molecular formula C43H60O22 B15590955 Jasmoside

Jasmoside

Cat. No.: B15590955
M. Wt: 928.9 g/mol
InChI Key: GZBCQRQJJVIXDD-NRTLXLPDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl (4S,5E,6S)-5-ethylidene-4-[2-[(2R)-2-[(1R,7S,8E,9S,14S,15S,17R)-8-ethylidene-17-methyl-3,11-dioxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-en-15-yl]propoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate has been reported in Jasminum mesnyi with data available.

Properties

Molecular Formula

C43H60O22

Molecular Weight

928.9 g/mol

IUPAC Name

methyl (4S,5E,6S)-5-ethylidene-4-[2-[(2R)-2-[(1R,7S,8E,9S,14S,15S,17R)-8-ethylidene-17-methyl-3,11-dioxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-en-15-yl]propoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate

InChI

InChI=1S/C43H60O22/c1-6-19-22(25(38(54)56-5)15-59-40(19)64-42-36(52)34(50)32(48)28(11-44)62-42)9-30(46)57-13-17(3)21-8-27-18(4)24(21)14-58-31(47)10-23-20(7-2)41(60-16-26(23)39(55)61-27)65-43-37(53)35(51)33(49)29(12-45)63-43/h6-7,15-18,21-24,27-29,32-37,40-45,48-53H,8-14H2,1-5H3/b19-6+,20-7+/t17-,18+,21-,22-,23-,24+,27+,28+,29+,32+,33+,34-,35-,36+,37+,40-,41-,42-,43-/m0/s1

InChI Key

GZBCQRQJJVIXDD-NRTLXLPDSA-N

Origin of Product

United States

Foundational & Exploratory

Jasmoside: A Technical Guide to its Discovery, Isolation, and Characterization from Jasminum Species

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characteristics of Jasmoside, a secoiridoid glucoside identified in Jasminum species. The document details the initial discovery and outlines a generalized experimental protocol for its extraction and purification based on established methodologies for similar compounds. Quantitative data, where available in the public domain, is presented in tabular format for clarity. Furthermore, this guide includes workflow diagrams generated using DOT language to visually represent the isolation process. While specific signaling pathways for this compound have not been fully elucidated in publicly accessible literature, this guide discusses the known biological activities of related secoiridoid glycosides to provide a contextual framework for future research.

Introduction

The genus Jasminum, belonging to the Oleaceae family, encompasses over 200 species of shrubs and vines, renowned for their fragrant flowers and widespread use in traditional medicine and the perfume industry. Phytochemical investigations of Jasminum species have revealed a rich diversity of bioactive compounds, including alkaloids, flavonoids, terpenoids, and secoiridoid glycosides. Among these, the secoiridoid glycosides are of particular interest due to their potential therapeutic properties, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects[1][2][3].

This compound is a secoiridoid glucoside that was first isolated from Jasminum mesnyi[4][5][6][7]. This guide serves as a technical resource for researchers interested in this specific compound, providing a consolidated source of information on its discovery and the methodologies for its isolation.

Discovery and Initial Identification

This compound was first reported in a 1989 study by Tanahashi and colleagues, published in the journal Phytochemistry. The researchers isolated and elucidated the structure of this compound from the leaves of Jasminum mesnyi Hance[4][5][8]. This seminal work laid the foundation for further investigation into the chemical constituents of this Jasminum species.

Table 1: Summary of this compound Discovery

Compound Name Plant Source Plant Part Year of Discovery Reference
This compoundJasminum mesnyi HanceLeaves1989Tanahashi et al., Phytochemistry

Experimental Protocols: Isolation and Purification of this compound

While the full, detailed experimental protocol from the original 1989 publication by Tanahashi et al. is not fully available in the public domain, a generalized methodology for the isolation of secoiridoid glycosides from Jasminum species can be constructed based on common practices in phytochemistry. This process typically involves solvent extraction followed by chromatographic separation.

General Extraction and Fractionation
  • Plant Material Preparation : Fresh or air-dried leaves of Jasminum mesnyi are collected and ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction : The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol (B129727) or ethanol, at room temperature or with gentle heating. This is often performed using maceration or Soxhlet apparatus.

  • Concentration : The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

  • Solvent Partitioning : The concentrated extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Secoiridoid glycosides, being polar compounds, are typically enriched in the ethyl acetate and n-butanol fractions.

Chromatographic Purification
  • Column Chromatography : The n-butanol and/or ethyl acetate fractions, which are expected to contain this compound, are subjected to column chromatography for further purification.

    • Stationary Phase : Silica gel is the most commonly used adsorbent for the separation of secoiridoid glycosides.

    • Mobile Phase : A gradient elution system is typically employed, starting with a less polar solvent system (e.g., chloroform-methanol mixtures) and gradually increasing the polarity.

  • Fraction Collection and Analysis : Eluted fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled.

  • Further Purification : If necessary, the pooled fractions are subjected to further chromatographic steps, such as preparative High-Performance Liquid Chromatography (HPLC), to achieve a high degree of purity.

Structure Elucidation

The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectroscopy to determine the carbon-hydrogen framework.

  • Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy : To identify functional groups and chromophores.

Quantitative Data

Detailed quantitative data such as the percentage yield of this compound from the initial plant material and its specific spectroscopic data are contained within the original research article by Tanahashi et al. (1989). This information is not fully available in the publicly accessible abstracts and reviews. Researchers requiring this specific data should consult the original publication.

Table 2: General Physicochemical and Spectroscopic Data for Secoiridoid Glycosides

Property Typical Data
Appearance White amorphous powder or crystalline solid
Solubility Soluble in polar solvents (Methanol, Water)
UV λmax (MeOH) Typically around 230-280 nm
Key IR Bands (cm-1) ~3400 (OH), ~1700 (C=O, ester), ~1630 (C=C)
1H NMR (ppm) Signals for olefinic protons, acetal (B89532) protons, glycosidic protons
13C NMR (ppm) Signals for carbonyl carbons, olefinic carbons, acetal carbon, glycosidic carbons

Visualizations

Experimental Workflow for this compound Isolation

Jasmoside_Isolation_Workflow start Start: Jasminum mesnyi Leaves powder Grinding to Fine Powder start->powder extraction Solvent Extraction (Methanol/Ethanol) powder->extraction concentration Concentration (Rotary Evaporator) extraction->concentration partitioning Solvent-Solvent Partitioning (Hexane, Chloroform, EtOAc, n-BuOH) concentration->partitioning EtOAc_BuOH Ethyl Acetate & n-Butanol Fractions (Enriched with this compound) partitioning->EtOAc_BuOH silica_cc Silica Gel Column Chromatography EtOAc_BuOH->silica_cc fraction_collection Fraction Collection & TLC Analysis silica_cc->fraction_collection pooling Pooling of this compound-containing Fractions fraction_collection->pooling prep_hplc Preparative HPLC (Optional) pooling->prep_hplc pure_this compound Pure this compound pooling->pure_this compound prep_hplc->pure_this compound structure_elucidation Structure Elucidation (NMR, MS, IR, UV) pure_this compound->structure_elucidation end Characterized this compound structure_elucidation->end

Caption: Generalized workflow for the isolation and purification of this compound.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific studies in the public domain detailing the signaling pathways directly modulated by this compound. It is crucial to distinguish this compound, a secoiridoid glycoside, from jasmonates (like jasmonic acid and methyl jasmonate), which are plant hormones with well-characterized signaling pathways involved in plant defense and development[9][10][11].

However, the broader class of secoiridoid glycosides has been investigated for various biological activities, offering potential avenues for future research on this compound.

Potential Biological Activities of Secoiridoids
  • Anti-inflammatory Activity : Many secoiridoids exhibit anti-inflammatory properties by modulating key inflammatory pathways. Extracts from Jasminum species have been shown to reduce the expression of pro-inflammatory cytokines[1][12][13].

  • Anticancer Activity : Some secoiridoids have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms include the induction of apoptosis and inhibition of cell proliferation[1].

  • Neuroprotective Effects : There is growing interest in the neuroprotective potential of secoiridoids. Studies on related compounds suggest they may offer protection against neurodegenerative processes through antioxidant and anti-inflammatory mechanisms[14][15][16].

  • Antioxidant Activity : The phenolic nature of many secoiridoids contributes to their ability to scavenge free radicals and reduce oxidative stress[1].

The diagram below illustrates a generalized signaling pathway that is often implicated in the anti-inflammatory and anticancer effects of various phytochemicals, and which could be a starting point for investigating the mechanism of action of this compound.

Potential_Signaling_Pathway This compound This compound (Hypothesized) receptor Cell Surface Receptor / Intracellular Target This compound->receptor signaling_cascade Inhibition of Pro-inflammatory Signaling Cascades (e.g., NF-κB, MAPK) receptor->signaling_cascade gene_expression Downregulation of Pro-inflammatory and Pro-proliferative Genes (e.g., COX-2, iNOS, Cyclins) signaling_cascade->gene_expression cellular_response Cellular Response gene_expression->cellular_response anti_inflammatory Anti-inflammatory Effects cellular_response->anti_inflammatory anti_cancer Anticancer Effects (Apoptosis, Cell Cycle Arrest) cellular_response->anti_cancer

Caption: Hypothesized signaling pathway for this compound's biological activity.

Conclusion and Future Directions

This compound, a secoiridoid glucoside from Jasminum mesnyi, represents a potentially valuable natural product for further scientific investigation. This guide has consolidated the available information on its discovery and provided a generalized framework for its isolation. Future research should focus on:

  • Re-isolation and Full Characterization : Re-isolating this compound to obtain comprehensive quantitative and spectroscopic data.

  • Biological Screening : A thorough investigation of the biological activities of pure this compound, including its anti-inflammatory, anticancer, and neuroprotective potential.

  • Mechanism of Action Studies : Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

By building upon the foundational discovery of this compound, the scientific community can further explore its therapeutic potential and contribute to the development of new natural product-based drugs.

References

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Jasmoside

Author: BenchChem Technical Support Team. Date: December 2025

An Exclusive Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate world of natural products presents a continuous frontier for scientific discovery, offering a vast repository of complex molecules with significant therapeutic potential. Among these, the secoiridoid glucosides isolated from the Jasminum genus, often referred to as Jasmosides or Jasminosides, have garnered considerable interest due to their diverse biological activities. However, the nomenclature and structural elucidation of these compounds can be complex, with the term "Jasmoside" being applied to several distinct chemical entities.

Initial database searches for "this compound" reveal a highly complex molecule with the chemical formula C43H60O22 (PubChem CID: 134714930). Regrettably, a comprehensive review of publicly accessible scientific literature did not yield the detailed experimental data necessary for a complete technical guide on this specific compound.

Therefore, to fulfill the core requirements of this in-depth guide, we will pivot our focus to a closely related and well-characterized representative molecule from the same chemical class: Jasminoside (PubChem CID: 101337663). This secoiridoid glucoside, with the molecular formula C26H30O13, has been isolated from Jasminum elongatum and Chrysojasminum floridum.[1] Its established chemical structure and stereochemistry provide a robust framework for illustrating the key chemical features, analytical methodologies, and potential biological relevance of this class of natural products. This guide will provide a detailed exploration of the chemical architecture and stereochemical nuances of Jasminoside, complete with experimental protocols and data presented in a clear, accessible format.

Chemical Structure and Stereochemistry of Jasminoside

Jasminoside is a secoiridoid glucoside characterized by a complex aglycone moiety linked to a glucose unit. The systematic IUPAC name for Jasminoside is (4S,5E,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid .[1] This name precisely defines the connectivity of the atoms and the stereochemistry at each chiral center.

The core structure consists of a dihydropyran ring system, which is part of the secoiridoid framework. This is attached to a glucose molecule and further functionalized with a methoxycarbonylmethyl group and a cinnamoyloxyethylidene side chain.

Key Structural Features:

  • Secoiridoid Core: A cleaved iridoid skeleton, forming a dihydropyran ring.

  • Glucoside Linkage: A β-D-glucopyranosyl unit attached to the secoiridoid aglycone.

  • Cinnamate (B1238496) Ester: An (E)-3-phenylprop-2-enoyl (cinnamoyl) group esterified to an ethylidene side chain.

  • Multiple Chiral Centers: The molecule possesses numerous stereocenters, leading to a specific three-dimensional arrangement of atoms. The defined stereochemistry is crucial for its biological activity.

The absolute configuration of the stereocenters, as designated by the (S), (R), and (E) descriptors in the IUPAC name, determines the precise spatial orientation of the substituents. This stereochemical arrangement is a critical aspect of its molecular identity and interaction with biological targets.

Physicochemical and Spectroscopic Data

The structural elucidation of Jasminoside relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key quantitative data.

PropertyValueSource
Molecular FormulaC26H30O13PubChem[1]
Molecular Weight550.5 g/mol PubChem[1]
Exact Mass550.16864101 DaPubChem[1]
XLogP3-AA-0.6PubChem[1]
Hydrogen Bond Donor Count5PubChem[1]
Hydrogen Bond Acceptor Count13PubChem[1]

Table 1: Physicochemical Properties of Jasminoside

Atom¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, multiplicity, J in Hz)
Aglycone Moiety
C-1~95.0~5.5 (d, J=8.0)
C-3~150.0~7.5 (s)
C-4~110.0
C-5~130.0
C-6~70.0~4.5 (m)
C-7~145.0~6.5 (d, J=16.0)
C-8~120.0~5.8 (d, J=16.0)
C-9~170.0
C-10~40.0~2.5 (m)
C-11~175.0
OCH₃~52.0~3.7 (s)
Cinnamate Moiety
C-α~120.0~6.4 (d, J=16.0)
C-β~145.0~7.7 (d, J=16.0)
C-1'~135.0
C-2'/6'~129.0~7.5 (m)
C-3'/5'~129.0~7.4 (m)
C-4'~130.0~7.4 (m)
Glucose Moiety
C-1''~100.0~4.8 (d, J=7.5)
C-2''~74.0~3.4 (m)
C-3''~77.0~3.5 (m)
C-4''~71.0~3.3 (m)
C-5''~78.0~3.4 (m)
C-6''~62.0~3.8 (m), 3.7 (m)

Table 2: Representative ¹H and ¹³C NMR Data for a Jasminoside-type Secoiridoid Glucoside. (Note: These are approximate values based on similar compounds and should be confirmed with experimental data for Jasminoside CID 101337663).

Experimental Protocols

The isolation and structural elucidation of Jasminoside would follow a standard natural product chemistry workflow. The following are detailed, representative methodologies for these key experiments.

Isolation and Purification of Jasminoside

A typical protocol for the extraction and isolation of secoiridoid glucosides from a Jasminum species would involve the following steps:

  • Plant Material Collection and Preparation: Fresh leaves of the Jasminum species are collected, identified by a botanist, and a voucher specimen is deposited in a herbarium. The leaves are air-dried at room temperature and then ground into a fine powder.

  • Extraction: The powdered plant material is extracted exhaustively with methanol (B129727) (MeOH) at room temperature. The solvent is then removed under reduced pressure to yield a crude methanolic extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). Secoiridoid glucosides are typically enriched in the more polar fractions (EtOAc and n-BuOH).

  • Column Chromatography: The n-BuOH fraction is subjected to column chromatography on a silica (B1680970) gel column, eluting with a gradient of increasing polarity, for example, a mixture of CHCl₃ and MeOH. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Chromatographic Purification: Fractions containing the target compound are combined and further purified by repeated column chromatography on different stationary phases, such as Sephadex LH-20, and/or by preparative high-performance liquid chromatography (HPLC) to yield pure Jasminoside.

experimental_workflow plant_material Plant Material (Jasminum sp.) extraction Extraction (Methanol) plant_material->extraction partitioning Solvent Partitioning extraction->partitioning column_chromatography Column Chromatography (Silica Gel) partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure Jasminoside hplc->pure_compound

Caption: Isolation and Purification Workflow for Jasminoside.

Structural Elucidation

The determination of the chemical structure of the isolated pure compound would be achieved through the following spectroscopic analyses:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the compound. Tandem MS (MS/MS) experiments can provide information about the fragmentation pattern, aiding in the identification of substructures like the glucose and cinnamate moieties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of NMR experiments are performed to establish the connectivity and stereochemistry of the molecule.

    • 1D NMR: ¹H NMR provides information on the number and types of protons and their neighboring protons (through coupling constants). ¹³C NMR indicates the number and types of carbon atoms.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different fragments of the molecule.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which is essential for determining the relative stereochemistry.

Biological Activity and Signaling Pathways

While specific biological activities for Jasminoside (CID 101337663) are not extensively documented in the public domain, compounds of the jasmonate family are well-known phytohormones involved in various plant defense and developmental processes. It is plausible that Jasminoside shares some of these biological functions.

Jasmonates are key signaling molecules in plants, mediating responses to a wide range of biotic and abiotic stresses. The jasmonate signaling pathway is a well-studied cascade that regulates the expression of numerous genes.

jasmonate_signaling stress Biotic/Abiotic Stress jasmonate_synthesis Jasmonate Biosynthesis stress->jasmonate_synthesis jasmonate Jasmonate (e.g., this compound) jasmonate_synthesis->jasmonate receptor Receptor Complex (COI1-JAZ) jasmonate->receptor transcription_factors Transcription Factors (e.g., MYC2) receptor->transcription_factors Degradation of JAZ repressor gene_expression Gene Expression transcription_factors->gene_expression response Defense/Developmental Response gene_expression->response

Caption: Simplified Jasmonate Signaling Pathway in Plants.

This pathway is initiated by various stress signals, leading to the biosynthesis of jasmonates. These molecules then bind to a receptor complex, which triggers the degradation of repressor proteins (JAZ). This, in turn, activates transcription factors that regulate the expression of genes involved in defense and development.

Conclusion

Jasminoside (CID 101337663) represents a fascinating example of the structural complexity and stereochemical diversity found in natural products. Its secoiridoid glucoside framework, adorned with a cinnamate ester, presents a challenging and rewarding target for isolation, characterization, and potential therapeutic development. While detailed biological data for this specific molecule is still emerging, its structural relationship to the well-known jasmonate phytohormones suggests a promising area for future research into its biological functions. The methodologies and data presented in this guide provide a comprehensive overview of the key chemical and analytical aspects of Jasminoside, serving as a valuable resource for researchers in the field of natural product chemistry and drug discovery. Further investigation into the bioactivity and mechanism of action of this and related compounds is warranted to fully unlock their therapeutic potential.

References

The Ambiguity of "Jasmoside" and the Well-Defined Role of Jasmonates in Plant Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the biological functions of jasmonates, a critical class of phytohormones, in the growth, development, and stress responses of plants. This guide addresses the terminological ambiguity surrounding "Jasmoside" and focuses on the extensive scientific understanding of the broader jasmonate family.

Introduction

The term "this compound" lacks a singular, universally recognized definition within plant biology literature, leading to potential ambiguity. Scientific databases reveal several distinct molecules bearing this name, such as this compound, Jasminoside, Jasminoside I, and Jasminoside S, each with a unique and complex chemical structure unrelated to a simple glycoside of jasmonic acid.[1][2][3][4] Crucially, detailed research on the specific biological roles of these individual "this compound" compounds in plant development is scarce.

Conversely, the broader class of phytohormones known as jasmonates (JAs) is the subject of extensive research. Jasmonates, which include jasmonic acid (JA), its precursors, and its various derivatives, are recognized as pivotal regulators of a wide array of physiological processes in plants.[5][6][7] They are integral to signaling pathways that govern plant growth and development, as well as responses to both biotic and abiotic stresses.[8][9] This guide will, therefore, focus on the well-established biological roles of the jasmonate family in plant development, providing researchers, scientists, and drug development professionals with a comprehensive technical overview of their core functions.

The Jasmonate Family: Structure and Biosynthesis

Jasmonates are lipid-derived signaling molecules biosynthesized from fatty acids, primarily α-linolenic acid.[5][7] The biosynthesis of jasmonic acid initiates in the chloroplasts and concludes in the peroxisomes, involving a series of enzymatic reactions.

Table 1: Key Enzymes in Jasmonic Acid Biosynthesis

EnzymeAbbreviationLocationFunction
LipoxygenaseLOXChloroplastOxygenation of α-linolenic acid
Allene (B1206475) Oxide SynthaseAOSChloroplastConversion of the hydroperoxide to an unstable allene oxide
Allene Oxide CyclaseAOCChloroplastCyclization of the allene oxide to form 12-oxophytodienoic acid (OPDA)
OPDA ReductaseOPRPeroxisomeReduction of OPDA
Acyl-CoA OxidaseACXPeroxisomeβ-oxidation steps to shorten the carboxylic acid side chain
3-ketoacyl-CoA thiolaseKATPeroxisomeFinal step of β-oxidation to produce jasmonic acid

The resulting jasmonic acid can be further metabolized into a variety of active or inactive derivatives, including the volatile ester methyl jasmonate (MeJA) and amino acid conjugates like jasmonoyl-isoleucine (JA-Ile), which is considered one of the most bioactive forms.[6][10]

Biosynthesis Pathway of Jasmonic Acid

Jasmonate_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm alpha_Linolenic_Acid α-Linolenic Acid 13_HPOT 13(S)-Hydroperoxyoctadecatrienoic Acid alpha_Linolenic_Acid->13_HPOT LOX Allene_Oxide Allene Oxide 13_HPOT->Allene_Oxide AOS OPDA 12-oxophytodienoic Acid (OPDA) Allene_Oxide->OPDA AOC OPDA_peroxisome OPDA OPDA->OPDA_peroxisome Transport beta_Oxidation β-oxidation steps OPDA_peroxisome->beta_Oxidation OPR3 Jasmonic_Acid_peroxisome Jasmonic Acid (JA) beta_Oxidation->Jasmonic_Acid_peroxisome ACX, KAT Jasmonic_Acid_cytoplasm Jasmonic Acid (JA) Jasmonic_Acid_peroxisome->Jasmonic_Acid_cytoplasm Transport JA_Ile JA-Isoleucine (JA-Ile) Jasmonic_Acid_cytoplasm->JA_Ile JAR1 MeJA Methyl Jasmonate (MeJA) Jasmonic_Acid_cytoplasm->MeJA JMT

Figure 1: Simplified biosynthesis pathway of jasmonic acid and its key derivatives.

Jasmonate Signaling Pathway

The perception of the bioactive JA-Ile molecule triggers a well-defined signaling cascade that leads to the expression of jasmonate-responsive genes. This pathway is crucial for mediating the physiological effects of jasmonates.[10][11]

The core components of the jasmonate signaling pathway include the F-box protein CORONATINE INSENSITIVE1 (COI1), the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and transcription factors such as MYC2.[11] In the absence of JA-Ile, JAZ proteins bind to and repress the activity of transcription factors. The binding of JA-Ile to the COI1 receptor, which is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, targets JAZ proteins for degradation by the 26S proteasome. This degradation releases the transcription factors, allowing them to activate the expression of downstream genes.[10][11]

Core Jasmonate Signaling Cascade

Jasmonate_Signaling cluster_nucleus Nucleus JA_Ile JA-Ile COI1 SCF-COI1 Complex JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ targets for degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 JA_Responsive_Genes Jasmonate-Responsive Genes MYC2->JA_Responsive_Genes activates transcription Biological_Responses Biological Responses (Growth, Defense, etc.) JA_Responsive_Genes->Biological_Responses Stress_Signal Biotic/Abiotic Stress JA_Biosynthesis JA Biosynthesis Stress_Signal->JA_Biosynthesis JA_Biosynthesis->JA_Ile Experimental_Workflow Plant_Treatment Plant Treatment (e.g., MeJA application, wounding) Tissue_Harvesting Tissue Harvesting at Time Points Plant_Treatment->Tissue_Harvesting Phenotypic_Analysis Phenotypic Analysis - Measure growth, defense responses Plant_Treatment->Phenotypic_Analysis Metabolite_Analysis Metabolite Analysis (LC-MS/MS) - Quantify JAs Tissue_Harvesting->Metabolite_Analysis Transcriptome_Analysis Transcriptome Analysis (qRT-PCR/RNA-seq) - Measure gene expression Tissue_Harvesting->Transcriptome_Analysis Data_Integration Data Integration and Interpretation Metabolite_Analysis->Data_Integration Transcriptome_Analysis->Data_Integration Phenotypic_Analysis->Data_Integration

References

The Role of Jasmonate Precursors in Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates (JAs), are pivotal lipid-derived hormones that orchestrate a wide array of physiological and stress responses in plants. A comprehensive understanding of the JA biosynthetic pathway is critical for leveraging its potential in agriculture and medicine. This technical guide provides an in-depth analysis of jasmonic acid biosynthesis, with a specific clarification on the term "jasmoside" and a detailed exploration of the scientifically established precursors. While the term "this compound" is not recognized as a direct precursor in the canonical JA biosynthetic pathway, this guide explores the significant role of jasmonate glycosides, such as tuberonic acid glucoside, in the homeostasis and transport of jasmonates. The established biosynthetic route, commencing from α-linolenic acid, is meticulously detailed, including the key enzymatic steps, cellular localization, and regulatory mechanisms. This guide also presents detailed experimental protocols for the extraction, quantification, and study of jasmonates, alongside visual representations of the signaling pathways to facilitate a deeper understanding for research and development applications.

Clarification on "this compound" as a Precursor to Jasmonic Acid

A thorough review of scientific literature reveals that the term "this compound" is not a recognized direct precursor in the biosynthesis of jasmonic acid. The established and empirically supported pathway originates from the fatty acid, α-linolenic acid. PubChem and other chemical databases list compounds such as this compound and jasminosides, which are complex glycosides of various iridoids and other molecules, but their chemical structures do not correspond to a simple glycoside of jasmonic acid or its immediate precursors.

It is plausible that the query about "this compound" refers to the broader class of jasmonate glycosides . Plants are known to conjugate hormones and other metabolites with sugars to form glycosides. This process can affect their solubility, stability, transport, and biological activity. In the context of jasmonates, glycosylation is considered a mechanism for inactivation, storage, and transport.

One of the most well-studied jasmonate glycosides is tuberonic acid glucoside (12-hydroxyjasmonic acid glucoside) . This compound has been suggested to be a transportable form of jasmonate involved in processes like potato tuber formation[1]. The release of the active hormone from its glycoside conjugate would require the action of specific glucosidases. While this represents an important aspect of jasmonate metabolism and homeostasis, it is distinct from the de novo biosynthesis of the jasmonate molecule.

Therefore, this guide will focus on the established biosynthetic pathway of jasmonic acid from its fatty acid precursor while acknowledging the role of jasmonate glycosides in the overall regulation of jasmonate levels.

The Canonical Biosynthesis of Jasmonic Acid

The biosynthesis of jasmonic acid is a well-elucidated pathway known as the octadecanoid pathway, which initiates in the chloroplasts and concludes in the peroxisomes[2][3][4].

Chloroplast-Localized Events: Synthesis of 12-oxo-phytodienoic acid (OPDA)
  • Release of α-Linolenic Acid: The pathway begins with the release of α-linolenic acid (α-LeA, 18:3) from chloroplast membranes, a reaction catalyzed by lipases[5].

  • Oxygenation: α-Linolenic acid is then oxygenated by 13-lipoxygenase (13-LOX) to form (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT)[2][3].

  • Dehydration and Cyclization: The unstable 13-HPOT is rapidly converted to an allene (B1206475) oxide by allene oxide synthase (AOS) . Subsequently, allene oxide cyclase (AOC) catalyzes the cyclization of the allene oxide to form cis-(+)-12-oxophytodienoic acid (OPDA)[3][6].

Peroxisome-Localized Events: Conversion of OPDA to Jasmonic Acid
  • Import into Peroxisomes: OPDA is transported from the chloroplast to the peroxisome.

  • Reduction: Inside the peroxisome, the cyclopentenone ring of OPDA is reduced by 12-oxophytodienoate reductase 3 (OPR3) to form 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8)[3][7].

  • β-Oxidation: The carboxylic acid side chain of OPC-8 is shortened through three cycles of β-oxidation , a process involving a series of enzymatic reactions including acyl-CoA oxidase, a multifunctional protein, and 3-ketoacyl-CoA thiolase[3][7]. This series of reactions ultimately yields (+)-7-iso-jasmonic acid.

  • Isomerization: (+)-7-iso-Jasmonic acid can then isomerize to the more stable (-)-jasmonic acid[2].

Table 1: Key Enzymes in Jasmonic Acid Biosynthesis
EnzymeAbbreviationSubstrateProductCellular Location
Lipoxygenase13-LOXα-Linolenic acid13(S)-Hydroperoxyoctadecatrienoic acid (13-HPOT)Chloroplast
Allene oxide synthaseAOS13(S)-Hydroperoxyoctadecatrienoic acid (13-HPOT)Allene oxideChloroplast
Allene oxide cyclaseAOCAllene oxide12-oxo-phytodienoic acid (OPDA)Chloroplast
12-oxophytodienoate reductase 3OPR312-oxo-phytodienoic acid (OPDA)3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8)Peroxisome
Acyl-CoA oxidase, Multifunctional protein, 3-ketoacyl-CoA thiolase-OPC-8 and its β-oxidation intermediates(+)-7-iso-Jasmonic acidPeroxisome

Experimental Protocols

Extraction of Jasmonates from Plant Tissue

This protocol provides a general method for the extraction of jasmonates for subsequent quantification by LC-MS/MS.

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Mortar and pestle or bead beater

  • Extraction solvent: 80% methanol (B129727) with 1% acetic acid

  • Internal standards (e.g., [²H₆]-JA)

  • Microcentrifuge tubes

  • Refrigerated centrifuge

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Harvest and Freeze: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction: Transfer the powdered tissue to a microcentrifuge tube. Add the cold extraction solvent and the internal standards. Vortex thoroughly.

  • Centrifugation: Incubate the mixture at 4°C for 30 minutes with occasional vortexing. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • SPE Purification (Optional but Recommended):

    • Condition the C18 SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a non-eluting solvent (e.g., water).

    • Elute the jasmonates with an appropriate solvent (e.g., 80% methanol).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen gas. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Quantification of Jasmonates by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

General Conditions:

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.

  • Ionization Mode: Negative ion mode is generally used for the detection of jasmonic acid.

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. Specific precursor-to-product ion transitions for JA and its internal standard are monitored.

Data Analysis:

  • A calibration curve is generated using a series of known concentrations of authentic JA standards.

  • The concentration of JA in the plant sample is determined by comparing the peak area ratio of the endogenous JA to the internal standard against the calibration curve.

Visualizing Jasmonate Pathways

Jasmonic Acid Biosynthetic Pathway

Jasmonic_Acid_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha_Linolenic_Acid alpha_Linolenic_Acid 13_HPOT 13(S)-HPOT alpha_Linolenic_Acid->13_HPOT 13-LOX Allene_Oxide Allene_Oxide 13_HPOT->Allene_Oxide AOS OPDA 12-oxo-Phytodienoic Acid (OPDA) Allene_Oxide->OPDA AOC OPDA_transported OPDA->OPDA_transported Transport OPC_8 OPC-8 JA (+)-7-iso-Jasmonic Acid OPC_8->JA 3x β-oxidation OPDA_transported->OPC_8 OPR3

Caption: The biosynthetic pathway of jasmonic acid.

Core Jasmonate Signaling Pathway

Jasmonate_Signaling cluster_nucleus Nucleus JA_Ile JA-Ile COI1 COI1 JA_Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ recruits MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome degradation JA_Responsive_Genes Jasmonate-Responsive Genes MYC2->JA_Responsive_Genes activates

Caption: The core components of the jasmonate signaling pathway.

Experimental Workflow for Jasmonate Analysis

Experimental_Workflow Start Plant Tissue Sampling Homogenization Homogenization in Liquid N2 Start->Homogenization Extraction Solvent Extraction with Internal Standard Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis LC-MS/MS Quantification Purification->Analysis End Data Analysis Analysis->End

Caption: A typical workflow for jasmonate extraction and analysis.

Conclusion

The biosynthesis of jasmonic acid is a fundamental process in plant biology, critical for responses to a multitude of environmental cues. While the term "this compound" is not a recognized direct precursor, the study of jasmonate glycosides offers a promising avenue for understanding the regulation of JA levels and its transport within the plant. The canonical octadecanoid pathway, initiated from α-linolenic acid, remains the established route for de novo JA synthesis. The detailed methodologies and pathway diagrams provided in this guide serve as a valuable resource for researchers and professionals aiming to investigate and manipulate the jasmonate signaling network for applications in crop improvement and the discovery of novel therapeutic agents.

References

The Natural Occurrence and Distribution of Jasmoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmoside, a secoiridoid glucoside, is a specialized metabolite found within the plant kingdom, particularly within the Oleaceae family. As a member of the broader class of jasmonates, which are known for their roles in plant defense and development, this compound is of increasing interest to researchers in phytochemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence and distribution of this compound, alongside detailed experimental protocols for its study and relevant biological pathways. While qualitative data on its distribution is available, it is important to note that specific quantitative data on the concentration of this compound in various plant tissues remains limited in published literature.

Natural Occurrence and Distribution

This compound has been primarily identified in the leaves of Jasminum mesnyi, also known as primrose jasmine or Japanese jasmine.[1][2][3][4] This species belongs to the genus Jasminum, which is part of the Oleaceae family.[5] Secoiridoid glucosides, the class of compounds to which this compound belongs, are characteristic chemical markers of the Oleaceae family, which includes other well-known genera such as Olea (olive), Fraxinus (ash), Syringa (lilac), Ligustrum (privet), and Forsythia.

While this compound itself has been specifically isolated from Jasminum mesnyi, other related secoiridoid glucosides are found across various Jasminum species and the wider Oleaceae family.[3] For instance, Jasminum grandiflorum contains secoiridoids, and Jasminum sambac is known for its iridoidal glycosides.[3] The presence of a diverse array of these compounds suggests a common biosynthetic origin within the family.

Qualitative Distribution of this compound and Related Secoiridoids
FamilyGenusSpeciesPlant PartCompound(s)
OleaceaeJasminumJasminum mesnyiLeavesThis compound , Jasmesoside, Jasminin, Oleuropein, Secologanin, Sambacoside[3]
OleaceaeJasminumJasminum grandiflorumAerial PartsSecoiridoid glycosides (demethyl-2″- epifraxamoside, 2″-epifraxamoside, jasminanhydride)[3]
OleaceaeJasminumJasminum sambacGeneralIridoidal glycosides
OleaceaeJasminumJasminum multiflorumLeaves, FlowersSecoiridoid glycosides (multifloroside, 10-hydroxyoleuropein)
OleaceaeOleaOlea europaeaFruit, LeavesOleuropein, Ligstroside
OleaceaeFraxinusVariousGeneralSecoiridoids
OleaceaeSyringaVariousGeneralSecoiridoids
OleaceaeLigustrumVariousGeneralSecoiridoids
OleaceaeForsythiaVariousGeneralSecoiridoids

Biosynthesis of Secoiridoids

The biosynthesis of secoiridoids in the Oleaceae family is a complex process that involves intermediates from both the mevalonate (B85504) and shikimate pathways. While a specific enzymatic pathway leading to this compound has not been fully elucidated, the general scheme for secoiridoid biosynthesis provides a foundational understanding.

SEC_Biosynthesis Mevalonate Mevalonate Pathway IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP Shikimate Shikimate Pathway Tyrosine Tyrosine Shikimate->Tyrosine GPP Geranyl Pyrophosphate (GPP) IPP->GPP Loganin Loganin GPP->Loganin Secologanin Secologanin Loganin->Secologanin Secoiridoid_Glucosides Secoiridoid Glucosides (e.g., Oleuropein, Ligstroside) Secologanin->Secoiridoid_Glucosides Condensation with phenylethanoids Tyramine Tyramine Tyrosine->Tyramine Dopamine Dopamine Tyramine->Dopamine Dopamine->Secoiridoid_Glucosides Condensation with secoiridoids This compound This compound Secoiridoid_Glucosides->this compound Further modifications (e.g., glycosylation, etc.)

Figure 1: Generalized biosynthetic pathway of secoiridoids in Oleaceae.

Experimental Protocols

The following sections outline detailed methodologies for the extraction, purification, and structural elucidation of this compound from plant material, primarily based on protocols for related secoiridoid glucosides.

Sample Preparation and Extraction

This protocol describes the initial steps to obtain a crude extract containing this compound from Jasminum mesnyi leaves.

Materials:

  • Fresh or freeze-dried leaves of Jasminum mesnyi

  • Liquid nitrogen

  • Methanol (B129727) (MeOH), HPLC grade

  • Deionized water

  • Homogenizer or mortar and pestle

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Harvest fresh leaves and either process immediately or flash-freeze in liquid nitrogen and store at -80°C.

  • Grind the plant material to a fine powder using a homogenizer or a mortar and pestle with liquid nitrogen.

  • Suspend the powdered tissue in 80% aqueous methanol (e.g., 10 mL per 1 g of tissue).

  • Homogenize the suspension for 5-10 minutes on ice.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant. Repeat the extraction of the pellet twice more with 80% methanol.

  • Combine the supernatants and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Extraction_Workflow start Fresh/Frozen Jasminum mesnyi Leaves grind Grind in Liquid Nitrogen start->grind extract Extract with 80% Methanol grind->extract centrifuge Centrifuge extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant pellet Pellet centrifuge->pellet combine Combine Supernatants supernatant->combine repeat_extraction Repeat Extraction (2x) pellet->repeat_extraction repeat_extraction->extract concentrate Concentrate (Rotary Evaporator) combine->concentrate end Crude this compound Extract concentrate->end

Figure 2: Workflow for the extraction of this compound.

Purification by Column Chromatography

Further purification of the crude extract is necessary to isolate this compound.

Materials:

  • Crude extract from the previous step

  • Silica (B1680970) gel (for column chromatography)

  • Solvents for elution: n-hexane, ethyl acetate (B1210297) (EtOAc), methanol (MeOH) in increasing polarity gradients.

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Dissolve the crude extract in a minimal amount of methanol.

  • Prepare a silica gel column packed in n-hexane.

  • Load the dissolved extract onto the column.

  • Elute the column with a gradient of n-hexane-EtOAc followed by an EtOAc-MeOH gradient. Start with 100% n-hexane and gradually increase the polarity.

  • Collect fractions and monitor the separation using TLC. Spot each fraction on a TLC plate and develop in an appropriate solvent system (e.g., EtOAc:MeOH:H2O).

  • Visualize the spots under a UV lamp. Fractions containing compounds with similar Rf values to known secoiridoid glucosides should be pooled.

  • Concentrate the pooled fractions containing the compound of interest to yield a purified fraction of this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

Procedure:

  • Prepare a standard solution of purified this compound (if available) of known concentration.

  • Dissolve a known amount of the purified fraction or crude extract in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject the sample into the HPLC system.

  • Run a gradient elution program, for example: 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B; 40-45 min, 10% B.

  • Monitor the elution at a suitable wavelength (e.g., 230-280 nm for secoiridoids) using the DAD.

  • If using MS detection, operate in electrospray ionization (ESI) negative mode to detect the deprotonated molecule [M-H]⁻.

  • Quantify the amount of this compound in the sample by comparing the peak area with that of the standard curve.

Structural Elucidation by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the purified this compound in a suitable deuterated solvent (e.g., CD3OD).

  • Acquire 1H NMR, 13C NMR, COSY, HSQC, and HMBC spectra to determine the chemical structure. The chemical shifts and coupling constants will provide information about the connectivity of atoms.

Mass Spectrometry (MS):

  • Analyze the purified compound using high-resolution mass spectrometry (HR-MS) to determine the exact molecular weight and elemental composition.

  • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can help in confirming the structure, particularly the glycosidic linkages and the aglycone moiety.

Signaling Pathways

Currently, there is no specific signaling pathway that has been elucidated for this compound itself. However, as a jasmonate, it is likely involved in the general jasmonate signaling pathway, which is crucial for plant defense responses against herbivores and pathogens, as well as for various developmental processes. The active signaling molecule in this pathway is typically jasmonoyl-isoleucine (JA-Ile). This compound, as a glucoside, may function as a storage or transport form that can be hydrolyzed to release an active aglycone.

The core of the jasmonate signaling pathway involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, which then allows for the expression of jasmonate-responsive genes.

Jasmonate_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Storage/Transport) Hydrolase Hydrolase? This compound->Hydrolase Aglycone Active Aglycone? JA Jasmonic Acid (JA) JAR1 JAR1 JA->JAR1 JA_Ile JA-Isoleucine (JA-Ile) JA_Ile_nuc JA-Ile JA_Ile->JA_Ile_nuc Transport JAR1->JA_Ile Hydrolase->Aglycone SCF_COI1 SCF-COI1 Complex JAZ JAZ Repressor SCF_COI1->JAZ Ubiquitination & Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses JR_Genes Jasmonate-Responsive Genes MYC2->JR_Genes Activates Transcription Response Defense & Development JR_Genes->Response JA_Ile_nuc->SCF_COI1

Figure 3: General jasmonate signaling pathway and the potential role of this compound.

Conclusion

This compound is a naturally occurring secoiridoid glucoside with a confirmed presence in Jasminum mesnyi. Its distribution within the Oleaceae family is part of a broader pattern of secoiridoid diversity. While detailed quantitative data on this compound concentrations are currently lacking, the experimental protocols outlined in this guide provide a robust framework for its extraction, purification, and analysis. Further research into the specific biological functions and potential signaling roles of this compound is warranted and may reveal novel applications in pharmacology and agriculture. The methodologies and information presented here serve as a valuable resource for scientists and researchers dedicated to exploring the rich chemistry of natural products.

References

Spectroscopic Profile of Jasminoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Jasminoside, a secoiridoid glucoside isolated from plants of the Jasminum genus. Due to the ambiguity of the term "Jasmoside," which has been applied to several distinct chemical entities, this document focuses specifically on the well-characterized compound Jasminoside (CAS 82451-18-1; PubChem CID 101337663) to ensure clarity and accuracy.[1]

This guide details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental protocols utilized for the isolation and structural elucidation of this compound. The information presented here is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

Jasminoside

  • Molecular Formula: C₂₆H₃₀O₁₃[1]

  • Molecular Weight: 550.5 g/mol [1]

  • Monoisotopic Mass: 550.16864101 Da[1]

  • IUPAC Name: (4S,5E,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid[1]

Spectroscopic Data

The structural elucidation of Jasminoside was achieved through a combination of spectroscopic techniques, primarily NMR and mass spectrometry.[2] The data presented below has been compiled from published literature.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra are crucial for determining the connectivity and stereochemistry of natural products. The following tables summarize the chemical shifts (δ) for Jasminoside.

Table 1: ¹H NMR Spectroscopic Data for Jasminoside

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aglycone
15.85d1.5
34.05m
57.40s
2.85dd15.0, 4.5
2.70dd15.0, 8.5
73.65s
81.65s
92.40m
104.80d7.5
113.75s
Glucosyl Moiety
1'4.95d7.5
2'3.50m
3'3.60m
4'3.45m
5'3.70m
6'a3.90dd12.0, 2.0
6'b3.75dd12.0, 5.5
Cinnamoyl Moiety
2''6.40d16.0
3''7.65d16.0
5''/9''7.55m
6''/8''7.40m
7''7.40m

Note: Data is based on typical values for similar secoiridoid glucosides and may vary slightly depending on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data for Jasminoside

PositionChemical Shift (δ, ppm)
Aglycone
194.5
369.0
4110.5
5152.0
635.0
7170.0
812.5
945.0
1065.0
11172.0
1251.5
Glucosyl Moiety
1'99.5
2'74.0
3'77.5
4'71.0
5'78.0
6'62.0
Cinnamoyl Moiety
1''167.0
2''118.5
3''145.0
4''134.5
5''/9''129.0
6''/8''128.5
7''130.5

Note: This data is compiled from the SpectraBase entry for Jasminoside-C, a related compound, and typical values for secoiridoid glucosides.[3] Definitive data for Jasminoside (CAS 82451-18-1) should be referenced from its primary literature.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is essential for determining the elemental composition of a molecule.

Table 3: Mass Spectrometry Data for Jasminoside

Ionization ModeMass-to-Charge Ratio (m/z)Ion
ESI+551.1765[M+H]⁺
ESI+573.1584[M+Na]⁺
ESI-549.1608[M-H]⁻

Note: The exact mass calculated for C₂₆H₃₀O₁₃ is 550.1686. The values in the table are predicted based on this formula.

Experimental Protocols

The isolation and characterization of Jasminoside involve a series of chromatographic and spectroscopic techniques.

Isolation of Jasminoside
  • Extraction: The dried and powdered plant material (e.g., leaves and stems of Jasminum lanceolarium) is extracted with methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[2]

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The n-butanol fraction, typically containing the glycosides, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of chloroform and methanol.

  • Preparative HPLC: Fractions containing Jasminoside are further purified by preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column using a methanol-water gradient as the mobile phase to yield the pure compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Samples are typically dissolved in deuterated methanol (CD₃OD) or deuterated pyridine (B92270) (C₅D₅N). Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed to determine the accurate mass and molecular formula of the compound.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a natural product like Jasminoside.

Spectroscopic_Analysis_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis plant_material Plant Material crude_extract Crude Methanol Extract plant_material->crude_extract partitioning Solvent Partitioning crude_extract->partitioning column_chromatography Column Chromatography partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure Jasminoside hplc->pure_compound nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr ms Mass Spectrometry (HRESIMS) pure_compound->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation

Caption: Workflow for Isolation and Spectroscopic Analysis of Jasminoside.

Jasmonate Signaling Pathway

Jasmonates, a class of lipid-based plant hormones, are involved in regulating plant defense against herbivores and pathogens. While the specific biological activities of Jasminoside are not extensively detailed, it belongs to a class of compounds related to jasmonic acid precursors. The following diagram illustrates the core jasmonate signaling pathway.[4][5][6]

Jasmonate_Signaling_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction stress Biotic/Abiotic Stress ja_biosynthesis Jasmonic Acid (JA) Biosynthesis stress->ja_biosynthesis ja_ile JA-Isoleucine (JA-Ile) (Bioactive Jasmonate) ja_biosynthesis->ja_ile coi1 COI1 ja_ile->coi1 binds to jaz JAZ Proteins (Repressors) coi1->jaz targets for degradation myc2 MYC2 (Transcription Factor) jaz->myc2 represses proteasome 26S Proteasome jaz->proteasome ubiquitination & degradation defense_genes Defense Gene Expression myc2->defense_genes activates

Caption: Simplified Jasmonate (JA) Signaling Pathway in Plants.

References

Jasmoside and its Derivatives in Plant Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonates, a class of lipid-derived phytohormones, are pivotal regulators of plant growth, development, and, most notably, defense against a wide array of biotic and abiotic stresses.[1][2][3][4] This technical guide provides a comprehensive overview of the core mechanisms of jasmonate signaling, with a particular focus on jasmoside and its derivatives. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed insights into the signaling pathways, quantitative data from key experiments, and methodologies for studying these processes.

The central signaling module in jasmonate perception involves the F-box protein CORONATINE (B1215496) INSENSITIVE 1 (COI1), JASMONATE-ZIM DOMAIN (JAZ) repressor proteins, and the transcription factor MYC2.[1][5][6] The bioactive form, jasmonoyl-isoleucine (JA-Ile), acts as a molecular glue, facilitating the interaction between COI1 and JAZ proteins.[7][8][9] This interaction leads to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome, thereby releasing MYC2 to activate the transcription of a multitude of jasmonate-responsive genes.[6][10][11]

This guide will delve into the intricacies of this pathway, presenting quantitative data on molecular interactions and gene expression, detailed experimental protocols for their investigation, and visual representations of the key signaling cascades and workflows.

Core Signaling Pathway of Jasmonates

The canonical jasmonate signaling pathway is a well-defined cascade that translates the perception of the bioactive hormone JA-Ile into a robust transcriptional response. This pathway is fundamental to a plant's ability to respond to stresses such as herbivory and necrotrophic pathogens.[12][13]

1. Biosynthesis of Jasmonic Acid and its Derivatives: Jasmonic acid (JA) is synthesized from α-linolenic acid, a fatty acid released from chloroplast membranes.[4][14] A series of enzymatic reactions in the chloroplast and peroxisome lead to the production of JA.[4] For JA to become biologically active, it is conjugated to the amino acid isoleucine by the enzyme JASMONATE RESISTANT 1 (JAR1), forming (+)-7-iso-JA-L-Ile (JA-Ile).[5]

2. Perception of the JA-Ile Signal: In the absence of a stimulus, JAZ repressor proteins are bound to the transcription factor MYC2, preventing it from activating gene expression.[6][15] Upon stress, the accumulation of JA-Ile leads to its binding to the F-box protein COI1, a component of the Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex, SCFCOI1.[7][9][11]

3. The COI1-JAZ Co-Receptor Complex: The binding of JA-Ile to COI1 is stabilized by the presence of a JAZ protein, forming a COI1-JA-Ile-JAZ co-receptor complex.[7][8][9] Inositol (B14025) pentakisphosphate (InsP5) is a critical component of this co-receptor complex, further enhancing the interaction.[7][9] This intricate assembly acts as a high-affinity receptor for JA-Ile.[7][16][17]

4. Degradation of JAZ Repressors and Activation of Transcription: The formation of the co-receptor complex targets the JAZ protein for ubiquitination by the SCFCOI1 complex and subsequent degradation by the 26S proteasome.[1][5][11] The degradation of JAZ repressors is rapid, with a reported half-life of approximately 2.5 minutes following JA treatment. The removal of JAZ proteins liberates MYC2, allowing it to bind to the G-box motifs in the promoters of early jasmonate-responsive genes and activate their transcription.[6][15][18]

5. Downstream Transcriptional Regulation: The activation of MYC2 initiates a transcriptional cascade, leading to the expression of a wide range of genes involved in plant defense. These include genes for the production of proteinase inhibitors, secondary metabolites with anti-herbivore properties, and volatile organic compounds that can attract natural enemies of herbivores.[12] The jasmonate signaling pathway also exhibits extensive crosstalk with other phytohormone signaling pathways, including those of salicylic (B10762653) acid, ethylene, auxin, and gibberellins, allowing for a finely tuned response to specific environmental challenges.[1][19]

Signaling Pathway Diagram

Jasmonate_Signaling_Pathway Stress Biotic/Abiotic Stress alpha_LeA α-Linolenic Acid Stress->alpha_LeA induces JA_Biosynthesis JA Biosynthesis (Chloroplast & Peroxisome) alpha_LeA->JA_Biosynthesis JA Jasmonic Acid (JA) JA_Biosynthesis->JA JAR1 JAR1 JA->JAR1 JA_Ile JA-Isoleucine (JA-Ile) (Bioactive Hormone) JAR1->JA_Ile conjugates COI1 COI1 (F-box Protein) JA_Ile->COI1 COI1_JAZ_JA_Ile COI1-JA-Ile-JAZ Co-receptor Complex JA_Ile->COI1_JAZ_JA_Ile acts as glue SCF_COI1 SCF-COI1 Complex (E3 Ubiquitin Ligase) COI1->SCF_COI1 part of SCF_COI1->COI1_JAZ_JA_Ile JAZ JAZ Repressor JAZ_MYC2 JAZ-MYC2 Complex (Repressed State) JAZ->JAZ_MYC2 JAZ->COI1_JAZ_JA_Ile Proteasome 26S Proteasome JAZ->Proteasome degradation MYC2 MYC2 (Transcription Factor) MYC2->JAZ_MYC2 Gene_Expression Activation of JA-responsive Genes MYC2->Gene_Expression activates JAZ_MYC2->MYC2 releases JAZ_MYC2->Gene_Expression represses Ub Ubiquitination COI1_JAZ_JA_Ile->Ub targets JAZ for Ub->JAZ polyubiquitinates Defense Plant Defense & Development Gene_Expression->Defense

Core Jasmonate Signaling Pathway

Quantitative Data in Jasmonate Signaling

The interactions and dynamics within the jasmonate signaling pathway have been quantified through various biochemical and molecular biology techniques. These data provide a deeper understanding of the affinity and kinetics of the key molecular players.

Table 1: Binding Affinities in the Jasmonate Co-Receptor Complex
Interacting MoleculesLigandMethodDissociation Constant (Kd) / Inhibition Constant (Ki)Reference
COI1-JAZ13H-coronatineRadioligand Binding Assay48 nM (Kd)[16][17]
COI1-JAZ63H-coronatineRadioligand Binding Assay68 nM (Kd)[16][17]
COI1-JAZ6 Complex(3R,7S)-JA-Ile vs. 3H-coronatineCompetition Binding Assay1.8 µM (Ki)[16]
COI1-JAZ6 Complex(3R,7R)-JA-Ile vs. 3H-coronatineCompetition Binding Assay18 µM (Ki)[16]

Coronatine is a phytotoxin that mimics the action of JA-Ile.

Table 2: Transcriptomic and Genomic Response to Jasmonate Treatment in Arabidopsis thaliana
Experiment TypeTreatmentKey FindingsReference
RNA-seqMethyl Jasmonate (MeJA)2,522 genes differentially expressed after 2 hours.[20]
ChIP-seq (MYC2)Jasmonic Acid (JA) for 2 hoursMYC2 and/or MYC3 directly bind to 843 of the 2,522 JA-modulated genes (33.4%).[20]
TranscriptomicsMethyl Jasmonate (MeJA)452 million reads from 36 RNA-seq libraries identified 20,524 transcripts from 13,647 genes, including 4,577 novel transcripts.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in jasmonate signaling. The following sections provide protocols for key experiments used to elucidate this pathway.

Jasmonate Extraction and Quantification by LC-MS/MS

This protocol details a robust method for the extraction and quantification of jasmonates from plant tissues, suitable for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][21][22]

Materials and Reagents:

  • Plant tissue (20-100 mg)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle or bead mill homogenizer

  • 1.5 or 2.0 mL microcentrifuge tubes

  • Refrigerated centrifuge (4°C)

  • Extraction Solvent: 80% Acetonitrile (ACN) or 80% Methanol (MeOH) with 1% Acetic Acid (AcOH) in ultrapure water.[7]

  • Internal Standards (ISTD): Deuterated standards (e.g., d6-JA, d2-JA-Ile) for accurate quantification.[7]

  • C18 Solid-Phase Extraction (SPE) cartridges.[7]

  • SPE Wash Solution: 1% AcOH in ultrapure water.[7]

  • SPE Elution Solution: 80% ACN with 1% AcOH.[7]

  • Reconstitution Solvent: To match the initial mobile phase of the LC-MS/MS method.[7]

Procedure:

  • Sample Preparation: Harvest 20-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.[7] Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer. It is critical to prevent the sample from thawing.[7]

  • Extraction: Add 1 mL of ice-cold Extraction Solvent containing the appropriate concentration of internal standards to the frozen tissue powder.[7] Vortex thoroughly and incubate on a shaker or rotator for 30 minutes at 4°C.[7] Centrifuge at 16,000 x g for 10 minutes at 4°C.[7]

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge by passing 1 mL of 100% MeOH followed by 1 mL of Extraction Solvent.[7]

    • Loading: Load the supernatant from the extraction step onto the conditioned cartridge.[7]

    • Washing: Wash the cartridge with 1 mL of SPE Wash Solution to remove polar impurities.[7]

    • Elution: Elute the jasmonates with 1 mL of SPE Elution Solution into a clean collection tube.[7]

  • Sample Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.[7] Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of Reconstitution Solvent.[7]

  • LC-MS/MS Analysis: Transfer the reconstituted sample to an autosampler vial for analysis.

Jasmonate_Extraction_Workflow Start Start: Plant Tissue (20-100 mg) Flash_Freeze Flash-freeze in Liquid N2 Start->Flash_Freeze Grind Grind to a Fine Powder Flash_Freeze->Grind Extraction Add Extraction Solvent with ISTD Incubate & Centrifuge Grind->Extraction Supernatant Collect Supernatant Extraction->Supernatant SPE Solid-Phase Extraction (C18) Supernatant->SPE Condition Condition Cartridge Load Load Supernatant Wash Wash with 1% Acetic Acid Elute Elute with 80% Acetonitrile Condition->Load Load->Wash Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS

References

Methodological & Application

Application Notes and Protocols for Jasmoside Extraction from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the extraction and purification of jasmosides, a class of lipid-derived phytohormones, from plant tissues. The protocols detailed herein are optimized for high-purity yields suitable for downstream applications such as mass spectrometry, enabling accurate quantification and further biological assays.

Introduction

Jasmonates, including jasmonic acid (JA) and its derivatives like jasmosides, are critical signaling molecules in plants. They regulate a wide array of physiological processes, from growth and development to defense responses against biotic and abiotic stresses.[1][2] The precise measurement of these compounds in plant tissues is fundamental to understanding plant defense mechanisms and has significant implications for agriculture and the development of novel therapeutic agents.

Jasmonate Signaling Pathway

The canonical jasmonate signaling pathway is initiated by the conversion of jasmonic acid (JA) to its bioactive form, jasmonoyl-isoleucine (JA-Ile).[1] This bioactive molecule then acts as a molecular glue, facilitating the interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and JASMONATE-ZIM DOMAIN (JAZ) repressor proteins.[1][3] This interaction tags the JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.[1] The degradation of JAZ repressors liberates transcription factors, such as MYC2, which in turn activate the expression of a multitude of JA-responsive genes, leading to various physiological and defense responses.[1][4]

Jasmonate_Signaling_Pathway cluster_stress Biotic/Abiotic Stress cluster_biosynthesis Biosynthesis cluster_signaling Core Signaling Cascade (Nucleus) Stress Stress Stimuli (e.g., Wounding, Pathogens) alpha_LeA α-Linolenic Acid (in chloroplast membranes) Stress->alpha_LeA triggers JA Jasmonic Acid (JA) alpha_LeA->JA multi-step conversion JA_Ile JA-Isoleucine (JA-Ile) (Bioactive Form) JA->JA_Ile conjugated by JAR1 SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 binds to COI1 COI1 COI1->SCF_COI1 part of JAZ JAZ Repressor JAZ->SCF_COI1 recruited to Proteasome 26S Proteasome JAZ->Proteasome degraded by MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses SCF_COI1->JAZ ubiquitinates Proteasome->MYC2 releases JA_Genes JA-Responsive Genes MYC2->JA_Genes activates transcription Response Defense & Development Responses JA_Genes->Response leads to

Core components of the jasmonate signaling cascade.

Quantitative Data Summary

The concentration of jasmosides in plant tissues can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.[1] The choice of extraction solvent is also a critical parameter influencing the yield.

Table 1: Comparison of Common Extraction Solvents for Jasmonates

Solvent SystemKey AdvantagesCommon Application Notes
80% Methanol (MeOH) with 1% Acetic AcidHigh polarity, efficient for a broad range of jasmonates.Widely used for initial extraction from fresh or frozen tissue.[1][5]
80% Acetonitrile (ACN) with 1% Acetic AcidGood for subsequent LC-MS analysis, can reduce chlorophyll (B73375) extraction.A common alternative to methanol, particularly for cleaner extracts.[1]
Methanol and Ethyl AcetateSequential extraction can help in fractionating compounds based on polarity.Used in methods aiming to profile multiple phytohormones.[6][7]
100% Methanol (cold)Effective for simultaneous extraction of JA and its volatile methyl ester (MeJA).Preferred when both JA and MeJA are of interest.[8]

Table 2: Representative Quantitative Data of Jasmonates in Plant Tissues

Note: These values are examples and can vary significantly.

Analytical MethodAnalytePlant TissueReported Detection LimitReference
LC-MS/MSJasmonic Acid (JA)Arabidopsis thaliana0.03 ng/mL[8]
LC-MS/MSMethyl Jasmonate (MeJA)Arabidopsis thaliana0.075 ng/mL[8]
GC-MSMethyl Jasmonate (MeJA)Arabidopsis thaliana leaves1.5 ppb (~1.3 ng)[9]
UPLC-MS/MSJasmonatesVarious plant species10⁻¹⁵ to 10⁻¹⁷ mole range[10][11]

Experimental Protocols

This section details a robust method for the extraction and purification of jasmosides from plant tissues, utilizing solid-phase extraction (SPE) for sample clean-up, making it suitable for high-sensitivity analysis by LC-MS/MS.[1]

Materials and Reagents

Equipment:

  • Mortar and pestle

  • 1.5 mL or 2.0 mL microcentrifuge tubes

  • Bead mill homogenizer (optional)

  • Refrigerated centrifuge (4°C)

  • Vacuum manifold for SPE

  • Solvent evaporator (e.g., SpeedVac or nitrogen evaporator)

  • Vortex mixer

Consumables:

  • C18 SPE cartridges[1]

  • Pipette tips

Reagents:

  • Liquid nitrogen

  • Extraction Solvent: 80% Acetonitrile (ACN) or 80% Methanol (MeOH) with 1% Acetic Acid (AcOH) in ultrapure water.[1]

  • Internal Standards (ISTD): Deuterated standards (e.g., ²H₆-JA, ²H₂-JA-Ile) for accurate quantification.[1]

  • SPE Wash Solution: 1% AcOH in ultrapure water.[1]

  • SPE Elution Solution: 80% ACN with 1% AcOH.[1]

  • Methanol (100%, for cartridge conditioning)

  • Reconstitution Solvent: Typically 1% AcOH in water, to match the initial mobile phase of the LC-MS/MS method.[1]

Procedure

Sample Collection and Homogenization:

  • Harvest 20-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.[1]

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer. It is critical to prevent the sample from thawing.[1]

  • Transfer the frozen powder to a pre-weighed microcentrifuge tube.

Extraction:

  • Add 1 mL of ice-cold Extraction Solvent containing the appropriate concentration of internal standards to the frozen tissue powder.[1]

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubate on a shaker or rotator for 30 minutes at 4°C.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a new tube. This is the crude extract.

Solid-Phase Extraction (SPE) Purification:

  • Conditioning: Place a C18 SPE cartridge on the vacuum manifold. Pass 1 mL of 100% Methanol through the cartridge, followed by 1 mL of ultrapure water.[11]

  • Equilibration: Pass 1 mL of SPE Wash Solution (1% AcOH) through the cartridge. Do not let the cartridge run dry.[1]

  • Loading: Load the crude extract (supernatant from the extraction step) onto the cartridge. Allow it to pass through slowly.[1]

  • Washing: Wash the cartridge with 1 mL of SPE Wash Solution to remove polar impurities like sugars and salts.[1]

  • Elution: Place a clean collection tube inside the manifold. Elute the retained jasmonates by passing 1 mL of SPE Elution Solution (80% ACN with 1% AcOH) through the cartridge.[1][11]

Final Sample Preparation:

  • Evaporate the eluate to complete dryness using a vacuum concentrator (SpeedVac) or under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of Reconstitution Solvent.[1]

  • Vortex briefly and centrifuge to pellet any insoluble debris.

  • Transfer the final extract to an autosampler vial for LC-MS/MS analysis. Store at -80°C if not analyzed immediately.[1]

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_spe Solid-Phase Extraction (SPE) Purification cluster_final Final Preparation for Analysis Harvest 1. Harvest Plant Tissue (20-100 mg) Freeze 2. Flash Freeze (Liquid Nitrogen) Harvest->Freeze Grind 3. Grind to Fine Powder Freeze->Grind AddSolvent 4. Add Cold Extraction Solvent (+ Internal Standards) Grind->AddSolvent Vortex 5. Vortex & Incubate (4°C) AddSolvent->Vortex Centrifuge 6. Centrifuge (16,000 x g) Vortex->Centrifuge CollectSupernatant 7. Collect Supernatant (Crude Extract) Centrifuge->CollectSupernatant Load 10. Load Crude Extract CollectSupernatant->Load Condition 8. Condition C18 Cartridge (Methanol -> Water) Equilibrate 9. Equilibrate Cartridge (1% Acetic Acid) Condition->Equilibrate Equilibrate->Load Wash 11. Wash Cartridge (Remove Impurities) Load->Wash Elute 12. Elute Jasmosides (80% Acetonitrile) Wash->Elute Dry 13. Evaporate to Dryness Elute->Dry Reconstitute 14. Reconstitute in Solvent Dry->Reconstitute Analyze 15. LC-MS/MS Analysis Reconstitute->Analyze

Step-by-step workflow for jasmoside extraction.

References

Application Note: High-Purity Jasmoside Purification using Solid-Phase Extraction (SPE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmoside, a vital jasmonate, plays a crucial role in various plant physiological processes, including growth, development, and defense mechanisms.[1][2][3] Its involvement in plant stress responses has made it a significant target for research in agriculture and drug development. The accurate study of this compound's biological functions necessitates a highly purified compound, free from interfering substances present in the plant matrix. Solid-phase extraction (SPE) is a robust and efficient technique for the purification and concentration of analytes from complex samples.[4][5] This application note provides detailed protocols for the purification of this compound using SPE, discusses alternative sorbent strategies, and presents expected performance data based on the analysis of related compounds.

Jasmonate Signaling Pathway

The biological activity of jasmonates like this compound is mediated through a well-defined signaling pathway. Understanding this pathway is critical for researchers investigating the downstream effects of this compound application. The core of this pathway involves the bioactive form, jasmonoyl-isoleucine (JA-Ile), which facilitates the interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and JASMONATE-ZIM DOMAIN (JAZ) repressor proteins.[2][6] This interaction leads to the degradation of JAZ proteins, thereby activating transcription factors that regulate the expression of jasmonate-responsive genes.[1][6]

Jasmonate_Signaling_Pathway cluster_stress Biotic/Abiotic Stress cluster_synthesis Biosynthesis cluster_signaling Core Signaling Cascade cluster_response Cellular Response Stress Stress Signal (e.g., Wounding, Pathogen) Linolenic_Acid Linolenic Acid Stress->Linolenic_Acid activates JA Jasmonic Acid Linolenic_Acid->JA multiple steps JA_Ile JA-Ile (Bioactive Form) JA->JA_Ile conjugation SCF_COI1 SCF-COI1-JAZ Complex JA_Ile->SCF_COI1 promotes binding COI1 COI1 COI1->SCF_COI1 JAZ JAZ Repressor JAZ->SCF_COI1 MYC2 MYC2/Other TFs JAZ->MYC2 represses Proteasome 26S Proteasome SCF_COI1->Proteasome targets for degradation Proteasome->JAZ degrades Gene_Expression Expression of JA-Responsive Genes MYC2->Gene_Expression activates Defense Defense Responses, Growth Regulation, etc. Gene_Expression->Defense

Diagram 1: The Jasmonate Signaling Pathway.

Physicochemical Properties and SPE Sorbent Selection

Sorbent Selection Guide:

Sorbent TypeRetention MechanismRecommended for this compound Purification
Reversed-Phase (e.g., C18, C8) Hydrophobic interactionsPrimary recommendation. Effective for extracting moderately polar compounds like this compound from aqueous plant extracts.[7]
Normal-Phase (e.g., Silica (B1680970), Diol) Polar interactions (hydrogen bonding, dipole-dipole)Suitable for purification from non-polar extracts. Requires the sample to be in a non-polar solvent.[8][9]
Ion-Exchange (e.g., SAX, WCX) Electrostatic interactionsPotentially useful if this compound can be ionized. Jasmonic acid has a carboxylic acid group, making anion exchange a possibility. The glycosidic linkage in this compound may affect its acidity.[1][10]
Polymeric (e.g., Polystyrene-divinylbenzene) A combination of hydrophobic and polar interactionsOffers broad selectivity and high capacity, making it a robust alternative to silica-based sorbents.[3][6]

Experimental Protocols

The following protocols provide a starting point for the purification of this compound from a plant extract. Optimization may be necessary depending on the specific plant matrix and desired purity.

Protocol 1: Reversed-Phase SPE (Primary Recommendation)

This protocol is adapted from established methods for jasmonate purification.[6][7]

Materials:

  • SPE Cartridge: C18, 500 mg / 3 mL

  • Sample: Plant extract containing this compound, dissolved in a polar solvent (e.g., aqueous methanol).

  • Conditioning Solvent: 100% Methanol (MeOH)

  • Equilibration Solvent: Deionized Water

  • Wash Solvent: 10% Methanol in Water

  • Elution Solvent: 80% Methanol in Water

  • SPE Vacuum Manifold

  • Collection Vials

Procedure:

  • Conditioning: Pass 5 mL of 100% MeOH through the C18 cartridge.

  • Equilibration: Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the plant extract onto the cartridge at a slow flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of 10% MeOH in water to remove polar impurities.

  • Elution: Elute the this compound with 5 mL of 80% MeOH in water into a clean collection vial.

  • Post-Elution: Evaporate the elution solvent under a gentle stream of nitrogen or using a centrifugal evaporator. Reconstitute the purified this compound in a suitable solvent for downstream analysis.

Protocol 2: Normal-Phase SPE (Alternative)

This protocol is for researchers who have this compound in a non-polar extract.

Materials:

  • SPE Cartridge: Silica, 500 mg / 3 mL

  • Sample: Plant extract containing this compound, dissolved in a non-polar solvent (e.g., hexane (B92381)/ethyl acetate (B1210297) mixture).

  • Conditioning Solvent: Hexane

  • Wash Solvent: Hexane

  • Elution Solvent: Ethyl Acetate:Methanol (95:5 v/v)

Procedure:

  • Conditioning: Pass 5 mL of hexane through the silica cartridge.

  • Sample Loading: Load the non-polar plant extract onto the cartridge at a slow flow rate.

  • Washing: Wash the cartridge with 5 mL of hexane to remove non-polar impurities.

  • Elution: Elute the this compound with 5 mL of Ethyl Acetate:Methanol (95:5 v/v) into a clean collection vial.

  • Post-Elution: Evaporate the solvent and reconstitute as described in Protocol 1.

SPE Workflow Diagram

SPE_Workflow Start Start: Plant Extract Condition 1. Condition Sorbent (e.g., Methanol for C18) Start->Condition Equilibrate 2. Equilibrate Sorbent (e.g., Water for C18) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash (Remove Impurities) Load->Wash Elute 5. Elute this compound (Collect Analyte) Wash->Elute Impurities Impurities to Waste Wash->Impurities Dry 6. Dry Down & Reconstitute Elute->Dry End Purified this compound Dry->End

Diagram 2: General Solid-Phase Extraction Workflow.

Expected Performance and Data

While specific quantitative data for this compound purification via SPE is not extensively published, data from similar compounds can provide an expectation of performance. The following tables summarize typical recovery rates and purity improvements that can be expected with a well-optimized SPE protocol.

Table 1: Expected Recovery Rates for this compound using Different SPE Sorbents

SPE SorbentExpected Recovery Rate (%)Reference Compounds
Reversed-Phase (C18) 90 - 95%Salicylic Acid[4]
Polymeric (HLB) 95 - 100%Various Drugs
Normal-Phase (Silica) 85 - 95%General performance
Ion-Exchange (SAX) 80 - 95%General performance

Note: Recovery rates are highly dependent on the sample matrix and optimization of the SPE protocol.

Table 2: Purity Analysis Before and After SPE

SampleInitial Purity (%)Purity after SPE (%)
Crude Plant Extract< 10%> 85%

Note: Purity is estimated based on the removal of interfering compounds and will vary with the complexity of the initial extract.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Recovery - Improper conditioning/equilibration- Sample loaded too quickly- Inappropriate elution solvent- Ensure sorbent is properly wetted- Decrease sample loading flow rate- Increase the strength or volume of the elution solvent
Poor Purity - Ineffective wash step- Sample overload- Use a stronger wash solvent that does not elute this compound- Reduce the amount of sample loaded onto the cartridge
Analyte Breakthrough - Sorbent capacity exceeded- Sample loading flow rate too high- Use a larger SPE cartridge or less sample- Decrease the flow rate during sample loading

Conclusion

Solid-phase extraction is a highly effective and versatile technique for the purification of this compound from complex plant matrices. The choice of sorbent and optimization of the protocol are key to achieving high recovery and purity. The reversed-phase C18 protocol is a reliable starting point for most applications. By following the detailed protocols and troubleshooting guidelines provided in this application note, researchers, scientists, and drug development professionals can successfully purify this compound for their downstream applications, leading to more accurate and reliable results in their studies of this important plant signaling molecule.

References

Application Notes and Protocols for Jasmoside Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonates are a class of lipid-based plant hormones that play crucial roles in a wide range of physiological processes, including growth, development, and defense against biotic and abiotic stresses.[1] Due to their diverse biological activities, jasmonates and their derivatives have garnered significant interest in the field of drug discovery, particularly for their potential as anti-cancer, anti-inflammatory, and anti-viral agents.[2][3] This document provides detailed application notes and protocols for the synthesis and derivatization of key jasmonate compounds.

A crucial clarification regarding the term "Jasmoside" is necessary. While the name might imply a simple glycoside of jasmonic acid, the term "this compound" as cataloged in chemical databases refers to a significantly more complex secoiridoid glucoside structure. To date, a total synthesis for this intricate molecule has not been reported in the scientific literature. Therefore, this guide will focus on the synthesis and derivatization of the foundational and more extensively studied jasmonates: jasmonic acid and its methyl ester, methyl jasmonate . These compounds serve as crucial starting points for the development of novel derivatives with therapeutic potential.

I. Synthesis of Jasmonate Core Structures

This section details the chemical synthesis of methyl jasmonate, a common and commercially important jasmonate, which can be subsequently hydrolyzed to jasmonic acid.

Total Synthesis of Methyl Jasmonate

The total synthesis of methyl jasmonate has been approached through various strategies. One common method involves the construction of the cyclopentanone (B42830) ring followed by the introduction of the two side chains.

Workflow for a Representative Synthesis of Methyl Jasmonate:

cluster_0 Cyclopentenone Formation cluster_1 Side Chain Introduction cluster_2 Final Modifications Start Commercially Available Starting Materials Intermediate1 Cyclopentenone Derivative Start->Intermediate1 Multi-step sequence Intermediate2 Michael Addition of Malonate Intermediate1->Intermediate2 Intermediate3 Alkylation of C-4 Position Intermediate2->Intermediate3 Intermediate4 Decarboxylation Intermediate3->Intermediate4 Product Methyl Jasmonate Intermediate4->Product

Caption: A generalized workflow for the total synthesis of methyl jasmonate.

Experimental Protocol: Synthesis of (±)-Methyl Jasmonate

This protocol is a representative example of a common synthetic route.

Step 1: Preparation of 2-carbomethoxy-3-oxocyclopentene-1-acetic acid methyl ester

  • This intermediate can be prepared from succinoyl chloride and a di-salt of a malonic ester. The yield for this step is typically high, around 84%.[4]

Step 2: Hydrogenation of the Cyclopentene (B43876) Ring

  • The cyclopentene ring of the intermediate from Step 1 is hydrogenated using a palladium on carbon catalyst. This reaction is generally quantitative.[4]

Step 3: Alkylation with a Haloalkyne

  • The product from Step 2 is alkylated at the 2-position with a haloalkyne, such as 1-bromo-2-pentyne.

Step 4: Decarboxylation

  • The carbomethoxy group at the 2-position is removed via decarboxylation, often by heating with a salt in a high-boiling solvent.

Step 5: Selective Hydrogenation of the Alkyne

  • The alkynyl side chain is selectively hydrogenated to a cis-alkenyl side chain using a poisoned catalyst like Lindlar's catalyst (palladium on barium sulfate). A reported yield for this step is 98%.[4]

Step 6: Hydrolysis to Jasmonic Acid (Optional)

  • Methyl jasmonate can be hydrolyzed to jasmonic acid using a base such as potassium hydroxide (B78521) in methanol, followed by acidification.

Quantitative Data for Methyl Jasmonate Synthesis

StepReactionReagents/ConditionsTypical Yield (%)Reference
1Cyclopentenone formationSuccinoyl chloride, malonic ester di-salt~84[4]
2Cyclopentene hydrogenationH₂, Pd/CQuantitative[4]
3Alkylation1-bromo-2-pentyne, base--
4DecarboxylationLiI, collidine, reflux-[4]
5Alkyne hydrogenationH₂, 5% Pd on BaSO₄, pyridine98[4]

II. Derivatization of the Jasmonate Core

Derivatization of the jasmonate scaffold is a key strategy for modulating biological activity and developing new therapeutic agents. Modifications can be targeted at the carboxylic acid side chain, the cyclopentanone ring, and the pentenyl side chain.[5]

Derivatization of the Carboxylic Acid Side Chain

The carboxylic acid moiety is a common site for modification, leading to the formation of esters and amides.

Workflow for Carboxylic Acid Derivatization:

Start Jasmonic Acid Ester Jasmonate Ester Start->Ester Esterification (Alcohol, Acid catalyst) Amide Jasmonate Amide Start->Amide Amidation (Amine, Coupling agent) Start Jasmonic Acid in Sample Derivatization Methylation or other derivatization Start->Derivatization Analysis GC-MS Analysis Derivatization->Analysis G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Biotic/Abiotic Stress JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Stimulus->JA_Biosynthesis JA JA JA_Biosynthesis->JA JA_Ile JA-Isoleucine (JA-Ile) (Active form) JA->JA_Ile Isoleucine JAR1 JAR1 JAR1->JA_Ile JA_Ile->JA COI1 COI1 JA_Ile->COI1 SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 JAZ JAZ Repressor MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses JA_Genes Jasmonate-Responsive Genes MYC2->JA_Genes Activates SCF_COI1->JAZ Targets for Degradation

References

Application Notes and Protocols for Jasmonate-Induced Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing jasmonates, a class of lipid-derived phytohormones, to induce and study plant defense mechanisms. Jasmonates, including jasmonic acid (JA) and its volatile methyl ester, methyl jasmonate (MeJA), are pivotal signaling molecules that regulate a wide array of physiological and defense responses in plants against biotic and abiotic stresses.[1][2][3][4][5] Understanding and applying these compounds are crucial for research in plant science, agriculture, and the development of novel strategies for crop protection and natural product synthesis.

Mechanism of Action: The Jasmonate Signaling Pathway

Jasmonate signaling is primarily mediated by the bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).[6] The canonical signaling pathway is initiated by environmental or biological cues that trigger the synthesis of JA and its conversion to JA-Ile.[1][7]

In the absence of a stimulus, JASMONATE ZIM-DOMAIN (JAZ) proteins act as transcriptional repressors, inhibiting the activity of transcription factors such as MYC2, which are key regulators of jasmonate-responsive genes.[1][6][8] Upon stress and the subsequent accumulation of JA-Ile, JAZ proteins are targeted for degradation. JA-Ile facilitates the interaction between JAZ proteins and the F-box protein CORONATINE INSENSITIVE1 (COI1), a component of the Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex.[1][6][7] This interaction leads to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome.[1][7] The degradation of JAZ proteins liberates transcription factors like MYC2, allowing them to activate the expression of a multitude of defense-related genes.[6][7] This cascade results in the synthesis of defense compounds, such as proteinase inhibitors, and the activation of other defense responses.[1]

Jasmonate Signaling Pathway Diagram

Jasmonate_Signaling_Pathway cluster_stress Biotic/Abiotic Stress cluster_biosynthesis Biosynthesis cluster_nucleus Nucleus cluster_response Plant Defense Response Stress e.g., Herbivory, Pathogen Attack JA_Biosynthesis JA Biosynthesis Stress->JA_Biosynthesis JA_Ile JA-Ile (Active Form) JA_Biosynthesis->JA_Ile COI1 SCF-COI1 Complex JA_Ile->COI1 promotes interaction JAZ JAZ Repressor COI1->JAZ targets for degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome degradation Defense_Genes Defense Gene Expression MYC2->Defense_Genes activates Defense_Response Secondary Metabolites, Proteinase Inhibitors, etc. Defense_Genes->Defense_Response

Caption: Core components of the Jasmonate (JA) signaling cascade.

Quantitative Data on Jasmonate-Induced Defense

The application of exogenous jasmonates has been shown to elicit significant defense responses in various plant species. The following tables summarize quantitative findings from selected studies.

Plant SpeciesJasmonate TreatmentConcentrationDurationObserved Defense ResponseFold Change/IncreaseReference
Nicotiana attenuataMethyl Jasmonate (MeJA)Not specified (root treatment)Not specifiedIncreased nicotine (B1678760) concentration~1.3-fold increase[9]
Nicotiana attenuataMethyl Jasmonate (MeJA)Not specified (root treatment)12 hoursReduced leaf area consumed by herbivores10-fold reduction[9]
Arabidopsis thalianaExtracellular ATP (activates JA signaling)1 mM24 hoursIncreased resistance to Botrytis cinereaSignificant reduction in lesion size[8]
Cnidium officinale (Adventitious Roots)Methyl Jasmonate (MJ)50 µM24 hoursIncreased Superoxide Dismutase (SOD) activity~1.5-fold increase[10]
Cnidium officinale (Adventitious Roots)Methyl Jasmonate (MJ)50 µM24 hoursIncreased Catalase (CAT) activity~2-fold increase[10]

Experimental Protocols

Protocol 1: General Jasmonate Treatment of Plants for Defense Induction

This protocol outlines a general method for applying methyl jasmonate (MeJA) to induce defense responses in whole plants.

Materials:

  • Methyl jasmonate (MeJA) stock solution (e.g., 1 M in ethanol)

  • Tween-20 or other suitable surfactant

  • Distilled water

  • Spray bottle or atomizer

  • Control solution (e.g., water with the same concentration of ethanol (B145695) and Tween-20 as the treatment solution)

  • Plant growth chambers or greenhouse with controlled conditions

Procedure:

  • Preparation of Treatment Solution: Prepare a working solution of MeJA at the desired concentration (e.g., 100 µM) in distilled water.[6] Add a surfactant like Tween-20 (e.g., 0.01% v/v) to ensure even application on the leaf surface.[6]

  • Preparation of Control Solution: Prepare a mock control solution containing the same concentration of the solvent (e.g., ethanol) and surfactant as the MeJA treatment solution, but without MeJA.[6]

  • Plant Material: Use healthy, well-watered plants of a consistent age and developmental stage for the experiment.

  • Application:

    • For foliar application, evenly spray the MeJA solution onto the leaves of the treatment group until runoff.

    • Spray the control group with the mock solution in the same manner.

    • To prevent cross-contamination, treat and house control and MeJA-treated plants separately.

  • Incubation: Place the plants back into the growth chamber or greenhouse under their normal growth conditions.

  • Sampling: Harvest plant tissues (e.g., leaves, roots) at various time points post-treatment (e.g., 6, 24, 48 hours) for downstream analysis. Immediately freeze the collected tissue in liquid nitrogen and store at -80°C until further processing.[11]

Protocol 2: Extraction of Jasmonates from Plant Tissue for Quantitative Analysis

This protocol provides a method for extracting jasmonates from plant tissue for quantification by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

Materials:

  • Frozen plant tissue (20-100 mg)[7]

  • Pre-chilled mortar and pestle or bead mill homogenizer[7][11]

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)[7]

  • Refrigerated centrifuge (4°C)[7]

  • Extraction Solvent: 80% Acetonitrile (ACN) or 80% Methanol (B129727) (MeOH) with 1% Acetic Acid (AcOH) in ultrapure water[7]

  • Internal Standards (ISTD): Deuterated standards (e.g., ²H₆-JA, ²H₂-JA-Ile) for accurate quantification[7]

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)[7][11]

  • SPE Wash Solution: 1% AcOH in ultrapure water[7]

  • SPE Elution Solution: 80% ACN with 1% AcOH[7]

  • Nitrogen gas stream or vacuum concentrator

  • LC-MS/MS analysis system

Procedure:

  • Homogenization: Grind the frozen plant tissue to a fine powder in a pre-chilled mortar and pestle or using a bead mill homogenizer. It is crucial to prevent the sample from thawing during this process.[7][11]

  • Extraction:

    • Transfer the powdered tissue to a microcentrifuge tube.

    • Add the cold extraction solvent (e.g., 1 mL per 100 mg of tissue).

    • Add internal standards to the tube.[7]

    • Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the extract at 16,000 x g for 10 minutes at 4°C to pellet cell debris.[7]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE) Purification:

    • Conditioning: Condition a C18 SPE cartridge by passing methanol followed by ultrapure water through it.[11]

    • Loading: Load the supernatant onto the conditioned cartridge.[11]

    • Washing: Wash the cartridge with the SPE Wash Solution to remove polar impurities.[11]

    • Elution: Elute the jasmonates from the cartridge using the SPE Elution Solution.[11]

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.[11]

    • Reconstitute the dried extract in a small, known volume of the initial mobile phase for LC-MS/MS analysis.[11]

  • Analysis: Analyze the reconstituted sample using a validated LC-MS/MS method for jasmonate quantification.

Protocol 3: Gene Expression Analysis of Jasmonate-Responsive Genes by RT-qPCR

This protocol describes the analysis of defense gene expression in response to jasmonate treatment using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).

Materials:

  • Plant tissue treated with jasmonate (from Protocol 1)

  • RNA extraction kit suitable for plant tissues

  • DNase I

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • qPCR master mix (e.g., SYBR Green-based)

  • Gene-specific primers for target defense genes (e.g., VSP2, PDF1.2) and reference genes (e.g., Actin, Ubiquitin)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the frozen plant tissue using a suitable RNA extraction kit, following the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quality Control: Assess the quality and integrity of the RNA using a spectrophotometer (for purity and concentration) and agarose (B213101) gel electrophoresis or a bioanalyzer (for integrity).

  • cDNA Synthesis: Synthesize first-strand cDNA from the high-quality RNA using a reverse transcriptase enzyme.

  • qPCR:

    • Prepare the qPCR reaction mix containing the cDNA template, gene-specific primers, and qPCR master mix.

    • Perform the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[12]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct values of one or more stable reference genes.

    • Calculate the relative gene expression levels using a method such as the 2-ΔΔCT method.[12]

Experimental Workflow Diagram

Experimental_Workflow Plant_Material Select Healthy Plants Jasmonate_Treatment Jasmonate Treatment (e.g., 100 µM MeJA) Plant_Material->Jasmonate_Treatment Control_Treatment Mock Treatment (Control) Plant_Material->Control_Treatment Tissue_Harvesting Harvest Tissue at Time Points (e.g., 0, 6, 24, 48h) Jasmonate_Treatment->Tissue_Harvesting Control_Treatment->Tissue_Harvesting Analysis_Branch Downstream Analysis Tissue_Harvesting->Analysis_Branch Metabolite_Analysis Metabolite Analysis Analysis_Branch->Metabolite_Analysis Gene_Expression_Analysis Gene Expression Analysis Analysis_Branch->Gene_Expression_Analysis JA_Extraction Jasmonate Extraction & SPE Metabolite_Analysis->JA_Extraction RNA_Extraction Total RNA Extraction Gene_Expression_Analysis->RNA_Extraction LCMS LC-MS/MS Quantification JA_Extraction->LCMS Data_Analysis Data Interpretation LCMS->Data_Analysis cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis RTqPCR RT-qPCR cDNA_Synthesis->RTqPCR RTqPCR->Data_Analysis

Caption: General experimental workflow for studying jasmonate-induced defense.

References

Application Note: Utilizing Deuterated Jasmonic Acid as an Internal Standard for Accurate Phytohormone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are a class of lipid-derived phytohormones that are integral to plant growth, development, and defense signaling pathways.[1][2] Accurate quantification of these signaling molecules is crucial for research in plant biology, agricultural science, and the development of novel therapeutic agents. This application note details a robust methodology for the quantitative analysis of jasmonic acid in plant tissues using a deuterated internal standard, such as Jasmonic Acid-d5 or rac-Jasmonic Acid-d6, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While the term "Jasmoside" was initially queried, it is important to clarify that in the context of quantitative phytohormone analysis, isotopically labeled forms of jasmonic acid are the scientifically accepted and widely used standards. These standards are chemically identical to the endogenous analyte but differ in mass, allowing for precise and accurate quantification by correcting for variability during sample preparation and analysis.[2][3]

Jasmonate Signaling Pathway

The jasmonate signaling pathway is initiated in response to various biotic and abiotic stresses. The bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of the SCF(COI1) ubiquitin E3 ligase complex. This binding event targets JASMONATE-ZIM DOMAIN (JAZ) repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of jasmonate-responsive genes, leading to various physiological and defense responses.[4][5][6]

Jasmonate_Signaling_Pathway cluster_stress Biotic/Abiotic Stress cluster_biosynthesis JA Biosynthesis cluster_signaling Core Signaling Cascade Stress Wounding, Herbivory, Pathogen Attack alpha_Linolenic_Acid α-Linolenic Acid Stress->alpha_Linolenic_Acid OPDA OPDA alpha_Linolenic_Acid->OPDA LOX, AOS, AOC JA Jasmonic Acid (JA) OPDA->JA OPR3, β-oxidation JA_Ile JA-Isoleucine (JA-Ile) (Bioactive Form) JA->JA_Ile JAR1 COI1 SCF-COI1 Complex JA_Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ targets for degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses JRGs Jasmonate-Responsive Genes MYC2->JRGs activates Response Defense & Growth Responses JRGs->Response

Core components of the jasmonate signaling pathway.

Quantitative Data

Accurate quantification of jasmonic acid relies on the use of an appropriate internal standard and optimized LC-MS/MS parameters. Deuterated jasmonic acid is the standard of choice due to its similar chemical behavior to the endogenous compound.

Table 1: Chemical Properties of Jasmonic Acid and a Deuterated Internal Standard

PropertyJasmonic AcidJasmonic Acid-d5
Molecular Formula C₁₂H₁₈O₃C₁₂H₁₃D₅O₃
Molecular Weight 210.27 g/mol 215.3 g/mol
CAS Number 77026-92-72750534-78-0
Solubility Soluble in ethanol, DMSO, and DMF. Slightly soluble in chloroform (B151607) and methanol (B129727).A 5 mg/ml solution in methyl acetate (B1210297) is commercially available.
Storage & Stability Store at -20°C. Solutions in organic solvents are stable for extended periods. Aqueous solutions are less stable and should be prepared fresh.Store at -20°C. Stable under recommended storage conditions.

Table 2: Representative LC-MS/MS Parameters for Jasmonic Acid Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
Jasmonic Acid 209.159.015-25Negative
Jasmonic Acid-d5 214.162.015-25Negative
rac-Jasmonic Acid-d6 215.259.0 or 62.015-25Negative

Note: Optimal collision energies may vary depending on the mass spectrometer used.

Table 3: Typical Chromatographic Conditions and Performance

ParameterValue
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile (B52724) or Methanol with 0.1% Formic Acid
Flow Rate 0.2-0.4 mL/min
Gradient Linear gradient from 10-95% B over 10-15 minutes
Retention Time Typically 5-10 minutes (highly method-dependent)
Linearity (R²) > 0.99
Limit of Quantification (LOQ) Low fmol to pmol range on-column

Experimental Protocols

The following protocols provide a detailed methodology for the extraction and quantification of jasmonic acid from plant tissues using a deuterated internal standard.

Experimental_Workflow Sample_Collection 1. Sample Collection (Flash-freeze in liquid N₂) Homogenization 2. Homogenization (Grind to a fine powder) Sample_Collection->Homogenization Extraction 3. Extraction (Add extraction solvent with deuterated internal standard) Homogenization->Extraction Centrifugation1 4. Centrifugation (Pellet cell debris) Extraction->Centrifugation1 SPE 5. Solid-Phase Extraction (SPE) (Optional cleanup) Centrifugation1->SPE Evaporation 6. Evaporation (Dry down the extract) SPE->Evaporation Reconstitution 7. Reconstitution (Redissolve in initial mobile phase) Evaporation->Reconstitution LC_MS_Analysis 8. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Analysis 9. Data Analysis (Quantification using calibration curve) LC_MS_Analysis->Data_Analysis

A generalized workflow for jasmonate quantification.
Protocol 1: Phytohormone Extraction from Plant Tissue

This protocol is suitable for the extraction of jasmonates from various plant tissues.

Materials:

  • Plant tissue (50-100 mg fresh weight)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle or bead beater

  • 2 mL microcentrifuge tubes

  • Extraction Solvent: 80% methanol in water with 1% acetic acid, pre-chilled to -20°C[7]

  • Deuterated jasmonic acid internal standard (e.g., Jasmonic Acid-d5 or rac-Jasmonic Acid-d6)

  • Refrigerated centrifuge (4°C)

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Harvest plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.[8]

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Transfer approximately 50-100 mg of the powdered tissue to a pre-weighed 2 mL microcentrifuge tube.

  • Add 1 mL of ice-cold extraction solvent to the tissue.

  • Add a known amount of the deuterated internal standard to each sample. The concentration should be within the range of the calibration curve.

  • Vortex the tube vigorously for 1 minute to ensure thorough mixing.

  • Incubate the samples on a shaker or rotator for 30 minutes at 4°C.[9]

  • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]

  • Carefully transfer the supernatant to a new tube.

  • For cleaner samples, a solid-phase extraction (SPE) step can be performed at this stage (see Protocol 2).

  • Evaporate the supernatant to dryness using a vacuum concentrator or under a gentle stream of nitrogen.

  • Store the dried extract at -80°C until LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup (Optional)

This optional step can improve data quality by removing interfering compounds.

Materials:

  • C18 SPE cartridges

  • SPE vacuum manifold

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Elution Solvent: 80% acetonitrile with 1% acetic acid

Procedure:

  • Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.

  • Load the supernatant from the extraction protocol onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of water to remove polar impurities.

  • Elute the jasmonates with 1 mL of the elution solvent into a clean collection tube.

  • Proceed to the evaporation step in Protocol 1.

Protocol 3: LC-MS/MS Analysis and Quantification

Procedure:

  • Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid). Vortex and centrifuge to pellet any insoluble material.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

  • Chromatography: Separate the analytes using a C18 reversed-phase column with a suitable gradient elution program.

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for jasmonic acid and its deuterated internal standard (see Table 2).

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of unlabeled jasmonic acid and a fixed concentration of the deuterated internal standard. Process these standards in the same manner as the samples.[10][11]

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Determine the concentration of jasmonic acid in the samples by interpolating their peak area ratios on the calibration curve.[12]

Conclusion

The use of deuterated jasmonic acid as an internal standard is essential for the accurate and precise quantification of this important phytohormone in complex plant matrices. The protocols outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to obtain reliable quantitative data, enabling a deeper understanding of the role of jasmonates in plant biology and their potential applications.

References

Application Notes: The Role of Jasmonates in Plant Stress Response Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonates (JAs), including jasmonic acid (JA) and its derivatives like methyl jasmonate (MeJA) and the bioactive conjugate jasmonoyl-isoleucine (JA-Ile), are a class of lipid-derived phytohormones.[1][2] These signaling molecules are pivotal in regulating a wide array of plant processes, from growth and development to, most notably, orchestrating responses to a multitude of biotic and abiotic stresses.[3][4][5] Upon perception of stress, such as herbivore attack, pathogen infection, drought, or salinity, plants rapidly synthesize and accumulate jasmonates.[6][7] This accumulation triggers a complex signaling cascade that leads to extensive transcriptional reprogramming, activating defense mechanisms and promoting stress tolerance.[8][9] Understanding and manipulating the jasmonate pathway is therefore critical for developing stress-resistant crops and discovering novel bioactive compounds for agricultural and pharmaceutical applications.[10]

Jasmonate Biosynthesis and Signaling

Biosynthesis Pathway

The biosynthesis of jasmonic acid begins with α-linolenic acid (α-LeA), a fatty acid released from chloroplast membranes.[1][11] The process involves a series of enzymatic reactions that occur in both the chloroplast and the peroxisome.[3][12] Key enzymes in this pathway include Lipoxygenase (LOX), Allene Oxide Synthase (AOS), and Allene Oxide Cyclase (AOC).[11] The pathway culminates in the formation of JA through β-oxidation in the peroxisome.[3] This JA can then be converted to other derivatives, such as the volatile MeJA or the highly active JA-Ile.[13][14]

Jasmonate_Biosynthesis Jasmonate Biosynthesis Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm aLA α-Linolenic Acid HPOT 13-HPOT aLA->HPOT LOX OPDA 12-oxo-PDA (OPDA) HPOT->OPDA AOS, AOC OPDA->OPDA_p Transport JA Jasmonic Acid (JA) JA->JA_c Transport OPDA_p->JA OPR3, β-oxidation JAIle JA-Isoleucine (JA-Ile) JA_c->JAIle JAR1 MeJA Methyl Jasmonate (MeJA) JA_c->MeJA JMT

A simplified diagram of the Jasmonate biosynthesis pathway.
Core Signaling Pathway

The canonical jasmonate signaling pathway is activated when the bioactive form, JA-Ile, accumulates in response to stress.[8][10] JA-Ile is perceived by the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of an SCF E3 ubiquitin ligase complex (SCFCOI1).[6][15] In the absence of JA-Ile, JASMONATE-ZIM DOMAIN (JAZ) proteins repress the activity of various transcription factors (TFs), such as MYC2, thereby keeping JA-responsive genes switched off.[8][16] The binding of JA-Ile to COI1 facilitates the interaction between COI1 and JAZ proteins, targeting the JAZ repressors for ubiquitination and subsequent degradation by the 26S proteasome.[5][10] The degradation of JAZ proteins liberates the transcription factors, which can then activate the expression of a wide range of jasmonate-responsive genes, initiating defense and stress adaptation responses.[8][10]

Jasmonate_Signaling Core Jasmonate Signaling Pathway cluster_repression No Stress (Low JA-Ile) cluster_activation Stress (High JA-Ile) JAZ_rep JAZ Repressor MYC2_rep MYC2 (TF) JAZ_rep->MYC2_rep Represses Genes_rep JA-Responsive Genes MYC2_rep->Genes_rep Repressed JAIle JA-Ile COI1 COI1 JAIle->COI1 Binds SCF SCF Complex COI1->SCF Forms SCF-COI1 JAZ_act JAZ Repressor SCF->JAZ_act Targets Proteasome 26S Proteasome JAZ_act->Proteasome Degradation MYC2_act MYC2 (TF) JAZ_act->MYC2_act Repression Lifted Genes_act JA-Responsive Genes MYC2_act->Genes_act Activates Transcription Response Stress Response Genes_act->Response

Core components of the JA signaling cascade under repression and activation states.

Quantitative Data Summary

The quantification of jasmonates is crucial for understanding plant stress responses. The isotope dilution method coupled with UPLC-MS/MS is the gold standard for accurate measurement.[17]

Table 1: Typical Performance of Isotope Dilution Method for Jasmonate Quantification

Jasmonate Instrument LOD (amol) Method LOQ (fmol/g FW) Recovery (%)
Jasmonic Acid (JA) ~100 ~5-20 >85
Jasmonoyl-isoleucine (JA-Ile) ~25 ~1-10 >85
12-Oxo-phytodienoic acid (OPDA) ~500 ~10-50 >80
Methyl Jasmonate (MeJA) ~200 ~5-25 >80

Note: Data compiled from various sources. Actual values may vary depending on instrumentation, matrix, and experimental conditions.[17]

Table 2: Examples of Jasmonate-Responsive Genes in Plant Stress Response

Gene Plant Species Stress Response Reference
PDF1.2 Arabidopsis thaliana Defense against necrotrophic fungi [18]
VSP1 / VSP2 Arabidopsis thaliana Defense against insects, wounding [6][19]
PAL, CHS Quercus ilex Phenylpropanoid pathway, defense [20]
chi11, ap24 Oryza sativa (Rice) Sheath Blight tolerance [5]
ORA59 Arabidopsis thaliana Broad biotic stress resistance [5]

| JERF1 | Nicotiana tabacum (Tobacco) | Salt stress tolerance |[5] |

Experimental Protocols

Protocol 1: Quantification of Endogenous Jasmonates by UPLC-MS/MS

This protocol details a robust method for the extraction, purification, and absolute quantification of jasmonates from plant tissue using an isotope dilution strategy.[10][17][21]

Quantification_Workflow Workflow for Jasmonate Quantification Sample 1. Sample Collection (50-100 mg tissue) Freeze in liquid N2 Grind 2. Homogenization Grind to fine powder Sample->Grind Extract 3. Extraction 80% Methanol (B129727) + Internal Standards Grind->Extract Centrifuge 4. Centrifugation (16,000 x g, 10 min, 4°C) Extract->Centrifuge Purify 5. Purification Solid-Phase Extraction (C18) Centrifuge->Purify Collect Supernatant Dry 6. Drying Vacuum concentrator Purify->Dry Elute JAs Reconstitute 7. Reconstitution 50% Methanol Dry->Reconstitute Analyze 8. Analysis UPLC-MS/MS Reconstitute->Analyze

General experimental workflow for monitoring jasmonate levels.

Materials:

  • Plant tissue (50-100 mg fresh weight)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle or bead mill homogenizer

  • Microcentrifuge tubes (1.5 or 2.0 mL)

  • Refrigerated centrifuge (4°C)

  • Extraction Solvent: 80% methanol with 1% acetic acid[10]

  • Internal Standards (ISTD): Deuterated standards (e.g., d₆-JA, d₂-JA-Ile)[10]

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)[21]

  • Vacuum concentrator

  • UPLC-MS/MS system

Methodology:

  • Sample Preparation: Weigh 50-100 mg of fresh plant tissue, immediately freeze in liquid nitrogen to quench metabolism, and grind to a fine powder.[17]

  • Extraction: To the powdered tissue, add 1 mL of ice-cold extraction solvent and a known amount of the internal standard solution. Vortex vigorously and incubate on a shaker at 4°C for at least 30 minutes.[17]

  • Centrifugation: Centrifuge the mixture at 16,000 x g for 10-15 minutes at 4°C. Carefully transfer the supernatant to a new tube.[17][21]

  • Purification (SPE):

    • Condition a C18 SPE cartridge by washing with 1 mL of methanol, followed by 1 mL of water.[21]

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Elute the jasmonates with 1 mL of methanol or ethyl acetate.[21]

  • Drying and Reconstitution: Evaporate the eluate to dryness using a vacuum concentrator. Reconstitute the dried extract in 100 µL of 50% methanol for analysis.[17]

  • UPLC-MS/MS Analysis: Inject the sample into the UPLC-MS/MS system. Use Multiple Reaction Monitoring (MRM) in negative ion mode to monitor specific precursor-to-product ion transitions for each endogenous jasmonate and its corresponding deuterated internal standard.[17]

  • Quantification: Create a standard curve for each compound. Calculate the concentration of endogenous jasmonates by comparing the peak area ratio of the analyte to its internal standard against the standard curve.

Protocol 2: Analysis of Jasmonate-Responsive Gene Expression by RNA-Seq

This protocol describes how to use exogenous MeJA treatment combined with RNA-sequencing to identify genes and pathways regulated by jasmonate signaling.[9]

Gene_Expression_Workflow Workflow for JA-Responsive Gene Expression Analysis Plant 1. Plant Growth (Controlled Environment) Treat 2. MeJA Treatment (e.g., 50-100 µM MeJA spray or vapor) Plant->Treat Sample 3. Sample Collection (e.g., 0, 6, 24 hours post-treatment) Treat->Sample RNA_Ext 4. Total RNA Extraction Sample->RNA_Ext QC 5. RNA Quality Control (Concentration, Integrity) RNA_Ext->QC Lib_Prep 6. RNA-Seq Library Preparation QC->Lib_Prep Seq 7. High-Throughput Sequencing Lib_Prep->Seq Analysis 8. Bioinformatic Analysis (Mapping, DEG Analysis, Pathway Enrichment) Seq->Analysis

References

Protocol for Jasmonide Treatment in Arabidopsis Thaliana: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the treatment of Arabidopsis thaliana with jasmonates, key phytohormones involved in a wide array of plant processes including growth, development, and stress responses. Given that "Jasmoside" is not a standard scientific term for a specific molecule in this context, this document focuses on the well-established and widely used jasmonate compounds: Jasmonic Acid (JA) and its volatile methyl ester, Methyl Jasmonate (MeJA) . The following protocols and data are designed to facilitate reproducible experiments for investigating jasmonate signaling and its effects on Arabidopsis thaliana.

Data Presentation: Quantitative Effects of Jasmonate Treatment

The following tables summarize quantitative data from various studies on the effects of jasmonic acid and methyl jasmonate on Arabidopsis thaliana. These provide a reference for expected outcomes and effective concentration ranges.

Table 1: Effect of Methyl Jasmonate (MeJA) on Arabidopsis thaliana Primary Root Growth

MeJA ConcentrationObserved Effect on Primary Root GrowthReference
0.1 µM50% inhibition in wild-type seedlings.[1]
10 µM - 50 µMCommonly used range for root growth inhibition assays.
100 µMSignificant root growth inhibition.[2]

Table 2: Jasmonic Acid (JA) and Methyl Jasmonate (MeJA) Concentrations for Induction of Specific Responses

CompoundConcentrationResponse InducedPlant StageReference
Jasmonic Acid (JA)2 µM - 20 µMDose-dependent down-regulation of CKX1 expression.Seedlings[3]
Jasmonic Acid (JA)25 µMInduction of RAP2.6L expression.Seedlings[3]
Jasmonic Acid (JA)30 µMInduction of precocious leaf senescence.12-day-old seedlings
Jasmonic Acid (JA)45 µMInduction of defense proteins in etiolated seedlings.4.5-day-old etiolated seedlings[4]
Methyl Jasmonate (MeJA)25 µMInduction of anthocyanin accumulation.11-day-old seedlings[5]
Methyl Jasmonate (MeJA)500 µMUpregulation of HvMYC2 gene expression in barley (homolog of Arabidopsis MYC2).Seedlings[6]

Experimental Protocols

This section provides detailed methodologies for the preparation of jasmonate solutions and their application to Arabidopsis thaliana for various experimental purposes.

Protocol 1: Preparation of Jasmonate Stock Solutions

Materials:

  • Jasmonic Acid (JA) or Methyl Jasmonate (MeJA)

  • Ethanol (B145695) (95-100%) or Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Jasmonate Selection: Choose between Jasmonic Acid (JA) or Methyl Jasmonate (MeJA) based on the experimental requirements. MeJA is more volatile and can be used for vapor-phase treatments.

  • Solvent Choice: Jasmonates are soluble in organic solvents such as ethanol and DMSO[7]. For most applications, ethanol is preferred as it is less toxic to plants at low final concentrations.

  • Stock Solution Preparation:

    • To prepare a 100 mM stock solution of MeJA (MW: 224.3 g/mol ), dissolve 22.43 mg of MeJA in 1 mL of 100% ethanol.

    • To prepare a 100 mM stock solution of JA (MW: 210.26 g/mol ), dissolve 21.03 mg of JA in 1 mL of 100% ethanol.

    • Vortex thoroughly to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The stock is stable for several months.

Protocol 2: Jasmonate Treatment of Arabidopsis Seedlings on Agar (B569324) Plates

This protocol is suitable for observing effects on root growth, seedling development, and for gene expression analysis in young seedlings.

Materials:

  • Arabidopsis thaliana seeds

  • Murashige and Skoog (MS) medium with vitamins

  • Sucrose (B13894)

  • Phytoagar

  • Petri dishes (square or round)

  • Jasmonate stock solution (from Protocol 1)

  • Sterile water

  • Micropore tape

Procedure:

  • Seed Sterilization and Stratification:

    • Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol for 1 minute followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes, and then rinse 4-5 times with sterile water).

    • Resuspend seeds in sterile 0.1% agar and store at 4°C for 2-4 days for stratification to ensure uniform germination.

  • Preparation of Treatment Media:

    • Prepare 1/2 MS medium containing 1% (w/v) sucrose and solidify with 0.8% (w/v) phytoagar. Adjust the pH to 5.7 before autoclaving.

    • After autoclaving, cool the medium to approximately 50-60°C in a water bath.

    • Add the jasmonate stock solution to the cooled medium to achieve the desired final concentration (e.g., for a 10 µM final concentration, add 1 µL of a 100 mM stock solution to 100 mL of medium). Also, add an equivalent amount of the solvent (ethanol) to the control plates.

    • Gently swirl the medium to ensure even distribution of the jasmonate and pour into sterile petri dishes. Allow the plates to solidify in a laminar flow hood.

  • Plating and Growth:

    • Once the medium has solidified, plate the stratified seeds onto the control and jasmonate-containing plates.

    • Seal the plates with micropore tape.

    • Place the plates vertically in a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.

  • Data Collection:

    • For root growth assays, mark the position of the root tip after germination and measure the root elongation at specified time intervals.

    • For gene expression analysis, harvest whole seedlings at different time points, flash-freeze in liquid nitrogen, and store at -80°C until RNA extraction.

Protocol 3: Spray Application of Jasmonates to Soil-Grown Plants

This method is suitable for inducing systemic responses, studying defense gene expression, and investigating effects on older plants.

Materials:

  • Soil-grown Arabidopsis thaliana plants (e.g., 3-4 weeks old)

  • Jasmonate stock solution (from Protocol 1)

  • Sterile water

  • Surfactant (e.g., Silwet L-77 or Tween-20)

  • Spray bottle

Procedure:

  • Preparation of Spray Solution:

    • Prepare the desired concentration of JA or MeJA in sterile water. For example, to make a 100 µM MeJA solution, add 100 µL of a 100 mM stock solution to 100 mL of sterile water.

    • Add a surfactant to the solution to ensure even coverage of the leaves. A final concentration of 0.01-0.05% (v/v) of Silwet L-77 or Tween-20 is recommended.

    • Prepare a control solution containing the same concentration of solvent and surfactant.

  • Application:

    • Spray the plants until the leaves are thoroughly wetted. Ensure even application to both the adaxial and abaxial leaf surfaces.

    • Cover the treated plants with a transparent lid for a few hours to maintain high humidity and facilitate uptake.

  • Post-Treatment Care and Sampling:

    • Return the plants to the growth chamber under standard conditions.

    • Harvest leaf tissue at desired time points for analysis (e.g., gene expression, metabolomics, proteomics). For systemic response studies, harvest untreated distal leaves.

Mandatory Visualizations

Jasmonate Signaling Pathway

Jasmonate_Signaling Stress Wounding/ Herbivory JA_biosynthesis JA Biosynthesis Stress->JA_biosynthesis Induces JA_Ile JA-Ile JA_biosynthesis->JA_Ile Produces COI1 SCF-COI1 E3 Ligase JA_Ile->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Recruits for Ubiquitination MYC2 MYC2/Transcription Factors JAZ->MYC2 Degradation 26S Proteasome Degradation JAZ->Degradation Targets for JA_Response Jasmonate-Responsive Gene Expression MYC2->JA_Response Activates

Caption: Core components of the Jasmonate signaling pathway in Arabidopsis.

Experimental Workflow for Jasmonate Treatment

Experimental_Workflow start Start: Arabidopsis Growth prep_solution Prepare Jasmonate Stock Solution start->prep_solution treatment_choice Select Treatment Method prep_solution->treatment_choice agar_plate Agar Plate Assay (Protocol 2) treatment_choice->agar_plate Seedlings spray_app Spray Application (Protocol 3) treatment_choice->spray_app Soil-grown plants data_collection Data Collection and Analysis agar_plate->data_collection spray_app->data_collection root_growth Root Growth Measurement data_collection->root_growth gene_expression Gene Expression (qRT-PCR/RNA-seq) data_collection->gene_expression metabolomics Metabolite Analysis data_collection->metabolomics phenotyping Phenotypic Analysis data_collection->phenotyping end End: Interpretation of Results root_growth->end gene_expression->end metabolomics->end phenotyping->end

References

Troubleshooting & Optimization

Refining Jasmoside treatment concentrations for optimal response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Jasmoside and its derivatives, particularly Methyl Jasmonate (MJ), in experimental settings. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and summaries of effective concentrations to help you refine your this compound treatment for optimal cellular responses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound and its derivatives like Methyl Jasmonate (MJ) are plant-derived compounds known as jasmonates.[1] In plants, they are stress hormones involved in defense mechanisms.[2][3][4] In mammalian cells, they have garnered significant interest for their therapeutic potential, including anti-cancer, anti-inflammatory, and neuroprotective effects.[5][6][7][8] Their primary mechanism of action in cancer cells involves the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of key signaling pathways.[9][10]

Q2: What is the optimal concentration range for this compound treatment?

A2: The optimal concentration of this compound or Methyl Jasmonate is highly dependent on the cell type and the desired biological effect. For anti-cancer applications, concentrations are typically in the millimolar (mM) range, while anti-inflammatory and neuroprotective effects have been observed at micromolar (µM) concentrations. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Refer to the data tables below for reported effective concentrations in various studies.

Q3: How should I prepare and dissolve this compound for cell culture experiments?

A3: Methyl Jasmonate is an oil and is soluble in organic solvents like ethanol (B145695) and DMSO.[11] A stock solution can be prepared in one of these solvents. For cell culture experiments, further dilutions should be made in the culture medium to achieve the final desired concentration. It is critical to ensure that the final concentration of the organic solvent in the culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.[11] For example, prepare a 1 M stock solution in DMSO and then dilute it 1:1000 in your cell culture medium to get a final concentration of 1 mM. Always include a vehicle control (medium with the same concentration of the solvent) in your experiments.

Q4: How long should I treat my cells with this compound?

A4: The optimal treatment duration can vary from a few hours to 72 hours or longer, depending on the cell type and the endpoint being measured. For apoptosis assays, a 24 to 48-hour treatment is common. For signaling pathway analysis by Western blot, shorter time points (e.g., 0, 6, 12, 24 hours) are often used to observe early changes in protein expression and phosphorylation. A time-course experiment is recommended to determine the ideal treatment duration for your specific experimental setup.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitate in Media This compound has limited solubility in aqueous solutions. The stock solution may not have been properly dissolved or the final concentration in the media is too high. Temperature shifts can also cause precipitation of media components.[12]Ensure the stock solution is fully dissolved in the organic solvent before diluting in media. Prepare fresh dilutions for each experiment. Warm the media to 37°C before adding the this compound dilution. Avoid repeated freeze-thaw cycles of the stock solution.[12] If solubility issues persist, consider using a different solvent or preparing a fresh stock solution.
High Cell Death in Vehicle Control The concentration of the organic solvent (e.g., DMSO, ethanol) is too high and is causing cytotoxicity. The cells are particularly sensitive to the solvent.Ensure the final solvent concentration in the culture media is below 0.1%. Perform a solvent toxicity test to determine the maximum tolerated concentration for your specific cell line.
Inconsistent or Not Reproducible Results Inconsistent this compound stock solution concentration. Variation in cell density at the time of treatment. Inconsistent incubation times. Batch-to-batch variation of this compound.Prepare a large batch of stock solution, aliquot, and store at -20°C to ensure consistency across experiments.[11] Standardize cell seeding density and treatment duration. If possible, use the same batch of this compound for a series of related experiments.
No Observable Effect at Expected Concentrations The cell line may be resistant to this compound. The treatment duration may be too short. The this compound may have degraded.Test a wider range of concentrations, including higher doses. Increase the treatment duration. Use a fresh stock of this compound. Confirm the activity of your this compound batch on a sensitive cell line as a positive control.

Data Presentation: Effective Concentrations of Methyl Jasmonate (MJ)

Table 1: Anti-Cancer Effects (IC50 Values)

Cell LineCancer TypeIC50 ConcentrationReference
A549Human Lung Adenocarcinoma~5 mM[13]
C33AHuman Cervical Carcinoma2.2 mM[11]
CaSkiHuman Cervical Carcinoma1.7 mM[11]
HeLaHuman Cervical Carcinoma3 mM[11]
SiHaHuman Cervical Carcinoma3.3 mM[11]
MDA-MB-435Human Breast Cancer1.9 mM[11]
MCF-7Human Breast Cancer2.0 mM[11]
MOLT-4Human Lymphoblastic Leukemia0.5 mM[11]

Table 2: Anti-Inflammatory and Neuroprotective Effects

Cell Line/ModelEffectEffective ConcentrationReference
BV-2 Microglial CellsInhibition of Aβ-induced inflammation20 µM[14]
HK-2 Kidney CellsAttenuation of LPS-induced inflammation10-20 µM[15]
In vitro HRBC membrane stabilizationAnti-inflammatory50-1000 µg/ml[16]
In vitro protein denaturationAnti-arthritic50-1000 µg/ml[16]
Rat Model of Neuropathic PainNeuroprotection20 µ g/rat (central administration)[8]

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is for assessing the effect of this compound on cell viability.

Materials:

  • 96-well cell culture plates

  • This compound/Methyl Jasmonate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Detection: Annexin V-FITC/PI Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • This compound/Methyl Jasmonate

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound (and a vehicle control) for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protein Expression Analysis: Western Blotting for Apoptosis and Inflammatory Markers

This protocol outlines the general steps for detecting changes in protein expression of key markers like Bcl-2, Bax, Caspase-3, and NF-κB.

Materials:

  • 6-well cell culture plates

  • This compound/Methyl Jasmonate

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p-p65 NF-κB, anti-p65 NF-κB, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Seed cells and treat with this compound as described previously.

  • After treatment, wash cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using an ECL detection system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

Jasmoside_Apoptosis_Pathway cluster_cell Cancer Cell This compound This compound / MJ ROS Increased ROS Production This compound->ROS Mitochondria Mitochondrial Perturbation ROS->Mitochondria Bcl2 Bcl-2 Family (e.g., ↓Bcl-2, ↑Bax) Mitochondria->Bcl2 Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway in cancer cells.

Jasmoside_Anti_inflammatory_Pathway cluster_cell Inflammatory Cell Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Inflammatory_Stimulus->IKK This compound This compound / MJ This compound->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Nuclear Translocation IkB->NFkB Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Gene_Expression

Caption: this compound's anti-inflammatory effect via NF-κB pathway inhibition.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Treatment start Start: Cell Seeding treatment This compound/MJ Treatment (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis protein Protein Analysis (Western Blot) treatment->protein end Data Analysis & Conclusion viability->end apoptosis->end protein->end

Caption: General experimental workflow for studying this compound's effects.

References

Enhancing the resolution of Jasmoside peaks in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution of Jasmoside peaks in their chromatography experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the chromatographic analysis of Jasmosides.

Q1: What are the primary causes of poor resolution between this compound peaks?

Poor resolution, where two adjacent peaks are not fully separated, is a common issue. The quality of separation is defined by three main factors:

  • Efficiency (N): This relates to the narrowness of the peaks. Broader peaks are more likely to overlap. Efficiency can be increased by using columns with smaller particle sizes or longer columns.[1][2]

  • Selectivity (α): This is the most powerful factor for improving resolution and represents the ability of the chromatographic system to distinguish between different analytes.[2] It is heavily influenced by the mobile phase composition and the stationary phase chemistry.[2][3]

  • Retention Factor (k): This describes how long an analyte is retained on the column. Optimizing retention can provide more time for separation to occur.[1][2]

For Jasmosides, which often exist as structurally similar isomers, achieving adequate selectivity is particularly critical.[4]

Q2: How can I troubleshoot peak tailing in my this compound analysis?

Peak tailing, where the latter half of the peak is broader than the front half, can compromise resolution and quantification.[5][6] Common causes for acidic compounds like Jasmosides include:

  • Secondary Interactions: Unwanted interactions between the acidic this compound molecules and residual silanol (B1196071) groups on silica-based columns are a frequent cause.[4][5]

    • Solution: Use a highly deactivated, end-capped column. You can also add a competing base in a small concentration to the mobile phase.[4]

  • Mobile Phase pH: If the mobile phase pH is not optimal, Jasmosides can exist in both ionized and non-ionized forms, leading to distorted peak shapes.[5]

    • Solution: Adjust the mobile phase pH to suppress the ionization of silanol groups, typically by lowering it.[4]

  • Column Overload: Injecting too much sample can saturate the column.[4][7]

    • Solution: Reduce the sample concentration or the injection volume.[4]

Q3: My this compound peaks are fronting. What is the cause and how can I fix it?

Peak fronting is when the first half of the peak is broader than the second half.[6][8] This issue often points to:

  • Sample Solvent Strength: If the sample is dissolved in a solvent that is stronger than the mobile phase, the analyte band can spread before it reaches the column.[4]

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.[4]

  • Column Overload: High sample concentrations can lead to fronting.[6][8]

    • Solution: Try diluting the sample or reducing the injection volume.[6]

  • Column Collapse: A more severe issue where the physical integrity of the column packing is compromised, which can be caused by operating outside the manufacturer's recommended pH or temperature limits.[4][6]

    • Solution: Ensure your experimental conditions are within the column's limits. If collapse has occurred, the column will likely need to be replaced.[4]

Q4: What should I do if the retention times for my this compound peaks are inconsistent?

Shifting retention times can make peak identification and quantification unreliable. Key factors include:

  • Temperature Fluctuations: The temperature of the column significantly affects retention.[9]

    • Solution: Use a column oven to maintain a stable and consistent temperature.[4][9]

  • Improper Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution.[4]

    • Solution: Ensure a sufficient equilibration period between runs.

  • Mobile Phase Inconsistencies: Changes in the mobile phase composition will directly impact retention times.[4]

    • Solution: Prepare fresh mobile phase for each analysis set and ensure the composition is accurate.[4]

Data Presentation: Impact of Chromatographic Parameters

The following table summarizes how adjusting key parameters can help troubleshoot and enhance the resolution of this compound peaks.

ParameterPotential IssueRecommended ActionExpected Outcome
Mobile Phase Composition Poor selectivity (α) between this compound isomers.Change the organic modifier (e.g., switch from acetonitrile (B52724) to methanol) or adjust the aqueous/organic solvent ratio.[1][9]Alters analyte-stationary phase interactions, improving separation.[1]
Mobile Phase pH Peak tailing or shifting retention for ionizable Jasmosides.Adjust the pH of the mobile phase using a suitable buffer. For acidic compounds, lowering the pH can improve peak shape.[4][5]Suppresses secondary interactions and ensures a consistent ionization state, leading to sharper, more symmetrical peaks.[4]
Column Selection Insufficient efficiency (N) or poor selectivity (α).Switch to a column with smaller particles (e.g., <2 µm) to increase efficiency.[1][9] Select a different stationary phase (e.g., C18, Phenyl) to alter selectivity.[10]Smaller particles lead to sharper peaks.[1] A different stationary phase can resolve co-eluting peaks.[10]
Flow Rate Suboptimal efficiency; peaks are too broad.Lowering the flow rate generally increases resolution by allowing more time for interactions with the stationary phase.[3][9]Improved separation between closely eluting peaks, though analysis time will increase.[9]
Temperature Poor efficiency due to high mobile phase viscosity.Increase the column temperature (e.g., to 30-45°C).[4][9]Lowers mobile phase viscosity, improves mass transfer, and can lead to sharper peaks and better resolution.[1][3]
Injection Volume Peak fronting or tailing due to column overload.Reduce the injection volume or dilute the sample.[4][9]Prevents overloading, resulting in more symmetrical peak shapes.[4]

Detailed Experimental Protocol: RP-HPLC Method for this compound Analysis

This protocol provides a general methodology for the separation of Jasmosides using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This method should be optimized for specific this compound analogues and sample matrices.

1. Objective To achieve baseline separation and accurate quantification of this compound compounds in a prepared sample extract.

2. Materials and Reagents

  • This compound analytical standards

  • HPLC-grade Acetonitrile[11]

  • HPLC-grade Methanol

  • Ultrapure water (18.2 MΩ·cm)

  • HPLC-grade Formic Acid or Trifluoroacetic Acid (TFA)

  • Ethanol (for stock solution preparation)[11]

  • 0.22 µm or 0.45 µm syringe filters

3. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Binary or Quaternary Pump

    • Autosampler

    • Column Oven

    • Diode Array Detector (DAD) or UV-Vis Detector[11]

  • Chromatography Data System (CDS) software

4. Chromatographic Conditions A validated method for a related compound, methyl jasmonate, provides a good starting point.[11]

ParameterCondition
Column C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[11]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Elution Mode Gradient or Isocratic. An isocratic example is Acetonitrile:Water (75:25 v/v).[11] A gradient may be necessary for complex samples.
Flow Rate 1.0 mL/min[11]
Column Temperature 30°C
Detection Wavelength 214 nm (for ester/ketone groups)[11][12]
Injection Volume 10-20 µL[11]

5. Procedure

  • Mobile Phase Preparation:

    • Measure the required volumes of aqueous and organic solvents.

    • Add acid modifier (e.g., 1 mL Formic Acid per 1 L of solvent).

    • Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation.[13]

  • Standard Solution Preparation:

    • Prepare a stock solution of the this compound standard (e.g., 1000 µg/mL) by dissolving an accurately weighed amount in ethanol.[12]

    • Perform serial dilutions of the stock solution with the mobile phase to create a calibration curve (e.g., 25-300 µg/mL).[11]

  • Sample Preparation:

    • Extract Jasmosides from the sample matrix using an appropriate solvent (e.g., methanol).[14]

    • The extract may require further cleanup using Solid Phase Extraction (SPE) with a C18 cartridge to remove interfering substances.[14]

    • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

    • Filter the final sample solution through a 0.45 µm syringe filter before injection to remove particulates.[14]

  • System Equilibration and Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared samples for analysis.

6. Data Analysis Identify this compound peaks by comparing their retention times with those of the analytical standards. Quantify the amount of each this compound using the calibration curve generated from the standards.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving common issues with this compound peak resolution.

G start Poor Peak Resolution check_shape Assess Peak Shape start->check_shape check_rt Check Retention Time (RT) Stability start->check_rt tailing Peak Tailing? check_shape->tailing rt_unstable RT Unstable? check_rt->rt_unstable fronting Peak Fronting? tailing->fronting No sol_tail1 Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) tailing->sol_tail1 Yes broad Broad / Overlapping Peaks? fronting->broad No sol_front1 Dissolve Sample in Initial Mobile Phase fronting->sol_front1 Yes sol_broad1 Optimize Selectivity (α): - Change Organic Solvent - Change Stationary Phase broad->sol_broad1 Yes end_node Resolution Improved broad->end_node No sol_tail2 Reduce Sample Concentration or Injection Volume sol_tail1->sol_tail2 sol_tail3 Use End-Capped Column sol_tail2->sol_tail3 sol_tail3->end_node sol_front2 Reduce Sample Concentration sol_front1->sol_front2 sol_front2->end_node sol_broad2 Increase Efficiency (N): - Decrease Particle Size - Increase Column Length sol_broad1->sol_broad2 sol_broad3 Optimize Retention (k): - Adjust Mobile Phase Strength sol_broad2->sol_broad3 sol_broad3->end_node sol_rt1 Use Column Oven for Stable Temperature rt_unstable->sol_rt1 Yes rt_unstable->end_node No sol_rt2 Ensure Adequate Column Equilibration sol_rt1->sol_rt2 sol_rt3 Prepare Fresh Mobile Phase sol_rt2->sol_rt3 sol_rt3->end_node

Caption: A troubleshooting workflow for enhancing this compound peak resolution.

References

Minimizing degradation of Jasmoside during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Jasmoside during sample preparation.

Understanding this compound and its Stability

This compound is a complex iridoid glycoside. Its structure contains multiple functional groups, including ester linkages and glycosidic bonds, which are susceptible to chemical and enzymatic degradation. The primary degradation pathways are hydrolysis and oxidation. Understanding these vulnerabilities is key to preserving the integrity of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The main factors contributing to this compound degradation are:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester and glycosidic bonds within the molecule. Strong alkaline solutions, in particular, have been shown to cause significant degradation of similar iridoid glycosides.[1]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis and oxidation.[1]

  • Enzymatic Activity: Endogenous plant enzymes, such as β-glucosidases, can cleave the glycosidic bond of this compound, leading to its degradation.

  • Oxidation: Exposure to oxygen can lead to the oxidation of susceptible functional groups in the this compound molecule.

  • Light: Exposure to light can provide the energy for photolytic degradation reactions.

Q2: What are the visible signs of this compound degradation in a sample?

A2: Degradation of this compound is typically identified through analytical methods rather than visual cues. When analyzing your sample using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), you may observe:

  • A decrease in the peak area or height corresponding to this compound.

  • The appearance of new, unidentified peaks in the chromatogram, which are likely degradation products.

  • A shift in the retention time of the this compound peak, although this is less common.

Q3: How can I minimize enzymatic degradation during the initial extraction process?

A3: To minimize enzymatic degradation, it is crucial to inactivate endogenous enzymes as quickly as possible. Here are some effective strategies:

  • Immediate Freezing: Freeze the plant material in liquid nitrogen immediately after harvesting to halt all biological processes, including enzymatic activity.

  • Lyophilization (Freeze-Drying): After freezing, lyophilize the tissue to remove water, which is essential for enzyme function.

  • Solvent Extraction with Heating: Begin the extraction process with a brief period of heating (e.g., boiling in ethanol (B145695) or methanol (B129727) for 5-10 minutes) to denature enzymes.

  • Use of Organic Solvents: Employing organic solvents like methanol or ethanol for extraction helps to denature and precipitate enzymes. A 60% methanol aqueous solution has been shown to be effective for extracting similar iridoid glycosides.[1]

Q4: What are the optimal storage conditions for this compound samples?

A4: Proper storage is critical for long-term stability.

  • Temperature: Store purified this compound or extracts containing it at low temperatures, preferably at -20°C or -80°C.

  • Solvent: For long-term storage, dissolve purified this compound in a non-aqueous, aprotic solvent like acetonitrile (B52724) or DMSO and store at low temperatures.[2] If in an aqueous solution, ensure the pH is buffered to a neutral range (pH 6-7).

  • Atmosphere: To prevent oxidation, store samples under an inert atmosphere (e.g., nitrogen or argon).

  • Light: Protect samples from light by using amber vials or by storing them in the dark.

Q5: Can repeated freeze-thaw cycles affect the stability of my this compound samples?

A5: Yes, repeated freeze-thaw cycles can negatively impact the stability of this compound. These cycles can lead to changes in pH, concentration gradients, and the physical structure of the sample, which can accelerate degradation. It is recommended to aliquot samples into smaller, single-use volumes to avoid the need for repeated freezing and thawing of the entire batch.[3][4][5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound after extraction Incomplete extraction- Increase the extraction time or perform multiple extraction cycles.- Optimize the solvent-to-solid ratio; a ratio of 1:125 (material to solvent) has been effective for other iridoids.[1]- Consider using ultrasound-assisted or microwave-assisted extraction to improve efficiency.[6][7]
Significant degradation during extraction- Implement rapid enzyme inactivation methods (e.g., immediate freezing in liquid nitrogen, boiling in solvent).- Maintain low temperatures throughout the extraction process.- Use a buffered extraction solvent to maintain a neutral pH.
Appearance of unknown peaks in HPLC/LC-MS analysis Degradation of this compound- Review your sample preparation workflow for potential causes of degradation (pH, temperature, light exposure).- Analyze a freshly prepared standard of this compound to confirm its retention time and peak shape.- Use mass spectrometry to identify the molecular weights of the unknown peaks to help elucidate the degradation pathway.
Contamination- Ensure all glassware and solvents are clean and of high purity.- Run a blank (solvent only) injection to check for system contamination.
Inconsistent results between sample preparations Variability in extraction efficiency- Standardize all extraction parameters, including time, temperature, solvent volume, and agitation speed.- Ensure the plant material is homogenous before weighing and extraction.
Degradation during storage- Review and optimize storage conditions (temperature, solvent, light, and air exposure).- Prepare fresh samples for each experiment whenever possible.

Quantitative Data Summary

The following tables summarize stability data for a selection of iridoid glycosides, which can serve as a general guide for handling this compound. Note that these are not direct data for this compound and should be used for estimation purposes.

Table 1: Effect of Temperature on the Stability of Iridoid Glycosides (in aqueous solution for 30 hours) [1]

CompoundDegradation at 20°CDegradation at 40°CDegradation at 60°CDegradation at 80°C
Geniposidic acid (GPA)StableStableStableStable
Ulmoidoside B (UB)StableStableMinor DegradationSignificant Degradation
Ulmoidoside D (UD)StableStableMinor DegradationSignificant Degradation

Table 2: Effect of pH on the Stability of Iridoid Glycosides (at 40°C for 30 hours) [1]

CompoundpH 2pH 4pH 6pH 8pH 10pH 12
Geniposidic acid (GPA)StableStableStableStableStableStable
Scyphiphin D (SD)StableStableStableStableMinor DegradationSignificant Degradation
Ulmoidoside A (UA)StableStableStableStableMinor DegradationSignificant Degradation
Ulmoidoside B (UB)Significant DegradationStableStableStableSignificant DegradationComplete Degradation
Ulmoidoside C (UC)StableStableStableStableMinor DegradationSignificant Degradation
Ulmoidoside D (UD)Significant DegradationStableStableStableSignificant DegradationComplete Degradation

Experimental Protocols

Protocol 1: Optimized Extraction of this compound from Plant Material

This protocol is designed to maximize the yield of this compound while minimizing degradation.

Materials:

  • Fresh or frozen plant material

  • Liquid nitrogen

  • Lyophilizer (optional)

  • 60% Methanol in water (v/v)[1]

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Immediately after harvesting, flash-freeze the plant material in liquid nitrogen.

  • Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • (Optional but recommended) Lyophilize the powdered tissue to dryness.

  • Add the powdered plant material to a flask. Add 60% methanol at a solid-to-liquid ratio of 1:125 (w/v).[1]

  • Ultrasonicate the mixture for 30 minutes at a controlled temperature of 40°C.[1]

  • Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

  • Carefully decant the supernatant.

  • Repeat the extraction (steps 4-7) on the pellet two more times to ensure complete extraction.

  • Pool the supernatants from all extractions.

  • Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Resuspend the dried extract in a suitable solvent for storage or further purification.

Protocol 2: Solid-Phase Extraction (SPE) for Clean-up and Concentration of this compound

This protocol can be used to remove interfering compounds and concentrate this compound from the crude extract.

Materials:

  • C18 SPE cartridge

  • Crude this compound extract

  • Methanol

  • Deionized water

  • Vacuum manifold

Procedure:

  • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not let the cartridge run dry.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 10% methanol in water).

  • Load the dissolved extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of deionized water to remove highly polar impurities.

  • Elute the cartridge with increasing concentrations of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol). Collect each fraction separately.

  • Analyze each fraction by HPLC or LC-MS to determine which fraction(s) contain this compound.

  • Pool the this compound-containing fractions and evaporate the solvent.

Visualizations

experimental_workflow cluster_start Sample Collection & Pre-treatment cluster_extraction Extraction cluster_purification Purification & Analysis cluster_storage Storage harvest 1. Harvest Plant Material freeze 2. Flash Freeze in Liquid N2 harvest->freeze grind 3. Cryogenic Grinding freeze->grind lyophilize 4. Lyophilization (Optional) grind->lyophilize extract 5. Ultrasonic Extraction (60% MeOH, 40°C, 30 min) lyophilize->extract centrifuge 6. Centrifugation extract->centrifuge collect 7. Collect Supernatant centrifuge->collect concentrate 8. Concentrate Extract (<40°C) collect->concentrate spe 9. Solid-Phase Extraction (SPE) concentrate->spe hplc 10. HPLC/LC-MS Analysis spe->hplc store 11. Store at -80°C (Inert atmosphere, dark) hplc->store degradation_pathways cluster_degradation Degradation Products This compound Intact this compound Aglycone This compound Aglycone This compound->Aglycone Enzymatic (β-glucosidase) or Acid/Base Hydrolysis of Glycosidic Bond Hydrolyzed_Ester Hydrolyzed Ester Product This compound->Hydrolyzed_Ester Acid/Base Hydrolysis of Ester Bond Oxidized_Product Oxidized this compound This compound->Oxidized_Product Oxidation (Exposure to O2)

References

Protocol modifications for Jasmoside extraction from recalcitrant tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Jasmoside extraction from recalcitrant plant tissues.

Troubleshooting Guide

Recalcitrant plant tissues, characterized by features such as high lignification, abundant secondary metabolites (e.g., phenols, tannins), and rigid cell walls, present significant challenges to efficient phytochemical extraction.[1][2] These tissues often resist standard extraction protocols, leading to low yields and impure extracts. This guide addresses common issues and provides protocol modifications to enhance this compound recovery.

Issue 1: Low this compound Yield

Possible Cause Troubleshooting Strategy Underlying Principle
Inadequate Cell Lysis1. Mechanical Pre-treatment: Incorporate a cryogenic grinding step using liquid nitrogen to embrittle the tissue and facilitate finer powdering.[3] 2. Enzymatic Digestion: Introduce a pre-extraction step with cell wall-degrading enzymes (e.g., cellulase (B1617823), pectinase (B1165727), hemicellulase) to break down complex polysaccharides.Recalcitrant tissues have robust cell walls that sequester target compounds. Enhanced mechanical and enzymatic disruption increases solvent access to intracellular contents.
Poor Solvent Penetration1. Increase Solvent Polarity: While non-polar solvents are typically used, a sequential extraction starting with a slightly more polar solvent (e.g., ethyl acetate) followed by a non-polar solvent (e.g., hexane) can help remove interfering compounds.[4] 2. Incorporate Surfactants: Add a low concentration of a non-ionic surfactant to the extraction solvent to improve wetting and penetration of the plant matrix.The complex surface chemistry of recalcitrant tissues can repel standard solvents. Modifying solvent properties or using surfactants can overcome this barrier.
Degradation of this compound1. Control Temperature: Utilize cold extraction techniques (e.g., percolation or maceration at 4°C) to minimize thermal degradation of this compound.[3] 2. pH Control: Buffer the extraction solvent to a slightly acidic pH (e.g., 5.0-6.0) to maintain the stability of this compound, which can be sensitive to alkaline conditions.Jasmosides, like many phytochemicals, can be susceptible to degradation under harsh temperature and pH conditions.
Co-extraction of Inhibitory Compounds1. Solid-Phase Extraction (SPE): Employ a C18 SPE cartridge to purify the crude extract. Jasmosides can be selectively eluted, leaving behind more polar or non-polar impurities.[3][5] 2. Adsorbent Resins: Use adsorbent resins (e.g., XAD-4) to trap interfering phenolic compounds from the crude extract before final purification.Recalcitrant tissues are rich in secondary metabolites that can interfere with downstream analysis and purification. Chromatographic techniques can effectively remove these contaminants.

Issue 2: Emulsion Formation During Liquid-Liquid Extraction

Possible Cause Troubleshooting Strategy Underlying Principle
High Levels of Surfactant-like Molecules1. Salting Out: Add a saturated solution of sodium chloride (brine) during liquid-liquid extraction to increase the ionic strength of the aqueous phase, which helps to break the emulsion.[6] 2. Centrifugation: Centrifuge the emulsion at a moderate speed (e.g., 3000 x g) to facilitate phase separation.Emulsions are stabilized by molecules that have affinity for both the aqueous and organic phases. Altering the properties of the aqueous phase or applying physical force can destabilize the emulsion.[6][7]
Presence of Particulate Matter1. Filtration/Centrifugation: Before extraction, centrifuge the initial solvent extract at high speed and filter through a 0.45 µm membrane to remove fine particulates.Small particles can accumulate at the interface of the two liquid phases, stabilizing the emulsion.

Frequently Asked Questions (FAQs)

Q1: What defines a "recalcitrant tissue" in the context of phytochemical extraction?

A: Recalcitrant plant tissues are those that are difficult to process for the extraction of phytochemicals due to their physical and chemical properties. These properties can include high levels of lignification, waxes, tannins, phenolics, and other secondary metabolites that can interfere with the extraction process and downstream analysis.[1][2] From a biotechnological perspective, recalcitrance also refers to the inability of plant cells or tissues to respond to in vitro manipulations.[8]

Q2: My crude extract is highly pigmented. How can I remove these pigments before this compound quantification?

A: Pigments like chlorophyll (B73375) can be removed by passing the extract through a solid-phase extraction (SPE) cartridge packed with a non-polar stationary phase like C18.[4] The pigments will be retained, while this compound can be eluted with a suitable solvent mixture, such as methanol (B129727)/water. Alternatively, a pre-extraction with a non-polar solvent like hexane (B92381) can remove a significant portion of the chlorophyll before the main extraction.

Q3: Can I use advanced extraction techniques for recalcitrant tissues?

A: Yes, advanced techniques can be highly effective. Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can improve extraction efficiency by using acoustic cavitation and microwave energy, respectively, to disrupt cell walls.[9][10][11] Supercritical Fluid Extraction (SFE) with CO2 is another excellent option as it offers high selectivity and can penetrate dense plant matrices.[10][12]

Q4: How can I optimize my solvent system for this compound extraction from a new recalcitrant plant species?

A: A systematic approach is best. Start with a solvent of intermediate polarity, such as ethyl acetate (B1210297), and a highly non-polar solvent like hexane. Perform small-scale extractions with varying ratios of these solvents. Analyze the resulting extracts for this compound content (e.g., using HPLC or GC-MS) to determine the optimal solvent blend. The choice of solvent is critical and depends on the specific nature of the target bioactive compound.[4] For jasmonates, methanol and ethyl acetate have been used effectively.[5]

Experimental Protocols

Standard Protocol: Jasmonate Extraction

This protocol is suitable for non-recalcitrant plant tissues.[3]

  • Homogenization: Freeze 100-200 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Add 1 mL of extraction solvent (80% methanol, 1% acetic acid) to the powdered tissue.

  • Incubation: Vortex thoroughly and incubate for 30 minutes at 4°C with gentle shaking.

  • Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Collection: Collect the supernatant.

  • Purification (Optional): Proceed with Solid-Phase Extraction (SPE) for further purification.

Modified Protocol: this compound Extraction from Recalcitrant Tissues

This protocol incorporates modifications to address the challenges posed by recalcitrant tissues.

  • Cryogenic Grinding: Freeze 500 mg of plant tissue in liquid nitrogen and grind to a very fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer.[3]

  • Pre-treatment (Optional Enzymatic Digestion): Resuspend the powder in a buffer containing a mixture of cellulase and pectinase and incubate for 1-2 hours at a controlled temperature (e.g., 37°C) to degrade cell walls.

  • Sequential Extraction:

    • First, perform a "defatting" extraction with hexane to remove lipids and waxes. Add 2 mL of hexane, vortex, and centrifuge. Discard the supernatant.

    • Next, add 2 mL of the primary extraction solvent (e.g., 80% methanol or ethyl acetate with 1% acetic acid) to the pellet.[3][5]

  • Ultrasound-Assisted Extraction: Place the sample in an ultrasonic bath for 20 minutes at a controlled temperature (below 30°C) to enhance cell disruption and solvent penetration.[9]

  • Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Purification:

    • Collect the supernatant and pass it through a C18 SPE cartridge to remove interfering compounds.[3][5]

    • Wash the cartridge with a low-concentration organic solvent to remove polar impurities.

    • Elute the this compound fraction with a higher concentration of organic solvent (e.g., 80% acetonitrile (B52724) with 1% acetic acid).[3]

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.[3]

Quantitative Data Summary

The following table summarizes hypothetical data on the impact of protocol modifications on this compound yield from a recalcitrant tissue.

Extraction ProtocolTissue TypeThis compound Yield (µg/g dry weight)Purity (%)
Standard ProtocolRecalcitrant15.2 ± 2.165
Modified Protocol (with Cryo-grinding)Recalcitrant25.8 ± 3.570
Modified Protocol (with UAE)Recalcitrant33.5 ± 4.272
Modified Protocol (Cryo-grinding + UAE + SPE)Recalcitrant45.1 ± 3.995

Visualizations

Experimental Workflow for Recalcitrant Tissues

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Start Start: Recalcitrant Tissue CryoGrind Cryogenic Grinding Start->CryoGrind Enzyme Enzymatic Digestion (Optional) CryoGrind->Enzyme Defat Defatting with Hexane Enzyme->Defat UAE Ultrasound-Assisted Extraction Defat->UAE Centrifuge Centrifugation UAE->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Evap Evaporation & Reconstitution SPE->Evap Analysis LC-MS/MS or HPLC Analysis Evap->Analysis G Start Low this compound Yield CheckLysis Is cell lysis adequate? Start->CheckLysis CheckPenetration Is solvent penetration sufficient? CheckLysis->CheckPenetration Yes Sol_Lysis Implement Cryo-grinding or Enzymatic Digestion CheckLysis->Sol_Lysis No CheckPurity Is the final extract clean? CheckPenetration->CheckPurity Yes Sol_Penetration Optimize Solvent System or use UAE/MAE CheckPenetration->Sol_Penetration No Sol_Purity Incorporate SPE or other chromatography steps CheckPurity->Sol_Purity No End Re-evaluate Yield CheckPurity->End Yes Sol_Lysis->End Sol_Penetration->End Sol_Purity->End

References

Calibration curve issues in Jasmoside quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for jasmonide quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the analysis of jasmonates, such as Jasmonic Acid (JA) and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Calibration Curve Issues

Question 1: Why is my calibration curve for jasmonic acid not linear?

Answer:

Non-linearity in your calibration curve can stem from several factors, particularly when dealing with complex biological matrices. Common causes include:

  • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration, leading to a flattening of the curve.

  • Matrix Effects: Co-eluting compounds from your sample matrix can interfere with the ionization of your target analyte in the mass spectrometer, causing either ion suppression or enhancement, which disrupts linearity.[1][2][3]

  • Inappropriate Calibration Range: The selected concentration range for your standards may not be appropriate for your samples, extending into regions of non-linear detector response.[1][4]

  • Chemical Interactions: The analyte may be interacting with components of your sample matrix or the chromatographic column, leading to inconsistent measurements.

Troubleshooting Steps:

  • Dilute Your Samples: If detector saturation is suspected, dilute your samples and re-inject them.

  • Optimize Sample Cleanup: Employ solid-phase extraction (SPE) to remove interfering matrix components.[5]

  • Use a Stable Isotope-Labeled Internal Standard: Incorporating a stable isotope-labeled internal standard (SIL-IS), such as rac-Jasmonic Acid-d6, is the most effective way to compensate for matrix effects.[1][5][6] The SIL-IS co-elutes with the analyte and experiences similar ionization effects, allowing for accurate correction.[5][6]

  • Prepare Matrix-Matched Calibrants: Construct your calibration curve in a blank matrix extract that is free of the target analytes to mimic the matrix effects seen in your samples.[1][7]

  • Adjust Calibration Range: Ensure your calibration curve brackets the expected concentration range of your samples.[1][4]

  • Consider a Weighted Regression: For some non-linear curves, applying a weighting factor (e.g., 1/x or 1/x²) during regression analysis can improve the fit.[1][4]

Question 2: I'm observing poor reproducibility and high variability between replicate injections of my standards and samples. What could be the cause?

Answer:

Poor reproducibility is a common issue that can be attributed to several factors throughout the analytical workflow.

  • Inconsistent Sample Preparation: Variability in extraction efficiency, pipetting errors, or inconsistent handling of samples can introduce significant errors.[1]

  • Instrument Instability: Fluctuations in the LC-MS system, such as an unstable spray in the ion source or temperature variations, can lead to inconsistent responses.

  • Carryover: Residual analyte from a previous high-concentration sample can carry over into subsequent injections, affecting the accuracy of lower concentration samples.

  • Internal Standard Issues: Improper addition or degradation of the internal standard will lead to inaccurate corrections.

Troubleshooting Steps:

  • Standardize Protocols: Ensure consistent execution of all sample preparation steps. Use calibrated pipettes and balances.[1]

  • System Equilibration: Allow the LC-MS system to equilibrate fully before starting your analytical run.

  • Incorporate Wash Steps: Include blank injections between samples to wash the column and injection port, minimizing carryover.

  • Internal Standard Check: Verify the concentration and stability of your internal standard stock solution. Ensure it is added consistently to all samples and standards.

  • Use Pooled QC Samples: A pooled quality control (QC) sample, created by combining small aliquots from every biological sample, can be injected periodically throughout the run to monitor the stability and performance of the LC-MS system.[1]

Question 3: My jasmonide signal is very low, and I'm struggling with poor sensitivity. How can I improve it?

Answer:

Low signal intensity can be a significant hurdle, especially when quantifying low-abundance phytohormones.

  • Inefficient Extraction: The chosen extraction solvent or method may not be optimal for jasmonates.

  • Ion Suppression: As mentioned previously, matrix effects are a primary cause of reduced signal intensity.[1]

  • Suboptimal MS Parameters: The mass spectrometer settings, such as ionization source parameters and collision energies, may not be optimized for your analyte.

  • Sample Degradation: Jasmonates can be susceptible to degradation if not handled and stored properly.

Troubleshooting Steps:

  • Optimize Extraction: An 80% methanol (B129727) solution is commonly used for jasmonate extraction.[6] Ensure thorough homogenization of the tissue.

  • Thorough Sample Cleanup: Use SPE to reduce matrix components that cause ion suppression.[5]

  • Tune MS Parameters: Optimize the electrospray ionization (ESI) source parameters and monitor the appropriate precursor-to-product ion transitions (MRM transitions) for your specific jasmonide and internal standard.[1] Jasmonic acid is typically analyzed in negative ESI mode.[5][8]

  • Proper Sample Handling: Flash-freeze plant tissue in liquid nitrogen immediately after collection to halt metabolic activity and store samples at -80°C.[6]

Data Presentation

Table 1: Comparison of Analytical Techniques for Jasmonic Acid Quantification

ParameterGC-MSLC-MS/MSKey Considerations
Limit of Detection (LOD) 500 fg - 10 ng/mL0.03 - 0.257 ng/mLLC-MS/MS generally offers lower detection limits, making it more suitable for trace amounts.[9]
Limit of Quantification (LOQ) ~0.856 ng/mLDown to 10⁻¹⁷ - 10⁻¹⁵ molThe lower LOQs of LC-MS/MS allow for more precise quantification of low-abundance jasmonates.[9]
Linearity (R²) >0.999>0.99Both techniques demonstrate excellent linearity over a wide concentration range.[9]
Recovery 90 - 100%92.48%Both methods show high and reproducible recovery rates.[9]
Precision (RSD%) Intraday: 1.14 - 4.42% Interday: 0.37 - 4.02%-GC-MS has demonstrated high precision in repeated measurements.[9][10]
Derivatization Required (e.g., methylation)Not requiredThe need for derivatization in GC-MS adds an extra step to the workflow.[9]

Table 2: Common Internal Standards for Jasmonic Acid Quantification

Internal StandardTypeAdvantagesDisadvantages
rac-Jasmonic Acid-d6 Stable Isotope-LabeledCo-elutes with JA, providing the best correction for matrix effects and extraction variability.[5][6]Higher cost compared to other standards.
¹³C-Jasmonic Acid Stable Isotope-LabeledConsidered the most ideal as ¹³C isotopes are less prone to exchange than deuterium.[5] Behaves virtually identically to the native analyte.[5]Can be more expensive and less readily available than deuterated standards.
Dihydrojasmonic Acid (DHJA) Structural AnalogCost-effective.[5]Does not co-elute with JA, leading to differential matrix effects and potentially less accurate correction.[5] Extraction recovery may differ from JA.[5]

Experimental Protocols

Protocol 1: Jasmonide Extraction and Solid-Phase Extraction (SPE) Cleanup

This protocol outlines a general procedure for the extraction and cleanup of jasmonates from plant tissue.

  • Sample Preparation:

    • Immediately flash-freeze 50-100 mg of fresh plant tissue in liquid nitrogen.[6]

    • Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.[6]

  • Extraction:

    • Transfer the powdered tissue to a pre-weighed centrifuge tube.

    • Add 1 mL of a pre-chilled extraction solvent (e.g., 80% methanol in water with 1% acetic acid).[5]

    • Add a known amount of a stable isotope-labeled internal standard, such as rac-Jasmonic Acid-d6.[5][6]

    • Vortex the mixture thoroughly and incubate at 4°C for at least 30 minutes with gentle shaking.[5]

    • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.[5]

    • Carefully collect the supernatant.[5]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[5]

    • Load the supernatant from the extraction step onto the conditioned SPE cartridge.[5]

    • Wash the cartridge with 1 mL of water to remove polar impurities.[5]

    • Elute the jasmonates with 1 mL of methanol.[5]

  • Final Sample Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[5]

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[5]

Protocol 2: UPLC-MS/MS Analysis of Jasmonates

This protocol provides typical parameters for the analysis of jasmonates.

  • Chromatography System: Ultra-Performance Liquid Chromatography (UPLC) system.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[5]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.[1][5]

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[1][5]

  • Gradient Elution: A suitable gradient to separate jasmonic acid from other matrix components. A typical gradient runs from a low percentage of solvent B to a high percentage over 10-20 minutes.[1][5]

  • Flow Rate: 0.5 - 0.85 mL/min.[1]

  • Injection Volume: 5 - 10 µL.[1]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.[5]

  • Data Acquisition: Monitor specific precursor-to-product ion transitions (MRM transitions) for each jasmonate and its corresponding internal standard.[1]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Calibration Curve Issues start Start: Calibration Curve Issue (Non-linearity, Poor R²) check_range Is the calibration range appropriate for sample concentrations? start->check_range adjust_range Adjust concentration range of standards check_range->adjust_range No check_matrix Are matrix effects suspected? check_range->check_matrix Yes end_point Re-evaluate Calibration Curve adjust_range->end_point use_sil_is Use Stable Isotope-Labeled Internal Standard (e.g., JA-d6) check_matrix->use_sil_is Yes matrix_matched Prepare Matrix-Matched Calibrants check_matrix->matrix_matched Yes check_saturation Is detector saturation possible (high concentration samples)? check_matrix->check_saturation No use_sil_is->end_point matrix_matched->end_point dilute_sample Dilute samples and re-analyze check_saturation->dilute_sample Yes check_cleanup Is sample cleanup sufficient? check_saturation->check_cleanup No dilute_sample->end_point optimize_spe Optimize Solid-Phase Extraction (SPE) protocol check_cleanup->optimize_spe No check_cleanup->end_point Yes optimize_spe->end_point

Caption: Troubleshooting workflow for calibration curve issues.

Jasmonate_Signaling_Pathway Core Jasmonate Signaling Pathway stress Biotic/Abiotic Stress alpha_linolenic α-Linolenic Acid (in Chloroplast/Peroxisome) stress->alpha_linolenic ja Jasmonic Acid (JA) alpha_linolenic->ja Biosynthesis ja_ile JA-Isoleucine (JA-Ile) (Bioactive form) ja->ja_ile Conjugation coi1 COI1 (F-box protein/receptor) ja_ile->coi1 Binds to jazy JAZ Proteins (Repressors) coi1->jazy Promotes degradation of myc2 MYC2 (Transcription Factor) jazy->myc2 Represses gene_expression Expression of Defense Genes myc2->gene_expression Activates

Caption: Core components of the jasmonate signaling pathway.

References

Validation & Comparative

A Comparative Guide: Methyl Jasmonate versus Jasmoside in Plant Defense Induction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of plant defense signaling is critical for agricultural innovation and the discovery of novel therapeutic compounds. This guide provides a detailed comparison of methyl jasmonate (MeJA), a well-established elicitor of plant defense, with Jasmoside, a less characterized plant-derived compound.

While MeJA is a cornerstone of research into plant immunity, the role of this compound in inducing defense responses is not well-documented in current scientific literature. This guide will first delve into the extensive experimental data supporting the function of methyl jasmonate and then address the current understanding of this compound, highlighting the knowledge gaps that prevent a direct quantitative comparison.

Methyl Jasmonate: A Potent Inducer of Plant Defenses

Methyl jasmonate (MeJA) is the volatile methyl ester of jasmonic acid (JA), a key phytohormone that regulates a wide array of plant defense responses against herbivores and necrotrophic pathogens.[1][2]

Signaling Pathway of Methyl Jasmonate

Upon entering the plant cell, MeJA is converted to jasmonic acid, which is then conjugated to the amino acid isoleucine to form the biologically active molecule, jasmonoyl-isoleucine (JA-Ile).[3] JA-Ile acts as a molecular glue, facilitating the interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[3] This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome.[3] The degradation of JAZ repressors liberates transcription factors, such as MYC2, which then activate the expression of a multitude of defense-related genes.[4]

Methyl_Jasmonate_Signaling MeJA Methyl Jasmonate JA Jasmonic Acid MeJA->JA Hydrolysis JA_Ile JA-Isoleucine (Active form) JA->JA_Ile Conjugation to Isoleucine SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 Promotes binding COI1 COI1 COI1->SCF_COI1 JAZ JAZ Repressor JAZ->SCF_COI1 Recruitment Proteasome 26S Proteasome JAZ->Proteasome Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Repression SCF_COI1->JAZ Ubiquitination Defense_Genes Defense Gene Expression MYC2->Defense_Genes Activation Defense_Response Plant Defense Response Defense_Genes->Defense_Response

Caption: Simplified signaling pathway of methyl jasmonate in plants.
Quantitative Data on Methyl Jasmonate-Induced Defenses

The application of exogenous MeJA has been shown to induce the expression of a wide range of defense-related genes and the accumulation of protective secondary metabolites.

Plant SpeciesTreatmentMeasured ResponseFold Change/Effect
Nicotiana attenuata150 µg MeJA per plantNicotine (B1678760) concentration~4-fold increase
Arabidopsis thaliana50 µM MeJAPDF1.2 (defensin gene) expression>100-fold increase after 48h
Oryza sativa (Rice)100 µM MeJAOsPR1a (PR gene) expression in rootsSignificant upregulation
Zea mays (Maize)MeJA treatmentPathogenesis-related protein 1 (PR1)Increased expression
Senna toraMeJA and woundingFlavonoid biosynthesis genesUpregulation, with maximum at 6h
Experimental Protocols

Protocol 1: Induction of Defense Gene Expression in Arabidopsis thaliana

  • Plant Material: Arabidopsis thaliana (e.g., Col-0) seedlings grown on Murashige and Skoog (MS) medium for 10-14 days.

  • Treatment: Prepare a 50 µM solution of methyl jasmonate in a sterile aqueous solution containing 0.01% Tween-20.

  • Application: Spray the seedlings with the MeJA solution until leaves are uniformly wet. Control plants are sprayed with the vehicle solution (0.01% Tween-20).

  • Incubation: Keep the treated and control plants under standard growth conditions (e.g., 16h light/8h dark photoperiod at 22°C).

  • Sampling: Harvest aerial tissues at various time points (e.g., 0, 6, 24, 48 hours) post-treatment and immediately freeze in liquid nitrogen.

  • Analysis: Extract total RNA from the frozen tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of defense-related genes (e.g., PDF1.2, VSP2).

Protocol 2: Quantification of Nicotine in Nicotiana attenuata

  • Plant Material: Nicotiana attenuata plants at the rosette stage.

  • Treatment: Apply 150 µg of methyl jasmonate in a lanolin paste to the stem of each plant. Control plants receive lanolin paste only.

  • Incubation: Grow plants for 5-7 days under greenhouse conditions.

  • Sampling: Harvest leaves from both treated and control plants.

  • Analysis: Extract alkaloids from the leaf tissue using an appropriate solvent (e.g., dichloromethane). Analyze the extracts using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to quantify nicotine levels.

This compound: An Enigmatic Secoiridoid Glucoside

"this compound" is a chemical name attributed to a secoiridoid glucoside that has been identified in plants of the Jasminum genus. Secoiridoid glucosides are a class of natural compounds known for a variety of biological activities.

Current State of Knowledge

Current scientific literature lacks studies demonstrating that this compound, or related jasmonate glycosides, function as signaling molecules to induce endogenous plant defense responses in a manner analogous to JA or MeJA. While some secoiridoid glucosides have been shown to possess antimicrobial properties or to play a role in mediating symbiotic relationships with fungi, there is no direct evidence to suggest they trigger the plant's own defense gene expression cascade.

Due to the absence of experimental data on the application of this compound to plants and the subsequent measurement of defense responses (e.g., gene expression, metabolite accumulation), a quantitative comparison with methyl jasmonate is not possible at this time.

Jasmoside_vs_MeJA cluster_MeJA Methyl Jasmonate cluster_this compound This compound MeJA_node Well-established defense elicitor MeJA_data Extensive quantitative data on defense gene induction MeJA_pathway Clearly defined signaling pathway Jasmoside_node Secoiridoid glucoside Jasmoside_data No quantitative data on plant defense induction Jasmoside_pathway Signaling role in plant defense is unknown Comparison Comparison Comparison->MeJA_node vs Comparison->Jasmoside_node vs

Caption: Comparative status of Methyl Jasmonate and this compound.

Conclusion

Methyl jasmonate is a well-characterized and potent inducer of plant defense responses, with a clearly elucidated signaling pathway and a wealth of quantitative data supporting its efficacy. In contrast, this compound is a known natural product whose role, if any, in the active induction of plant defense signaling remains to be investigated. Future research is required to determine if this compound or other related jasmonate glycosides have a functional role in plant immunity that is comparable to the well-established activities of jasmonic acid and its methyl ester. Until such data becomes available, a direct, evidence-based comparison of their performance in inducing plant defenses cannot be made.

References

A Comparative Analysis of Jasmonide and Salicylic Acid Signaling Pathways in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Jasmonide (Jasmonate or JA) and Salicylic Acid (SA) signaling pathways, two critical hormonal networks that orchestrate plant defense responses. Understanding the intricacies of these pathways, their points of convergence, and their antagonistic relationship is paramount for developing novel strategies in crop protection and drug development. This analysis is supported by experimental data from key research, with detailed methodologies provided for reproducibility.

Core Pathway Comparison: Jasmonide vs. Salicylic Acid

Jasmonide and Salicylic Acid are central players in the plant's immune system, governing resistance to different types of pathogens. Generally, the SA pathway is activated in response to biotrophic and hemi-biotrophic pathogens, which feed on living host tissue. In contrast, the JA pathway is primarily induced by necrotrophic pathogens, which kill host cells to derive nutrients, and by herbivorous insects.[1][2] The interplay between these two pathways is often antagonistic, allowing the plant to fine-tune its defense strategy to the specific attacker.

FeatureJasmonide (JA) Signaling PathwaySalicylic Acid (SA) Signaling Pathway
Primary Activators Necrotrophic pathogens (e.g., Botrytis cinerea), chewing insects, woundingBiotrophic & hemi-biotrophic pathogens (e.g., Pseudomonas syringae), piercing-sucking insects
Key Biosynthesis Enzyme Lipoxygenase (LOX)Isochorismate Synthase (ICS)
Active Molecule Jasmonoyl-isoleucine (JA-Ile)Salicylic Acid (SA)
Primary Receptor COI1 (part of the SCFCOI1 E3 ubiquitin ligase complex)NPR1 (Nonexpressor of Pathogenesis-Related Genes 1) and NPR3/NPR4
Key Transcription Factors MYC2, ERF1, ORA59TGA transcription factors
Key Repressor Proteins JAZ (Jasmonate ZIM-domain) proteinsNPR1 (in its oligomeric state in the cytoplasm)
Primary Downstream Marker Genes PDF1.2 (PLANT DEFENSIN 1.2), VSP2 (VEGETATIVE STORAGE PROTEIN 2)PR1 (PATHOGENESIS-RELATED 1), PR2, PR5
Physiological Outcomes Induction of defenses against necrotrophs and insects, including production of proteinase inhibitors and volatile compounds.Systemic Acquired Resistance (SAR), Hypersensitive Response (HR), production of antimicrobial compounds.

Quantitative Analysis of Pathway Crosstalk

The antagonistic relationship between the JA and SA pathways is well-documented at the molecular level. Treatment of plants with SA or its analogs can suppress the expression of JA-responsive genes, and conversely, activation of the JA pathway can inhibit SA-dependent responses. This crosstalk is a critical regulatory mechanism that allows the plant to prioritize one defense strategy over the other.

Table 1: Suppression of JA-Responsive Gene Expression by Salicylic Acid in Arabidopsis thaliana

The following table summarizes data on the fold change in gene expression of key JA-responsive genes in Arabidopsis thaliana when treated with Methyl Jasmonate (MeJA) alone versus a combination of MeJA and SA. This data illustrates the suppressive effect of SA on the JA signaling pathway.

GeneTreatmentFold Change (relative to control)Reference
PDF1.2 50 µM MeJA+ 1200Leon-Reyes et al., 2010
50 µM MeJA + 1 mM SA+ 200Leon-Reyes et al., 2010
VSP2 50 µM MeJA+ 800Leon-Reyes et al., 2010
50 µM MeJA + 1 mM SA+ 150Leon-Reyes et al., 2010
JR2 50 µM MeJA+ 600Leon-Reyes et al., 2010
50 µM MeJA + 1 mM SA+ 100Leon-Reyes et al., 2010
Table 2: Proteomic Changes in Response to JA, SA, and Combined Treatment in Arabidopsis thaliana

This table presents a selection of proteins identified in a proteomics study that show differential abundance in response to JA, SA, and a combination of both. The data highlights the complex regulatory network and the antagonistic effect of SA on JA-induced proteins.

ProteinFunctionRelative Abundance Change (JA)Relative Abundance Change (SA)Relative Abundance Change (JA+SA)Reference
GSTU19 Glutathione S-transferaseIncreasedSlightly IncreasedDecreased (compared to JA)Spagnuolo et al., 2014
PR-4 Pathogenesis-related protein 4IncreasedNo significant changeDecreased (compared to JA)Spagnuolo et al., 2014
Thiol-disulfide isomerase Protein foldingIncreasedNo significant changeDecreased (compared to JA)Spagnuolo et al., 2014
HSP70 Heat shock proteinIncreasedSlightly IncreasedSynergistic IncreaseSpagnuolo et al., 2014

Signaling Pathway Diagrams

The following diagrams illustrate the core signaling pathways of Jasmonide and Salicylic Acid, their point of interaction, and a typical experimental workflow for their study.

Jasmonide_Signaling_Pathway cluster_perception Perception cluster_transcription Transcriptional Regulation JA-Ile JA-Ile SCF_COI1 SCF-COI1 JA-Ile->SCF_COI1 binds to JAZ JAZ SCF_COI1->JAZ targets for degradation MYC2 MYC2 JAZ->MYC2 represses JA_responsive_genes JA-responsive genes (e.g., PDF1.2, VSP2) MYC2->JA_responsive_genes activates Wounding/Herbivory Wounding/Herbivory Wounding/Herbivory->JA-Ile

Jasmonide Signaling Pathway

Salicylic_Acid_Signaling_Pathway cluster_perception Perception cluster_transcription Transcriptional Regulation SA Salicylic Acid NPR1_oligomer NPR1 (oligomer) in cytoplasm SA->NPR1_oligomer induces monomerization NPR1_monomer NPR1 (monomer) in nucleus NPR1_oligomer->NPR1_monomer TGA TGA TFs NPR1_monomer->TGA interacts with SA_responsive_genes SA-responsive genes (e.g., PR1) TGA->SA_responsive_genes activates Biotrophic_Pathogen Biotrophic Pathogen Biotrophic_Pathogen->SA Crosstalk_Diagram cluster_SA SA Pathway cluster_JA JA Pathway SA_pathway SA Signaling PR_genes PR Genes SA_pathway->PR_genes activates JA_pathway JA Signaling SA_pathway->JA_pathway inhibits JA_pathway->SA_pathway inhibits Defense_genes JA-responsive Defense Genes JA_pathway->Defense_genes activates Experimental_Workflow Plant_Material Arabidopsis thaliana (wild-type and mutants) Treatment Hormone Treatment (JA, SA, JA+SA) or Pathogen Inoculation Plant_Material->Treatment Sampling Tissue Sampling (e.g., 0, 1, 6, 24 hours) Treatment->Sampling RNA_Extraction RNA Extraction Sampling->RNA_Extraction Protein_Extraction Protein Extraction Sampling->Protein_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis RNA_Seq RNA-Sequencing RNA_Extraction->RNA_Seq qPCR qRT-PCR Analysis cDNA_Synthesis->qPCR Data_Analysis Differential Gene Expression Analysis qPCR->Data_Analysis RNA_Seq->Data_Analysis 2D_DIGE 2D-DIGE Protein_Extraction->2D_DIGE Mass_Spectrometry Mass Spectrometry 2D_DIGE->Mass_Spectrometry Protein_ID Protein Identification and Quantification Mass_Spectrometry->Protein_ID

References

Validating Jasmoside's Bioactivity: A Comparative Guide to In Vivo and In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The secoiridoid glucoside Jasmoside, found in various Jasminum species, has garnered interest for its potential pharmacological activities. However, a direct comparative analysis of its bioactivity in both live organisms (in vivo) and controlled laboratory settings (in vitro) is not yet extensively documented in peer-reviewed literature. This guide provides a comprehensive overview by summarizing the available data for this compound and related compounds from Jasminum extracts, offering insights into its potential therapeutic effects. We will delve into its explored anti-inflammatory and antioxidant properties, presenting available quantitative data, detailed experimental protocols, and key signaling pathways.

Data Presentation: A Comparative Overview

Due to the limited studies directly comparing the in vivo and in vitro efficacy of isolated this compound, this section presents a summary of findings from studies on Jasminum species extracts known to contain this compound and related secoiridoids. This approach provides a foundational understanding of its likely bioactivities.

Anti-inflammatory Activity
Assay TypeModel/MethodTest SubstanceKey Findings
In Vivo Carrageenan-induced paw edema in rats70% EtOH-H2O extracts of Jasminum lanceolarium (containing iridoids and lignanoids)At a dose of 400mg/kg, the extract exhibited a higher anti-inflammatory effect than the standard drug indomethacin.[1]
In Vivo Acetic acid-induced ulcerative colitis in ratsTotal methanolic extract of Jasminum grandiflorum L. subsp. floribundum (JTME)JTME at 400 mg/kg demonstrated anti-inflammatory activity comparable to prednisolone (B192156) (2 mg/kg), improving colon tissue clinically and microscopically.[2][3]
In Vitro Inhibition of phospholipase A2Iridoids and lignanoids isolated from Jasminum lanceolariumIsolated compounds showed significant anti-inflammatory activities with IC50 values ranging from 1.76 to 5.22 mg/mL.[1]
In Vitro COX-1 and COX-2 inhibition assaysDichloromethane fraction of Jasminum grandiflorum extractShowed high activity with IC50 values of 6.9 ± 0.2 μg/mL for COX-1 and 0.29 ± 0.01 μg/mL for COX-2.[3]
Antioxidant Activity
Assay TypeModel/MethodTest SubstanceKey Findings
In Vivo Malondialdehyde (MDA), serum catalase, superoxide (B77818) dismutase (SOD), and reduced glutathione (B108866) assays in ratsMethanolic extract of Jasminum sambac flowerThe extract was evaluated for its in vivo antioxidant effect.[4]
In Vitro DPPH radical scavenging assay90% methanol (B129727) and aqueous extracts of Jasminum mesnyi leavesThe 90% methanol extract showed a significantly higher antioxidant potential (IC50 of 25.27±0.6 μg/ml) compared to the aqueous extract (IC50 of 71.84±0.06 μg/ml).[5]
In Vitro DPPH, NO, and ABTS radical scavenging assaysEthanol extract of roots of Jasminum auriculatumThe root extract demonstrated good antioxidant activity in all three assays.[6]
In Vitro DPPH, reductive ability, superoxide anion scavenging, and nitric oxide scavenging assays70% ethanolic extract of leaves of Jasminum grandiflorum L.The extract showed concentration-dependent free radical scavenging activities.[7]
Cytotoxic Activity of this compound
Assay TypeModel/MethodTest SubstanceKey Findings
In Vitro MTT assay against human cancer cell linesThis compoundExhibited potent anticancer activity with IC50 values of 66.47, 41.32, and 27.59 µg/mL against HepG-2, MCF-7, and THP-1 cell lines, respectively.[8]

Experimental Protocols

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This widely used model assesses the anti-inflammatory activity of a compound against acute inflammation.

  • Animal Model: Male Wistar rats (150-200g) are typically used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The test substance (e.g., Jasminum extract) or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally.

    • After a set time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.

    • Paw volume is measured again at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each group with respect to the control group.

In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity

This assay is a standard and rapid method to screen the antioxidant activity of a compound.

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

  • Procedure:

    • Different concentrations of the test substance (e.g., this compound or plant extract) are prepared.

    • A fixed volume of the DPPH solution is added to each concentration of the test substance.

    • The mixture is shaken and allowed to stand in the dark for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

    • A control is prepared with the solvent and DPPH solution.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, which is the concentration of the test substance required to scavenge 50% of the DPPH radicals, is determined.

Mandatory Visualizations

Signaling Pathway: Potential Anti-inflammatory Mechanism of this compound

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Injury) Cell_Membrane Cell Membrane Inflammatory_Stimuli->Cell_Membrane activates PLA2 Phospholipase A2 (PLA2) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX Cyclooxygenase (COX-1 & COX-2) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins synthesizes Leukotrienes Leukotrienes LOX->Leukotrienes synthesizes Inflammation Inflammation (Pain, Swelling, Redness) Prostaglandins->Inflammation mediates Leukotrienes->Inflammation mediates This compound This compound (Proposed Action) This compound->PLA2 inhibits This compound->COX inhibits

Caption: Proposed anti-inflammatory pathway of this compound.

Experimental Workflow: In Vivo vs. In Vitro Bioactivity Assessment

experimental_workflow cluster_invivo In Vivo Assessment cluster_invitro In Vitro Assessment Animal_Model Animal Model (e.g., Rat, Mouse) Compound_Admin Compound Administration (Oral, IP) Animal_Model->Compound_Admin Induction Induction of Condition (e.g., Inflammation) Compound_Admin->Induction Observation Observation & Measurement (e.g., Paw Volume) Induction->Observation Data_Analysis_Vivo Data Analysis (% Inhibition) Observation->Data_Analysis_Vivo Cell_Culture Cell Culture or Enzyme Assay Compound_Treatment Compound Treatment (Varying Concentrations) Cell_Culture->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation Measurement Measurement (e.g., Absorbance, IC50) Incubation->Measurement

Caption: Workflow for in vivo vs. in vitro bioactivity testing.

References

The Defensive Prowess of Jasmoside: A Comparative Analysis with Other Secoiridoid Glycosides in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced defensive capabilities of plant-derived compounds is paramount. This guide provides a comparative overview of the efficacy of jasmoside, a secoiridoid glycoside found in Jasminum species, against other prominent secoiridoids like oleuropein (B1677263) and ligstroside in the context of plant defense.

While direct, quantitative head-to-head studies on the purified compounds are limited in existing literature, this guide synthesizes available data from studies on plant extracts containing these molecules to offer insights into their relative defensive potential. The information presented underscores the need for further targeted research to fully elucidate the specific efficacy of this compound.

Quantitative Comparison of Defensive Activities

The following tables summarize the available data on the antimicrobial and anti-herbivore activities of plant extracts rich in this compound and other secoiridoid glycosides. It is crucial to note that these extracts contain a mixture of phytochemicals, and the observed activity is not solely attributable to the specified secoiridoid.

Table 1: Comparative Antimicrobial Activity of Plant Extracts Containing Secoiridoid Glycosides

Plant Extract SourceMajor Secoiridoid(s)Test OrganismActivity MetricResult
Jasminum azoricum (leaves)This compound, OleuropeinStaphylococcus aureusInhibition Zone30 mm (at 30 mg/mL)
Jasminum syringifolium (leaves)This compound, OleuropeinShigella flexneriInhibition Zone22.67 mm
Jasminum brevilobum (leaves)This compoundStaphylococcus aureusMIC0.05 µg/mL
Jasminum brevilobum (leaves)This compoundEscherichia coliMIC0.07 µg/mL
Olea europaea (olive leaf)Oleuropein, LigstrosideSalmonella enteritidisHigh Impact
Olea europaea (olive leaf)Oleuropein, LigstrosideKlebsiella pneumoniaeHigh Impact

MIC: Minimum Inhibitory Concentration

Table 2: Comparative Anti-Herbivore Activity of Plant Extracts Containing Secoiridoid Glycosides

Plant Extract SourceMajor Secoiridoid(s)HerbivoreActivity MetricResult
Plantago lanceolataAucubin, Catalpol (Iridoid Glycosides)Spodoptera exiguaLarval Growth RateReduced
Plantago lanceolataAucubin, Catalpol (Iridoid Glycosides)Spodoptera exiguaFeeding DeterrenceIncreased
Jasminum species (general)This compound, OleuropeinGeneralist InsectsInsecticidal ActivityReported
Olea europaea (olive leaf)OleuropeinGeneralist InsectsFeeding DeterrentImplied by bitter taste

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the comparison of secoiridoid glycoside efficacy.

Antimicrobial Activity Assay (Broth Microdilution Method for MIC)
  • Preparation of Plant Extracts: Plant material (e.g., leaves) is dried, ground, and extracted using a suitable solvent (e.g., methanol (B129727) or ethanol). The solvent is then evaporated to yield a crude extract.

  • Bacterial Culture: A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density.

  • Serial Dilution: The plant extract is serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under optimal conditions for bacterial growth (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the extract that completely inhibits visible bacterial growth.

Anti-Herbivore Activity Assay (Leaf Disc Choice Assay)
  • Preparation of Leaf Discs: Leaf discs of a uniform size are punched from a host plant.

  • Treatment Application: A known concentration of the plant extract or purified compound is applied to one set of leaf discs, while a control set is treated with the solvent alone.

  • Herbivore Introduction: A single herbivore (e.g., a Spodoptera litura larva) is placed in a petri dish containing one treated and one control leaf disc.

  • Observation: The area of each leaf disc consumed by the herbivore is measured after a specific period (e.g., 24 hours).

  • Data Analysis: A feeding preference index is calculated to determine if the treatment significantly deterred feeding compared to the control.

Signaling Pathways and Experimental Workflows

The defensive actions of secoiridoid glycosides are intricately linked to plant defense signaling pathways, primarily the jasmonate pathway.

Jasmonate Signaling Pathway in Plant Defense

The jasmonate signaling pathway is a crucial component of induced plant defense against herbivores and necrotrophic pathogens. The perception of herbivore attack or pathogen invasion triggers the synthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). JA-Ile then binds to its receptor, COI1, an F-box protein that is part of the SCFCOI1 ubiquitin ligase complex. This binding event leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of a wide array of defense-related genes, including those involved in the synthesis of defensive secondary metabolites like secoiridoid glycosides.

Jasmonate_Signaling_Pathway Herbivore_Attack Herbivore Attack / Pathogen JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Herbivore_Attack->JA_Biosynthesis Induces JA_Ile JA-Isoleucine (JA-Ile) (Bioactive Jasmonate) JA_Biosynthesis->JA_Ile Produces SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 Binds to JAZ JAZ Repressor SCF_COI1->JAZ Targets for Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Defense_Genes Defense Gene Expression (e.g., Secoiridoid Biosynthesis) MYC2->Defense_Genes Activates Plant_Defense Enhanced Plant Defense Defense_Genes->Plant_Defense Leads to

Jasmonate signaling pathway in plant defense.
Experimental Workflow for Comparing Secoiridoid Efficacy

A robust experimental design is essential for a direct and reliable comparison of the defensive efficacy of different secoiridoid glycosides. The following workflow outlines a potential experimental approach.

Experimental_Workflow Start Start: Isolate Pure Compounds This compound This compound Start->this compound Oleuropein Oleuropein Start->Oleuropein Ligstroside Ligstroside Start->Ligstroside Antimicrobial_Assay Antimicrobial Assays (e.g., MIC, Inhibition Zone) This compound->Antimicrobial_Assay Antiherbivore_Assay Anti-herbivore Assays (e.g., Feeding Choice, Growth Rate) This compound->Antiherbivore_Assay Oleuropein->Antimicrobial_Assay Oleuropein->Antiherbivore_Assay Ligstroside->Antimicrobial_Assay Ligstroside->Antiherbivore_Assay Data_Analysis Quantitative Data Analysis and Comparison Antimicrobial_Assay->Data_Analysis Antiherbivore_Assay->Data_Analysis Conclusion Conclusion on Relative Efficacy Data_Analysis->Conclusion

Workflow for comparing secoiridoid efficacy.

A Comparative Guide to Jasmonate Quantification: A Cross-Validation of Mass Spectrometry Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of jasmonates is critical for understanding plant defense mechanisms, stress responses, and potential therapeutic applications. Jasmonates are a class of lipid-derived phytohormones that play a pivotal role in plant growth, development, and defense against biotic and abiotic stresses.[1][2] Their accurate measurement is crucial for dissecting these fundamental biological processes. This guide provides an objective comparison of the two primary mass spectrometry-based methods for jasmonate analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We present supporting experimental data and detailed protocols to aid in selecting the most appropriate method for your research needs.

The analysis of jasmonates presents a significant analytical challenge due to their low endogenous concentrations and the complexity of the plant matrix.[3][4] Modern mass spectrometry has become the gold standard for accurate and sensitive quantification of these compounds.[3][5] While both LC-MS/MS and GC-MS are powerful techniques, they differ in their workflows, performance characteristics, and suitability for specific applications.

Quantitative Performance: A Comparative Overview

The selection of a mass spectrometry platform for jasmonate analysis hinges on the specific research question. For targeted quantification, LC-MS/MS is often favored for its high sensitivity and specificity.[3][6] The following table summarizes key quantitative performance parameters for the analysis of jasmonic acid and its derivatives using GC-MS and LC-MS/MS, based on data from various studies. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.

ParameterGC-MSLC-MS/MSKey Considerations
Limit of Detection (LOD) 500 fg - 10 ng/mL[1]0.03 - 0.257 ng/mL[1][7]LC-MS/MS generally offers lower limits of detection, making it more suitable for samples with trace amounts of jasmonates.[1]
Limit of Quantification (LOQ) ~0.856 ng/mL[1][8][9]Down to 10⁻¹⁷ - 10⁻¹⁵ mol[1][6]The lower LOQs of LC-MS/MS allow for more precise quantification of low-abundance jasmonates.
Linearity (R²) >0.999[1]>0.99[1]Both techniques exhibit excellent linearity over a wide concentration range, ensuring accurate quantification.
Recovery 90 - 100%[1]92.48% - 94.30%[7]Both methods demonstrate high and reproducible recovery rates, indicating minimal analyte loss during sample preparation.
Precision (RSD%) Intraday: 1.14 - 4.42% Interday: 0.37 - 4.02%[1]Typically <15-20%Both methods offer high precision, though this is highly dependent on the specific assay validation.
Derivatization Required (e.g., methylation, pentafluorobenzylation)[1]Not required[1]The necessity of derivatization in GC-MS adds an extra step to the workflow, potentially increasing sample preparation time and introducing variability.[1]
Sample Throughput Lower[1]Higher[1]LC-MS/MS methods are often faster and more amenable to high-throughput analysis due to the absence of a derivatization step and faster chromatography.[1][6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable quantification. Below are representative protocols for both LC-MS/MS and GC-MS analysis of jasmonates.

Protocol 1: UPLC-MS/MS Analysis of Jasmonates

This method is adapted for the highly sensitive and high-throughput analysis of jasmonates from small amounts of plant tissue.[6]

1. Sample Preparation and Extraction:

  • Freeze plant tissue (approx. 50 mg fresh weight) in liquid nitrogen and grind to a fine powder.

  • To the powdered tissue, add 1 mL of an ice-cold extraction solvent (e.g., 80% methanol).

  • Add a known amount of a stable isotope-labeled internal standard (e.g., d2-JA) to correct for analyte loss during sample preparation and analysis.[10]

  • Vortex vigorously and incubate on a shaker at 4°C for 30 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.[10]

  • Transfer the supernatant to a new tube. For enhanced purity, a solid-phase extraction (SPE) step using a mixed-mode or C18 cartridge can be employed.[6][7]

  • Elute the jasmonates with an appropriate solvent (e.g., methanol (B129727) with 1% formic acid).[3]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.[3][10]

2. UPLC Conditions:

  • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[3]

  • Mobile Phase A: Water with 0.1% formic acid.[3][11]

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[3][11]

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

  • Flow Rate: 0.2 - 0.4 mL/min.[3]

  • Column Temperature: 40°C.[3][10]

  • Injection Volume: 5 - 10 µL.[3][11]

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray ionization (ESI), typically in negative ion mode for acidic jasmonates.[3][11]

  • Scan Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification on a triple quadrupole (QqQ) mass spectrometer.[3][10] Specific precursor-to-product ion transitions for each jasmonate and its internal standard are monitored.

  • High-Resolution MS (e.g., Q-TOF, Orbitrap): For untargeted analysis, full scan mode is used. For targeted analysis, Parallel Reaction Monitoring (PRM) or targeted MS/MS can be employed.[3][12]

  • Key Parameters:

    • Capillary Voltage: ~3.0 - 4.0 kV.[3]

    • Source Temperature: ~120 - 150°C.[3]

    • Desolvation Gas Temperature: ~350 - 500°C.[3]

    • Collision Energy: Optimized for each specific jasmonate to achieve optimal fragmentation.[3]

Protocol 2: GC-MS Analysis of Jasmonates

This method requires derivatization to increase the volatility of the jasmonates.

1. Sample Preparation, Extraction, and Derivatization:

  • Sample extraction is performed similarly to the LC-MS/MS protocol, using an organic solvent and the addition of an internal standard.

  • Derivatization: This is a critical step for GC-MS. A common method is methylation, converting jasmonic acid to the more volatile methyl jasmonate (MeJA) using diazomethane (B1218177) or similar reagents. Pentafluorobenzyl (PFB) ester derivatization is also used for high sensitivity.[1]

  • After derivatization, the sample is typically purified using SPE (e.g., silica (B1680970) column) to remove excess derivatizing agent and other interferences.

2. GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) is typically used.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection is common for trace analysis.

  • Temperature Program: A temperature gradient is used to separate the analytes, starting at a lower temperature and ramping up to a higher temperature.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electron Ionization (EI) is standard.[13] Chemical Ionization (CI) can also be used for softer ionization and to preserve the molecular ion.[14]

  • Scan Mode: Selected Ion Monitoring (SIM) is used for targeted quantification, monitoring specific ions characteristic of the derivatized jasmonate.

Visualizing the Process and Pathway

To better understand the context of jasmonate analysis, the following diagrams illustrate a typical experimental workflow and the core jasmonate signaling pathway.

Jasmonate Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue Plant Tissue Grinding Grinding (Liquid N2) Tissue->Grinding Extraction Extraction (e.g., 80% Methanol + IS) Grinding->Extraction Purification Purification (SPE) Extraction->Purification LCMS LC-MS/MS Purification->LCMS Direct Deriv Derivatization Purification->Deriv Indirect Integration Peak Integration LCMS->Integration GCMS GC-MS GCMS->Integration Deriv->GCMS Quant Quantification Integration->Quant Jasmonate Signaling Pathway Stress Biotic/Abiotic Stress JA_Biosynthesis JA Biosynthesis Stress->JA_Biosynthesis JA_Ile JA-Isoleucine (Active Hormone) JA_Biosynthesis->JA_Ile COI1 SCF-COI1 Complex JA_Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ recruits MYC2 MYC2 (TF) JAZ->MYC2 represses Degradation 26S Proteasome Degradation JAZ->Degradation ubiquitination Response Gene Expression & Defense Response MYC2->Response activates Degradation->MYC2 releases

References

Jasmoside vs. Other Jasmonates in Herbivore Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The jasmonate family of phytohormones plays a pivotal role in orchestrating plant defense mechanisms against a wide array of herbivores. While jasmonic acid (JA) and its isoleucine conjugate (JA-Ile) are well-established as key signaling molecules in herbivore resistance, the specific roles of other jasmonate derivatives, such as jasmonate glycosides, are less understood. This guide provides a comparative analysis of the role of "jasmoside," here represented by the well-characterized jasmonate glucoside, tuberonic acid glucoside (12-hydroxyjasmonic acid glucoside), versus other key jasmonates in mediating herbivore resistance, supported by available experimental insights.

Comparative Overview of Jasmonates

The efficacy of different jasmonates in deterring herbivores is intrinsically linked to their chemical structure, metabolic pathway, and signaling mechanism. While direct quantitative comparisons of the anti-herbivore effects of this compound (tuberonic acid glucoside) and other jasmonates are limited in publicly available literature, a qualitative comparison based on their known biological functions and signaling pathways is presented below.

FeatureJasmonic Acid (JA)Jasmonoyl-Isoleucine (JA-Ile)Methyl Jasmonate (MeJA)Tuberonic Acid Glucoside (this compound)
Primary Role in Herbivore Defense Precursor to the active signalThe primary active signaling moleculeA volatile signal for inter- and intra-plant communicationPrimarily considered an inactive storage or transport form; potential for signaling in specific contexts.
Bioactivity Low intrinsic activityHigh bioactivity in inducing defense gene expressionVolatile, can induce defense responsesGenerally considered inactive in canonical defense signaling; bioactivity in other processes.
Signaling Pathway Acts through conversion to JA-IleCOI1-JAZ dependent signaling cascadeCan be converted to JA and then JA-Ile to signalLikely COI1-JAZ independent signaling; specific receptor and pathway largely unknown.
Mode of Action -Binds to the COI1-JAZ co-receptor complex, leading to the degradation of JAZ repressor proteins and activation of defense gene transcription.Induces defense responses upon perception by neighboring plants or distal parts of the same plant.May be hydrolyzed to release the aglycone, which could have biological activity.

Jasmonate Signaling Pathways

The differential roles of jasmonates in herbivore resistance are a direct consequence of their interaction with distinct signaling pathways.

1. The Canonical JA-Ile Dependent Pathway for Herbivore Resistance

The primary pathway for jasmonate-mediated defense against herbivores is initiated by the perception of JA-Ile. This pathway is well-elucidated and involves a cascade of molecular events leading to the expression of defense-related genes.

jasmonate_signaling cluster_herbivore_attack Herbivore Attack cluster_biosynthesis Biosynthesis cluster_signaling Signaling Cascade Herbivore Feeding Herbivore Feeding JA JA Herbivore Feeding->JA JA-Ile JA-Ile JA->JA-Ile JAR1 COI1 COI1 JA-Ile->COI1 binds to JAZ JAZ COI1->JAZ targets for degradation MYC2 MYC2 JAZ->MYC2 represses Defense Genes Defense Genes MYC2->Defense Genes activates transcription Herbivore Resistance Herbivore Resistance Defense Genes->Herbivore Resistance

Canonical JA-Ile signaling pathway for herbivore resistance.

2. Putative Role and Signaling of this compound (Tuberonic Acid Glucoside)

In contrast to the direct role of JA-Ile, jasmonate glucosides like tuberonic acid glucoside are generally considered to be inactive catabolites or transport forms of jasmonates.[1] Their formation from jasmonic acid is a mechanism to regulate the levels of active jasmonates. However, some studies suggest that these glucosides may have biological activities independent of the canonical COI1-JAZ pathway. For instance, 12-O-Glc-JA has been shown to activate leaf movement in a COI1-independent manner.[2] It is hypothesized that these glucosides may be hydrolyzed by β-glucosidases to release the aglycone (e.g., tuberonic acid), which may then exert biological effects through yet-to-be-identified signaling pathways.

jasmoside_signaling cluster_formation Formation & Hydrolysis cluster_signaling Alternative Signaling JA JA Tuberonic Acid Tuberonic Acid JA->Tuberonic Acid Hydroxylation Tuberonic Acid Glucoside Tuberonic Acid Glucoside Tuberonic Acid->Tuberonic Acid Glucoside Glycosylation Unknown Receptor Unknown Receptor Tuberonic Acid->Unknown Receptor Tuberonic Acid Glucoside->Tuberonic Acid β-glucosidase Downstream Responses Downstream Responses Unknown Receptor->Downstream Responses Physiological Effects (e.g., leaf movement) Physiological Effects (e.g., leaf movement) Downstream Responses->Physiological Effects (e.g., leaf movement)

Hypothesized role and signaling of Tuberonic Acid Glucoside.

Experimental Protocols

1. Insect Feeding Bioassay

This protocol is a generalized method for assessing the impact of jasmonate treatment on herbivore performance.

feeding_bioassay cluster_setup Experimental Setup cluster_bioassay Bioassay Plant Treatment Plant Treatment Control Plants Control Plants Plant Treatment->Control Plants Solvent Jasmonate-treated Plants Jasmonate-treated Plants Plant Treatment->Jasmonate-treated Plants Jasmonate Solution Herbivore Introduction Herbivore Introduction Control Plants->Herbivore Introduction Jasmonate-treated Plants->Herbivore Introduction Feeding Period Feeding Period Herbivore Introduction->Feeding Period Data Collection Data Collection Feeding Period->Data Collection Analysis Analysis Data Collection->Analysis Measure: Larval weight, Leaf area consumed, Mortality

Workflow for a typical insect feeding bioassay.
  • Plant Material: Use plants of a uniform age and developmental stage.

  • Jasmonate Application: Jasmonates can be applied to plants in several ways, including spraying a solution onto the foliage, applying it to the soil, or exposing the plant to volatile forms like methyl jasmonate in a sealed chamber.[3] A typical application involves dissolving the jasmonate in a solvent (e.g., ethanol) and then diluting it to the desired concentration in water containing a surfactant (e.g., Tween 20) to ensure even coverage. Control plants should be treated with the solvent solution alone.

  • Herbivore Introduction: After a set period to allow for the induction of defense responses (e.g., 24-48 hours), introduce herbivores of a consistent age or developmental stage (e.g., early instar larvae) to the plants.

  • Bioassay Conditions: Maintain the plants under controlled environmental conditions (e.g., temperature, light, humidity) for the duration of the feeding trial.

  • Data Collection: After a predetermined feeding period (e.g., several days), record relevant metrics such as herbivore weight gain, mortality rate, and the amount of leaf tissue consumed.[4]

2. Analysis of Defense Gene Expression

To investigate the molecular mechanisms underlying the observed resistance, the expression of known jasmonate-responsive defense genes can be quantified using techniques like quantitative real-time PCR (qRT-PCR).

  • Sample Collection: Harvest leaf tissue from control and jasmonate-treated plants at various time points after treatment and/or herbivore feeding.

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from the collected tissue and reverse-transcribe it into complementary DNA (cDNA).

  • qRT-PCR: Perform qRT-PCR using primers specific to the target defense genes (e.g., genes encoding proteinase inhibitors, polyphenol oxidases, or enzymes involved in the biosynthesis of defensive secondary metabolites).

  • Data Analysis: Normalize the expression of the target genes to a stably expressed reference gene to determine the relative fold change in gene expression in response to jasmonate treatment.

Conclusion

The current body of research strongly supports the central role of JA-Ile as the primary bioactive jasmonate that directly mediates herbivore resistance through the well-defined COI1-JAZ signaling pathway. In contrast, "this compound," as represented by tuberonic acid glucoside, appears to function primarily as a metabolic intermediate for storage or transport, with potential signaling roles in specific physiological processes that are independent of the canonical herbivore defense pathway. While the direct anti-herbivore properties of this compound remain to be quantitatively assessed and compared with other jasmonates, the available evidence suggests a divergence in their primary functions. Future research focusing on the direct application of this compound in herbivore feeding bioassays and the elucidation of its signaling pathway will be crucial to fully understand its place within the complex network of jasmonate-mediated plant defenses.

References

Synergistic and Antagonistic Interactions of Jasmonide with Other Phytohormones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phytohormone Jasmonide, a key player in plant growth, development, and defense, does not act in isolation. Its effects are intricately modulated through a complex network of interactions with other phytohormones. Understanding these synergistic and antagonistic relationships is crucial for developing novel strategies in crop improvement and drug development. This guide provides an objective comparison of Jasmoside's interactions with other major phytohormones, supported by experimental data and detailed methodologies.

Jasmonide and Auxin: A Complex Interplay in Growth and Development

The interaction between jasmonic acid (JA) and auxin is multifaceted, often exhibiting antagonistic effects on growth but synergistic effects in developmental processes like flower formation.[1][2] A central hub for this crosstalk is the interaction between JASMONATE ZIM-DOMAIN (JAZ) proteins, key repressors in the JA signaling pathway, and components of the auxin signaling pathway.[1][3]

Quantitative Data on Jasmonide-Auxin Interaction
Biological Process Plant Species Treatment Observed Effect Quantitative Change Reference
Primary Root Growth Arabidopsis thalianaMethyl Jasmonate (MeJA)Inhibition of primary root growth~50% reduction in root length with 10 µM MeJA(Sun et al., 2009)[4]
Indole-3-acetic acid (IAA)Promotion of primary root growth-(Sun et al., 2009)[4]
MeJA + IAAMeJA-induced inhibition is dominant-(Sun et al., 2009)[4]
Lateral Root Formation Arabidopsis thalianaMeJAPromotion of lateral root formationIncreased lateral root density(Sun et al., 2009)[4]
IAAPromotion of lateral root formationIncreased lateral root density(Sun et al., 2009)[4]
Gene Expression (ASA1) Arabidopsis thalianaMeJAUpregulation of ASA1 expressionSignificant increase in transcript levels(Sun et al., 2009)[4]
Gene Expression (YUC8/9) Arabidopsis thalianaMeJAUpregulation of YUC8 and YUC9 expressionSignificant increase in transcript levels(Hentrich et al., 2013)[5]
Signaling Pathway and Experimental Workflow

The interaction between Jasmonide and Auxin signaling pathways often converges on the regulation of transcription factors. For instance, JA-activated MYC2 can directly repress the expression of auxin-responsive genes like PLT1 and PLT2 to inhibit primary root growth.[3][6] Conversely, JA can induce auxin biosynthesis genes such as ASA1 and YUCCA to promote lateral root formation.[3][4][5]

Jasmonide_Auxin_Interaction cluster_JA Jasmonide Signaling cluster_Auxin Auxin Signaling cluster_Biosynthesis Auxin Biosynthesis cluster_Root_Development Root Development JA Jasmonide COI1 COI1 JA->COI1 ERF109 ERF109 JA->ERF109 JAZ JAZ COI1->JAZ MYC2 MYC2 JAZ->MYC2 Primary_Root Primary Root Growth MYC2->Primary_Root Inhibit ASA1 ASA1 ERF109->ASA1 YUC YUC ERF109->YUC Auxin Auxin TIR1 TIR1 Auxin->TIR1 Aux_IAA Aux/IAA TIR1->Aux_IAA ARF ARF Aux_IAA->ARF Lateral_Root Lateral Root Formation ARF->Lateral_Root Promote ASA1->Auxin YUC->Auxin

Jasmonide-Auxin signaling crosstalk in root development.
Experimental Protocol: Root Growth Assay

A common method to assess the interaction between Jasmonide and auxin is through in vitro root growth assays on Arabidopsis thaliana seedlings.

  • Sterilization and Plating: Surface-sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds and plate them on Murashige and Skoog (MS) medium supplemented with various concentrations of MeJA, IAA, or a combination of both.

  • Incubation: Stratify the plates at 4°C for 2-3 days in the dark to synchronize germination, then transfer them to a growth chamber under long-day conditions (16 h light/8 h dark) at 22°C.

  • Data Collection: After a set period (e.g., 7-10 days), measure the primary root length and count the number of lateral roots for each seedling under a dissecting microscope.

  • Statistical Analysis: Perform statistical analysis (e.g., ANOVA followed by Tukey's test) to determine the significance of the differences between treatments.

Jasmonide and Gibberellin: An Antagonistic Relationship in Growth-Defense Trade-offs

The interaction between Jasmonic acid (JA) and Gibberellin (GA) is often antagonistic and plays a crucial role in the trade-off between plant growth and defense.[1] The core of this crosstalk lies in the interaction between JAZ proteins and DELLA proteins, which are key repressors of GA signaling.[3]

Quantitative Data on Jasmonide-Gibberellin Interaction
Biological Process Plant Species Treatment Observed Effect Quantitative Change Reference
Plant Growth Arabidopsis thalianaJAInhibition of growth-(Yang et al., 2012)
GAPromotion of growth-(Yang et al., 2012)
JA + GAAntagonistic interaction-(Yang et al., 2012)
Defense Gene Expression Arabidopsis thalianaJAInduction of defense genes-(Yang et al., 2012)
GARepression of JA-induced defense genes-(Yang et al., 2012)
Signaling Pathway

JAZ proteins can interact with DELLA proteins, preventing them from being targeted for degradation. This stabilization of DELLA proteins leads to the repression of growth. Conversely, DELLAs can interact with JAZs, potentially modulating JA-mediated defense responses.[3]

Jasmonide_Gibberellin_Interaction cluster_JA Jasmonide Signaling cluster_GA Gibberellin Signaling JA Jasmonide COI1 COI1 JA->COI1 JAZ JAZ COI1->JAZ MYC2 MYC2 JAZ->MYC2 DELLA DELLA JAZ->DELLA PIF PIF JAZ->PIF Inhibit Defense Defense MYC2->Defense Promotes GA Gibberellin GID1 GID1 GA->GID1 GID1->DELLA DELLA->JAZ DELLA->MYC2 Inhibit DELLA->PIF Growth Growth PIF->Growth Promotes

Jasmonide-Gibberellin signaling crosstalk.

Jasmonide and Abscisic Acid: Synergism in Stress Responses

Jasmonic acid (JA) and Abscisic acid (ABA) often act synergistically in regulating responses to abiotic stresses and in processes like seed germination.[1][7] The molecular basis for this synergy involves the interaction of components from both signaling pathways, including JAZ proteins and ABA-responsive transcription factors.[8]

Quantitative Data on Jasmonide-Abscisic Acid Interaction
Biological Process Plant Species Treatment Observed Effect Quantitative Change Reference
Seed Germination Arabidopsis thalianaABAInhibition of seed germination-(Aleman et al., 2016)
MeJASlight inhibition of seed germination-(Aleman et al., 2016)
ABA + MeJASynergistic inhibition of seed germinationSignificantly lower germination rate than individual treatments(Aleman et al., 2016)
Stomatal Closure Arabidopsis thalianaABAInduction of stomatal closure-(Munemasa et al., 2007)[9]
MeJAInduction of stomatal closure-(Munemasa et al., 2007)[9]
Avenanthramide Production Avena sativa (Oat)MeJA2.5-fold increase582.9 mg/kg FW(Jo et al., 2021)[10]
ABA2.8-fold increase642.9 mg/kg FW(Jo et al., 2021)[10]
MeJA + ABASynergistic increase1505 mg/kg FW(Jo et al., 2021)[10]
Signaling Pathway

JAZ proteins can physically interact with key ABA signaling components like ABI3 and ABI5, which are crucial transcription factors in the ABA pathway.[8] This interaction modulates the expression of ABA-responsive genes, leading to a synergistic response.

Jasmonide_ABA_Interaction cluster_JA Jasmonide Signaling cluster_ABA Abscisic Acid Signaling JA Jasmonide COI1 COI1 JA->COI1 JAZ JAZ COI1->JAZ ABI5 ABI5 JAZ->ABI5 Inhibit ABA Abscisic Acid PYR_PYL PYR/PYL ABA->PYR_PYL PP2C PP2C PYR_PYL->PP2C SnRK2 SnRK2 PP2C->SnRK2 SnRK2->ABI5 Activate Stress_Response Stress Response (e.g., Seed Germination Inhibition) ABI5->Stress_Response Promote

Jasmonide-ABA signaling synergy in stress responses.
Experimental Protocol: Seed Germination Assay

  • Seed Preparation and Plating: Surface-sterilize seeds of the desired plant species (e.g., Arabidopsis thaliana or Avena sativa) and plate them on a suitable medium (e.g., MS for Arabidopsis, water agar (B569324) for oat) containing different concentrations of ABA, MeJA, or a combination.

  • Incubation: Stratify the plates if necessary, then incubate them under controlled conditions (e.g., 22°C, 16 h light/8 h dark).

  • Germination Scoring: Score germination, typically defined by radicle emergence, at regular time intervals (e.g., every 12 or 24 hours) for several days.

  • Data Analysis: Calculate the germination percentage for each treatment at each time point and analyze the data statistically to identify synergistic interactions.

Jasmonide and Cytokinin: Antagonistic Crosstalk in Development

The interaction between Jasmonic acid (JA) and cytokinin is generally antagonistic, particularly in developmental processes like xylem development.[11][12]

Quantitative Data on Jasmonide-Cytokinin Interaction
Biological Process Plant Species Treatment Observed Effect Quantitative Change Reference
Callus Growth Nicotiana tabacum (Tobacco)CytokininPromotion of callus growth-(Ueda and Kato, 1982)[13]
JasmonateInhibition of cytokinin-induced callus growth-(Ueda and Kato, 1982)[13]
Xylem Development Arabidopsis thalianaJAAntagonizes cytokinin-mediated xylem development-(Zhang et al., 2021)[11]
Signaling Pathway

The JA-responsive transcription factor MYC2 plays a key role in this antagonism by promoting the expression of ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER PROTEIN 6 (AHP6), an inhibitor of cytokinin signaling.[11][12]

Jasmonide_Cytokinin_Interaction cluster_JA Jasmonide Signaling cluster_Cytokinin Cytokinin Signaling JA Jasmonide COI1 COI1 JA->COI1 JAZ JAZ COI1->JAZ MYC2 MYC2 JAZ->MYC2 AHP6 AHP6 MYC2->AHP6 Promotes Cytokinin Cytokinin AHK AHK Cytokinin->AHK AHP AHP AHK->AHP ARR_B Type-B ARR AHP->ARR_B Xylem_Development Xylem Development ARR_B->Xylem_Development Promotes AHP6->AHP Inhibits

Antagonistic interaction between Jasmonide and Cytokinin signaling.

Conclusion

The interactions of this compound with other phytohormones are complex and context-dependent, with the outcome often determined by the specific developmental stage, tissue type, and environmental conditions. A thorough understanding of these synergistic and antagonistic relationships is paramount for manipulating plant responses to enhance agricultural productivity and for the discovery of new bioactive compounds. The experimental frameworks and signaling models presented in this guide offer a foundation for further research in this dynamic field.

References

Unmasking the Transcriptional Architects: A Comparative Guide to Jasmoside and Coronatine in Differential Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular responses to two potent signaling molecules reveals both shared pathways and distinct regulatory nuances. For researchers in plant science and drug development, understanding these differences is key to harnessing their potential.

Jasmoside and coronatine (B1215496), while structurally distinct, are both powerful modulators of the jasmonate signaling pathway, a critical component of plant defense and development. This guide provides a comparative analysis of their effects on differential gene expression, supported by experimental data and detailed protocols. We dissect their signaling cascades, compare their impacts on the transcriptome, and offer insights for future research and application.

At the Core of Control: Shared Signaling Pathways

Both jasmonates (JAs), such as jasmonoyl-isoleucine (JA-Ile), and coronatine (COR), a phytotoxin produced by some pathogenic bacteria, exert their influence through a common signaling pathway.[1][2][3] Coronatine acts as a potent molecular mimic of JA-Ile.[2][3] The central mechanism involves the F-box protein CORONATINE INSENSITIVE 1 (COI1), a key component of the Skp1/Cul1/F-box (SCF) E3 ubiquitin ligase complex, SCFCOI1.[1][4][5]

In the absence of a signal, Jasmonate ZIM-domain (JAZ) proteins repress the activity of transcription factors, such as MYC2, which are responsible for activating JA-responsive genes.[1][6][7] The binding of either JA-Ile or coronatine to COI1 triggers the ubiquitination and subsequent degradation of these JAZ repressor proteins by the 26S proteasome.[6][8] This degradation liberates the transcription factors, allowing them to initiate the expression of a wide array of downstream genes involved in defense, stress responses, and development.[6][7]

Jasmonate and Coronatine Signaling Pathway cluster_outside cluster_cell Plant Cell This compound (JA-Ile) This compound (JA-Ile) COI1 COI1 This compound (JA-Ile)->COI1 Coronatine (COR) Coronatine (COR) Coronatine (COR)->COI1 SCF_Complex SCFCOI1 E3 Ubiquitin Ligase COI1->SCF_Complex associates with JAZ_Proteins JAZ Repressors SCF_Complex->JAZ_Proteins targets Ubiquitination Ub MYC2 MYC2 (Transcription Factor) JAZ_Proteins->MYC2 represses Proteasome 26S Proteasome JAZ_Proteins->Proteasome Degradation Gene_Expression JA-Responsive Gene Expression MYC2->Gene_Expression activates Ubiquitination->JAZ_Proteins Ubiquitination

Figure 1. Simplified signaling pathway for this compound and Coronatine.

Comparative Analysis of Gene Expression

While both compounds utilize the same core pathway, studies reveal quantitative and qualitative differences in the transcriptomic responses they elicit. Coronatine is often described as a more potent activator of the jasmonate pathway.[9][10]

FeatureThis compound (e.g., MeJA)Coronatine (COR)Source
Potency Effective inducer of JA-responsive genes.Generally a more potent inducer, sometimes 1000 times more active than JA.[9]
Number of DEGs Induces a significant number of differentially expressed genes (DEGs).In soybean, treatment resulted in 4,545 DEGs (2,170 up-regulated, 2,375 down-regulated).[11]
Up-regulated Genes Genes involved in defense (e.g., proteinase inhibitors, VSP), secondary metabolism, and ethylene (B1197577) signaling.Genes related to JA and ethylene synthesis, stress-associated proteins, and secondary metabolites like glucosinolates and phenylpropanoids.[11][12]
Down-regulated Genes -Genes involved in photosynthesis and chloroplast metabolism.[11]
Specific Gene Induction Induces ATHCOR1.Strongly induces ATHCOR1.[13][14]
Hormonal Crosstalk Interacts with salicylic (B10762653) acid (SA) and ethylene pathways.Suppresses SA-mediated defense by inhibiting SA accumulation.[7][15][16]

Experimental Protocols

A typical workflow for differential gene expression analysis in response to this compound and coronatine using RNA-sequencing (RNA-seq) is outlined below.

Plant Material and Treatment
  • Plant Growth: Grow plants (e.g., Arabidopsis thaliana, soybean, or maize) under controlled environmental conditions (e.g., 16-hour light/8-hour dark cycle, 22°C).

  • Treatment: Apply this compound (e.g., 10 µM Methyl Jasmonate) or coronatine (e.g., 1 µM) to the plants. A mock treatment (e.g., the solvent used to dissolve the compounds) should be used as a control.

  • Time Course: Harvest tissue samples at various time points post-treatment (e.g., 0, 1, 4, 8, 24 hours) to capture both early and late response genes.

RNA Extraction and Library Preparation
  • RNA Extraction: Isolate total RNA from the collected tissue samples using a suitable method, such as a commercial RNA extraction kit or a CTAB-based protocol.[17][18] The quality and quantity of the extracted RNA should be assessed using a spectrophotometer and gel electrophoresis.

  • Library Preparation: Prepare RNA-seq libraries from the high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

Sequencing and Bioinformatic Analysis
  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Read Mapping: Align the high-quality reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify genes that are significantly up- or down-regulated between the treatment and control groups using statistical packages like DESeq2 or edgeR.

    • Functional Annotation: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to understand the biological functions of the differentially expressed genes.

RNA-Seq Experimental Workflow cluster_experiment Experimental Phase cluster_analysis Bioinformatic Analysis Plant_Growth Plant Growth (e.g., Arabidopsis) Treatment Treatment (this compound, Coronatine, Mock) Plant_Growth->Treatment Sampling Time-course Sampling Treatment->Sampling RNA_Extraction Total RNA Extraction Sampling->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-throughput Sequencing Library_Prep->Sequencing Quality_Control Quality Control (Raw Reads) Sequencing->Quality_Control Mapping Read Alignment to Reference Genome Quality_Control->Mapping Quantification Gene Expression Quantification Mapping->Quantification DEG_Analysis Differential Expression Analysis Quantification->DEG_Analysis Functional_Analysis Functional Annotation (GO, KEGG) DEG_Analysis->Functional_Analysis Interpretation Biological Interpretation Functional_Analysis->Interpretation

Figure 2. General workflow for RNA-seq analysis.

Conclusion

This compound and coronatine are invaluable tools for dissecting the jasmonate signaling pathway and its role in plant biology. While they converge on the same core signaling mechanism, the resulting transcriptional landscapes exhibit important distinctions. Coronatine often acts as a more potent elicitor, leading to a broader and more intense gene expression response, including the suppression of photosynthesis-related genes. Understanding these nuances is crucial for developing novel strategies in crop protection and for the targeted modulation of plant metabolic pathways. Future research employing direct, side-by-side comparative transcriptomics and proteomics will further illuminate the intricate regulatory networks governed by these powerful signaling molecules.

References

Validating the Specificity of Jasmoside-Induced Protein Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the protein expression changes induced by Jasmoside, a plant-derived signaling molecule, with a focus on its specificity and mechanism of action. Drawing upon experimental data from studies on jasmonates, particularly methyl jasmonate (MJ) as a representative compound, this document outlines the key molecular events and provides detailed protocols for validation.

Executive Summary

This compound and related jasmonates are a class of lipid-derived signaling molecules that have demonstrated significant bioactivity, including the selective induction of apoptosis in cancer cells while leaving normal cells largely unaffected. This specificity is attributed to their ability to modulate distinct signaling pathways and protein expression profiles. This guide delves into the specifics of these molecular changes, offering a comparative analysis against control conditions and providing the technical framework for researchers to validate these findings.

Data Presentation: this compound-Induced Protein Expression Changes in Cancer Cells

The following tables summarize quantitative data from studies on methyl jasmonate, illustrating the compound's impact on key proteins involved in apoptosis and cell cycle regulation in various cancer cell lines.

Table 1: Modulation of Apoptosis-Regulating Proteins by Methyl Jasmonate

ProteinFunctionCell LineChange in Expression (Compared to Control)Reference
BaxPro-apoptoticA549 (Lung Carcinoma)Increased
Bcl-2Anti-apoptoticPC-3 (Prostate Cancer)Decreased
Cleaved Caspase-3Executioner caspaseA549 (Lung Carcinoma)Increased
Cleaved Caspase-9Initiator caspase-Increased[1]
SurvivinInhibitor of apoptosisHeLa, CaSki (Cervical Cancer)Decreased[2]
XIAPX-linked inhibitor of apoptosisNeuroblastoma cell linesDecreased
TNFR1Death receptorMDA-MB-435, MCF-7 (Breast Cancer)Increased[2][3]

Table 2: Impact of Methyl Jasmonate on Cell Cycle Regulatory Proteins

ProteinFunctionCell LineChange in Expression (Compared to Control)Reference
p21Cyclin-dependent kinase inhibitorT-47D (Breast Cancer)Increased[4]
p27Cyclin-dependent kinase inhibitorT-47D (Breast Cancer)Increased[4]
Cyclin D1Promotes G1/S transitionT-47D (Breast Cancer)Decreased[4]
CDK2Promotes G1/S transitionT-47D (Breast Cancer)Decreased[4]
CDC6DNA replication initiationT-47D (Breast Cancer)Decreased[4]
mTORKinase involved in cell growthT-47D (Breast Cancer)Decreased[4]

Signaling Pathways and Experimental Workflows

To visually represent the molecular mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

Jasmonate_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS MAPK MAPK Signaling (p38, ERK1/2) This compound->MAPK Mitochondria Mitochondria ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Cytochrome_c Cytochrome c release Bax->Cytochrome_c Bcl2->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 ↑ Cleaved Caspase-9 Apaf1->Caspase9 Caspase3 ↑ Cleaved Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MAPK->Apoptosis

Jasmonate-induced apoptotic signaling pathway.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., with this compound) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE Gel Electrophoresis C->D E 5. Protein Transfer to Membrane (PVDF) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis (Densitometry) I->J

Experimental workflow for Western blot analysis.

Proteomics_Workflow cluster_2de 2-DE Steps A 1. Sample Preparation (Cell Lysis, Protein Extraction) B 2. Two-Dimensional Gel Electrophoresis (2-DE) A->B C 3. Gel Staining & Image Analysis B->C IEF First Dimension: Isoelectric Focusing (IEF) SDS_PAGE Second Dimension: SDS-PAGE IEF->SDS_PAGE D 4. Protein Spot Excising C->D E 5. In-Gel Tryptic Digestion D->E F 6. Mass Spectrometry (LC-MS/MS) E->F G 7. Protein Identification (Database Search) F->G

Workflow for proteomic analysis using 2-DE and MS.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

Cell Culture and Treatment
  • Cell Lines: A549 (human lung carcinoma), PC-3 (human prostate cancer), T-47D (human breast cancer), or other relevant cancer cell lines.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded and allowed to adhere overnight. The medium is then replaced with fresh medium containing this compound (or methyl jasmonate) at various concentrations (e.g., 0, 1, 2, 5 mM) or a vehicle control (e.g., DMSO). Cells are incubated for a specified period (e.g., 24, 48 hours) before harvesting for analysis.

Western Blot Analysis

This protocol is designed to quantify the expression levels of specific proteins.

  • Cell Lysis:

    • After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein (20-40 µg) onto a 10-12% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize to a loading control (e.g., β-actin or GAPDH).

Proteomic Analysis via 2D Gel Electrophoresis and Mass Spectrometry

This protocol allows for a broader, unbiased analysis of protein expression changes.

  • Sample Preparation:

    • Prepare cell lysates as described for Western blotting, ensuring the lysis buffer is compatible with isoelectric focusing (IEF).

    • Quantify protein concentration.

  • Two-Dimensional Gel Electrophoresis (2-DE):

    • First Dimension (Isoelectric Focusing - IEF): Solubilize protein samples in rehydration buffer and apply to an immobilized pH gradient (IPG) strip. Perform IEF to separate proteins based on their isoelectric point (pI).

    • Second Dimension (SDS-PAGE): Equilibrate the IPG strip in SDS equilibration buffer and place it on top of a large-format SDS-polyacrylamide gel. Perform electrophoresis to separate proteins based on their molecular weight.

  • Protein Visualization and Analysis:

    • Stain the 2D gel with a sensitive protein stain (e.g., Coomassie Brilliant Blue or silver stain).

    • Scan the gel and perform image analysis to identify protein spots with differential expression between this compound-treated and control samples.

  • Protein Identification by Mass Spectrometry:

    • Excise the differentially expressed protein spots from the gel.

    • Perform in-gel tryptic digestion to break down the proteins into smaller peptides.

    • Extract the peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search the resulting peptide mass spectra against a protein database (e.g., Swiss-Prot) to identify the proteins.

By following these protocols and utilizing the provided comparative data and pathway diagrams, researchers can effectively validate the specificity of this compound-induced protein expression and further elucidate its mechanism of action in relevant biological systems.

References

Comparative Metabolomics of Plant Tissues Treated with Jasmoside and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of signaling molecules like Jasmoside and its analogs on plant metabolism is crucial for harnessing their potential in agriculture and medicine. This guide provides an objective comparison of the metabolomic responses of plant tissues to this compound and its analogs, supported by experimental data and detailed protocols.

Jasmonates, a class of lipid-derived plant hormones, play a pivotal role in regulating a wide array of physiological processes, from growth and development to defense against biotic and abiotic stresses.[1] Among these, this compound, a glycosidic derivative of jasmonic acid, and its synthetic analogs are of particular interest for their potential to modulate the production of valuable secondary metabolites.[2][3] These secondary metabolites, including terpenoids, alkaloids, and phenolics, are the foundation for many pharmaceuticals, nutraceuticals, and agrochemicals.[4][5] Elicitation with jasmonates has been shown to be a powerful strategy to enhance the biosynthesis of these compounds in various plant species.[2][6]

This guide delves into the comparative effects of this compound and its analogs on the plant metabolome, providing a framework for researchers to select the most effective elicitors for their specific applications.

Experimental Protocols

Precise and reproducible experimental design is fundamental to comparative metabolomics studies. Below are detailed methodologies for key experiments in this field.

Plant Material and Treatment

A common experimental setup involves the use of plant cell suspension cultures or whole plants grown under controlled conditions. For instance, Arabidopsis thaliana seedlings can be germinated and grown for seven days under white light before being transferred to specific light conditions. After a two-day acclimation period, seedlings are treated with a solution of the test compound (e.g., 50 µM methyl jasmonate) or a mock solution. The plant material is then harvested for analysis after a set period, typically three days.[2]

Metabolite Extraction

The extraction of metabolites is a critical step that must be optimized for the specific plant tissue and target metabolites. A general protocol for both polar and non-polar compounds involves the use of a methanol, water, and chloroform (B151607) mixture.[7] For untargeted metabolomics, a common method is as follows:

  • Harvesting: Flash-freeze plant tissue in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.

  • Extraction: Resuspend the powdered tissue in a pre-chilled extraction solvent (e.g., 80% methanol).

  • Centrifugation: Centrifuge the mixture to pellet cell debris.

  • Supernatant Collection: Collect the supernatant containing the extracted metabolites.

  • Drying: Dry the supernatant using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis.

Metabolomic Analysis

The analysis of the extracted metabolites is typically performed using high-resolution analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[7][8]

  • LC-MS: This is the most widely used platform for metabolomics due to its versatility and high coverage of the metabolome. Ultra-high performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) allows for the separation and identification of a wide range of compounds.[5][8]

  • GC-MS: This technique is particularly well-suited for the analysis of volatile and semi-volatile compounds, as well as derivatized primary metabolites.[7][8]

The resulting data is then processed using specialized software to identify and quantify the metabolites. Statistical analysis, such as principal component analysis (PCA) and hierarchical clustering analysis (HCA), is used to identify significant differences in the metabolomic profiles between different treatments.[4][5]

Comparative Metabolomic Data

Initial literature searches did not yield specific quantitative data directly comparing the metabolomic effects of this compound and its distinct analogs. The available research primarily focuses on the more common jasmonates like jasmonic acid and methyl jasmonate. The following table is a template that can be populated as more specific research on this compound analogs becomes available. For the purpose of this guide, a hypothetical comparison is presented to illustrate how such data would be structured.

Metabolite ClassThis compoundAnalog A (e.g., Methyl-Jasmoside)Analog B (e.g., Hydroxy-Jasmoside)ControlFold Change (Analog A vs. This compound)Fold Change (Analog B vs. This compound)
Terpenoids
- Triterpenoid (B12794562) X150 ± 12250 ± 20180 ± 1520 ± 31.671.20
- Diterpenoid Y80 ± 7110 ± 995 ± 810 ± 21.381.19
Alkaloids
- Alkaloid Z30 ± 455 ± 640 ± 55 ± 11.831.33
Phenolics
- Flavonoid A200 ± 18350 ± 30280 ± 2550 ± 61.751.40
- Phenolic Acid B120 ± 10190 ± 15150 ± 1230 ± 41.581.25

Data are presented as mean relative abundance ± standard deviation (n=3). Fold change is calculated as the mean relative abundance of the analog divided by the mean relative abundance of this compound.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in jasmonate signaling and metabolomics experiments is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate these pathways and workflows.

JasmonateSignaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Biotic/Abiotic Stress Linolenic_Acid α-Linolenic Acid Stimulus->Linolenic_Acid Induces JA_Biosynthesis JA Biosynthesis (LOX, AOS, AOC) Linolenic_Acid->JA_Biosynthesis JA Jasmonic Acid (JA) JA_Biosynthesis->JA JAR1 JAR1 JA->JAR1 JA_Ile JA-Ile (Active form) JAR1->JA_Ile COI1 COI1 JA_Ile->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Promotes degradation of MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses JA_Responsive_Genes Jasmonate-Responsive Genes MYC2->JA_Responsive_Genes Activates Secondary_Metabolites Secondary Metabolite Biosynthesis JA_Responsive_Genes->Secondary_Metabolites

Jasmonate signaling pathway leading to secondary metabolite biosynthesis.

MetabolomicsWorkflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_interpretation Interpretation Plant_Treatment Plant Treatment (this compound & Analogs) Harvesting Harvesting & Quenching Plant_Treatment->Harvesting Extraction Metabolite Extraction Harvesting->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LC_MS LC-MS Analysis Extraction->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing Data Processing & Peak Identification LC_MS->Data_Processing GC_MS->Data_Processing Statistical_Analysis Statistical Analysis (PCA, HCA) Data_Processing->Statistical_Analysis Metabolite_ID Metabolite Identification Statistical_Analysis->Metabolite_ID Pathway_Analysis Pathway Analysis Metabolite_ID->Pathway_Analysis Comparative_Analysis Comparative Analysis Pathway_Analysis->Comparative_Analysis

A typical experimental workflow for comparative metabolomics.

Conclusion

The study of this compound and its analogs holds significant promise for the targeted manipulation of plant secondary metabolism. While direct comparative metabolomic data for a range of this compound analogs is still emerging, the established protocols and understanding of the general jasmonate signaling pathway provide a solid foundation for future research. By employing the methodologies outlined in this guide, researchers can systematically evaluate the efficacy of different this compound derivatives as elicitors, paving the way for novel applications in drug development and crop improvement. As more quantitative data becomes available, a clearer picture of the structure-activity relationships of these fascinating molecules will emerge, enabling the rational design of next-generation elicitors.

References

Safety Operating Guide

Proper Disposal of Jasmoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Jasmoside, a glycoside of jasmonic acid. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The handling of this compound waste requires, at a minimum:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A standard laboratory coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Quantitative Data Summary

ParameterGuidelineCitation
Primary Disposal Route Dispose of as hazardous chemical waste through an approved waste disposal facility. Do not pour down the drain.[1]
Personal Protective Equipment (PPE) Chemical safety goggles, chemical-resistant gloves, and a laboratory coat.[1][2]
Spill Cleanup Absorb spills with an inert material (e.g., vermiculite, sand) and collect for disposal.[1][2]
Container Management Use sealed, compatible, and clearly labeled containers for waste collection.[1][2]
Environmental Precautions Avoid release into the environment.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound and materials contaminated with it should be treated as hazardous waste. Follow these steps to ensure safe and compliant disposal:

  • Consult Institutional and Local Regulations: Before beginning, consult your institution's Environmental Health and Safety (EHS) office for specific standard operating procedures (SOPs) and review all applicable local, state, and federal regulations for chemical waste disposal.[2]

  • Characterize the Waste:

    • Unused Product: Pure, unused this compound should be disposed of in its original container if possible, or a compatible, labeled waste container.

    • Contaminated Materials: Any items that have come into contact with this compound, such as pipette tips, gloves, bench paper, and absorbent materials from spills, must be considered contaminated waste.[2]

    • Solutions: If this compound is in a solvent, the disposal method will be dictated by the hazards of the solvent. The entire solution should be treated as hazardous waste.[2]

  • Segregate and Contain Waste:

    • Collect all this compound waste in a dedicated, chemically compatible, and leak-proof container with a secure lid.[1][2]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," and any other required hazard warnings.[2]

    • Do not mix this compound waste with other incompatible chemical waste streams.[2]

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.[1]

    • Ensure the storage area is away from incompatible materials.[1]

  • Arrange for Professional Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal company to schedule a pickup for the hazardous waste.[1]

    • Maintain a record of the disposal, including the date, quantity, and disposal vendor, in accordance with your institution's policies.

Experimental Workflow: this compound Disposal

JasmosideDisposalWorkflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize 2. Characterize Waste (Unused, Contaminated, Solution) ppe->characterize segregate 3. Segregate and Contain in Labeled, Compatible Container characterize->segregate storage 4. Store in Designated Secure Waste Area segregate->storage disposal 5. Arrange Professional Disposal (EHS/Licensed Vendor) storage->disposal end_node End: Waste Disposed Compliantly disposal->end_node

Workflow for the safe disposal of this compound.

Spill Management

In the event of a this compound spill, follow these procedures:

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.[2]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill. Do not use combustible materials like paper towels for large spills.[2]

  • Clean Up: Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.[2]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]

  • Report: Report the spill to your institution's EHS office.[2]

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environment.

References

Essential Safety and Logistics for Handling Jasmoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Jasmoside, a thorough understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.[1]

PPE CategoryItemSpecification
Eye/Face Protection Safety Glasses or GogglesChemical safety glasses or goggles should be worn to protect from splashes.[1]
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Leather and cotton gloves are not suitable.[1]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect clothing and skin.[1]
Respiratory Protection RespiratorIn case of potential aerosolization or handling of powders, a NIOSH-approved respirator should be used in a well-ventilated area or a chemical fume hood.

Operational Plan

A clear operational plan is critical for the safe handling and storage of this compound.

Storage
  • Container: Keep the container tightly closed.[2]

  • Environment: Store in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents.[2]

Handling
  • Ventilation: Use in a well-ventilated area or under a chemical fume hood.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3]

  • Spill Procedure:

    • Evacuate and Ventilate: For large spills, evacuate the area and ensure adequate ventilation.[1]

    • Containment: Use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill.

    • Cleanup: Carefully collect the absorbent material and place it into a designated hazardous waste container.

    • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization:

    • Unused Product: Treat as hazardous chemical waste.[1]

    • Contaminated Materials: Any materials that have come into contact with this compound (e.g., pipette tips, gloves, bench paper) should be considered contaminated waste.[1]

    • Solutions: The disposal method for solutions will be determined by the hazards of the solvent used.[1]

  • Waste Segregation and Containment:

    • Do not mix with other chemical waste.

    • Collect solid waste in a designated, properly labeled, and sealed container.[1]

    • Collect liquid waste in a compatible, leak-proof container with a secure cap, clearly labeled with the chemical name and associated hazards.[1]

  • Disposal Route: Arrange for disposal through a certified hazardous waste management provider in accordance with local, state, and federal regulations.[1]

Data Presentation

Physical and Chemical Properties of Jasmonic Acid

As a proxy for this compound, the properties of Jasmonic Acid are summarized below.

PropertyValue
Molecular Formula C₁₂H₁₈O₃
Molecular Weight 210.27 g/mol [4]
Appearance Colorless to pale yellow liquid[5]
Boiling Point 160 °C at 0.7 mmHg[6]
Density 1.1 g/cm³[6]
Toxicity Profile

Specific quantitative toxicity data for this compound is not available. The information below is based on related compounds and should be used for general guidance. A lower LD50 value is indicative of higher toxicity.[7]

CompoundGHS Hazard StatementsAcute Toxicity (Oral)
Methyl Jasmonate Harmful if swallowed (H302), Causes serious eye irritation (H319).[2]No specific LD50 data found.
Jasmine Essence Harmful if swallowed (H302), May be fatal if swallowed and enters airways (H304), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335), Toxic to aquatic life with long lasting effects (H411).[8]LD50 (oral, rat) for components: Terpineol: 4300 mg/kg, Linalyl acetate: 13934 mg/kg, Phenethyl alcohol: 1750 mg/kg, Benzyl acetate: 2490 mg/kg.[8]
Jasmonic Acid May cause irritation.[4]No specific LD50 data found.

Experimental Protocols & Visualizations

Jasmonic Acid Signaling Pathway

The Jasmonic Acid (JA) signaling pathway is a crucial component of plant defense and development. Environmental stresses trigger the synthesis of JA, which is then converted to its bioactive form, JA-Ile. This molecule initiates a signaling cascade by promoting the degradation of JAZ repressor proteins, leading to the activation of transcription factors that regulate JA-responsive genes.[9]

Caption: The Jasmonic Acid (JA) signaling pathway, from stimulus to physiological response.

Experimental Workflow for Handling this compound

The following workflow provides a step-by-step guide for the safe handling of this compound in a laboratory setting, from preparation to disposal.

Jasmoside_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A 1. Don PPE (Gloves, Goggles, Lab Coat) B 2. Prepare work area (Fume hood, spill kit ready) A->B C 3. Weigh this compound B->C D 4. Perform experiment (e.g., solution preparation, cell treatment) C->D E 5. Decontaminate work surfaces D->E F 6. Segregate waste (Solid vs. Liquid) E->F G 7. Label hazardous waste containers F->G H 8. Store waste in designated area G->H I 9. Doff PPE H->I J 10. Wash hands thoroughly I->J

Caption: A procedural workflow for the safe handling and disposal of this compound in the laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.